Product packaging for 6-Nitro-2-(p-tolyl)benzo[d]oxazole(Cat. No.:CAS No. 58758-40-0)

6-Nitro-2-(p-tolyl)benzo[d]oxazole

Cat. No.: B2936994
CAS No.: 58758-40-0
M. Wt: 254.245
InChI Key: SDPFCLFHQUIROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Nitro-2-(p-tolyl)benzo[d]oxazole (CAS RN: 58758-40-0) is a high-purity benzoxazole derivative supplied for research and development purposes. This compound is characterized by its molecular formula of C 14 H 10 N 2 O 3 and an average molecular mass of 254.245 Da . As a nitro-aromatic compound fused with an oxazole heterocycle and a p-tolyl substituent, it serves as a versatile and valuable synthetic intermediate. Researchers utilize this structural motif in the development of advanced materials, particularly in the design of organic fluorophores and ligands for metal-organic frameworks. Its core benzoxazole scaffold is known for its electron-transport properties and thermal stability, making it a compound of interest in the field of organic electronics. The nitro group at the 6-position offers a handle for further functionalization through reduction to amines or participation in nucleophilic aromatic substitution, expanding its utility in constructing more complex molecular architectures. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O3 B2936994 6-Nitro-2-(p-tolyl)benzo[d]oxazole CAS No. 58758-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(17)18)8-13(12)19-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPFCLFHQUIROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitro-2-(p-tolyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Nitro-2-(p-tolyl)benzo[d]oxazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the benzoxazole core in biologically active compounds.[1][2] This document outlines a reliable synthetic protocol, detailed characterization data, and relevant pathway information.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the condensation of 2-amino-5-nitrophenol with p-toluic acid. This reaction is typically facilitated by a dehydrating agent and catalyst such as polyphosphoric acid (PPA), which promotes the cyclization to form the benzoxazole ring.[3][4][5]

Reaction Scheme:

Synthesis of this compound 2-amino-5-nitrophenol 2-Amino-5-nitrophenol plus + p-toluic_acid p-Toluic Acid arrow PPA, Heat target_molecule This compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

Materials:

  • 2-Amino-5-nitrophenol

  • p-Toluic acid

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-5-nitrophenol (1.0 eq) and p-toluic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) in a sufficient amount to ensure efficient stirring of the reaction mixture (approximately 10-20 times the weight of the limiting reactant).

  • Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Characterization Data

The structural confirmation and purity of the synthesized this compound can be ascertained using various spectroscopic and analytical techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.

Physical Properties:
PropertyExpected Value
Molecular FormulaC₁₄H₁₀N₂O₃
Molecular Weight254.24 g/mol
Melting Point170-180 °C (estimated)
AppearanceYellow to brown solid
Spectroscopic Data:
TechniqueExpected Peaks/Signals
¹H NMR (400 MHz, CDCl₃)δ 8.50-8.40 (d, 1H, Ar-H), 8.30-8.20 (dd, 1H, Ar-H), 8.15-8.05 (d, 2H, Ar-H), 7.70-7.60 (d, 1H, Ar-H), 7.40-7.30 (d, 2H, Ar-H), 2.45 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 164.0, 152.0, 146.0, 143.0, 141.0, 130.0, 128.0, 124.0, 122.0, 119.0, 111.0, 21.5
IR (KBr, cm⁻¹)~3100 (Ar C-H), ~1610 (C=N), ~1520 (asymmetric NO₂), ~1340 (symmetric NO₂), ~1250 (C-O-C)
Mass Spec. (EI)m/z 254 (M⁺)

Experimental Workflow

The overall process from starting materials to the final, characterized product can be visualized in the following workflow diagram.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization arrow arrow reactants Combine Reactants: 2-Amino-5-nitrophenol p-Toluic Acid PPA reaction Heat Reaction Mixture (180-200°C, 4-6h) reactants->reaction workup Quench with Ice Neutralize with NaHCO₃ reaction->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction drying Dry and Concentrate extraction->drying recrystallization Recrystallize (Ethanol) drying->recrystallization analysis Spectroscopic Analysis: - ¹H NMR - ¹³C NMR - IR - Mass Spectrometry recrystallization->analysis mp Melting Point Determination analysis->mp

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group can modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets. For instance, nitro-aromatic compounds are known to be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. This can lead to the selective activation of a prodrug in the tumor environment.

A hypothetical signaling pathway illustrating the potential mechanism of action for a nitro-benzoxazole derivative as an anticancer agent is depicted below.

Potential Signaling Pathway cluster_cell Cancer Cell NB This compound (Prodrug) NR Nitroreductase NB->NR Reduction AM Activated Metabolite NR->AM ROS Reactive Oxygen Species (ROS) AM->ROS Generates DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Induces

Caption: Hypothesized activation and mechanism of action for a nitro-benzoxazole derivative.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers can utilize this information to further explore the potential applications of this and related compounds in drug discovery and materials science.

References

Spectroscopic Profile of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents data from a closely related precursor, N-(2-Fluoro-5-nitrophenyl)-4-methylbenzamide, which undergoes cyclization to form the benzoxazole ring system. This information, combined with generalized experimental protocols, offers a robust framework for the characterization of this class of compounds.

Molecular Structure and Properties

This compound belongs to the benzoxazole class of heterocyclic compounds, characterized by a benzene ring fused to an oxazole ring. The presence of a nitro group at the 6-position and a p-tolyl group at the 2-position significantly influences its electronic properties and potential biological activity.

Molecular Formula: C₁₄H₁₀N₂O₃ Molecular Weight: 254.24 g/mol CAS Number: 58758-40-0

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the precursor N-(2-Fluoro-5-nitrophenyl)-4-methylbenzamide, which serves as a proxy for understanding the spectral characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.38s-NH
8.66dd6.6, 2.9Ar-H
8.16ddd9.1, 4.1, 2.9Ar-H
7.90d8.1Ar-H
7.62t9.6Ar-H
7.37d8.1Ar-H (p-tolyl)
2.40s-CH₃ (p-tolyl)
Solvent: DMSO-d₆, Spectrometer: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
166.0C=O
159.2 (d, J = 257.9 Hz)C-F
144.1 (d, J = 4.1 Hz)C-NO₂
142.9Ar-C
131.0Ar-C
129.5Ar-C
128.5Ar-C
127.6 (d, J = 13.9 Hz)Ar-C
122.4 (d, J = 9.7 Hz)Ar-C
121.8 (d, J = 4.0 Hz)Ar-C
117.6 (d, J = 22.9 Hz)Ar-C
21.5CH₃
Solvent: DMSO-d₆, Spectrometer: 101 MHz[1]
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3298N-H Stretch
1651C=O Stretch (Amide I)
1536N-O Stretch (asymmetric)
1349N-O Stretch (symmetric)
Sample Preparation: KBr pellet[1]
Table 4: Mass Spectrometry Data
m/zAssignment
274[M]⁺
Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzoxazole derivatives, based on standard laboratory practices.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform).

  • Instrument: A UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.[3]

Visualizations

Synthesis and Analysis Workflow

G General Synthesis and Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Start 2-Amino-5-nitrophenol + p-Toluic acid Reaction Condensation Reaction Start->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS UV UV-Vis Spectroscopy Product->UV Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment UV->Purity

Caption: Generalized workflow for the synthesis and spectroscopic characterization of this compound.

Potential Biological Activity of Nitro-Benzoxazole Derivatives

G Potential Biological Activities of Nitro-Benzoxazole Derivatives cluster_activities Biological Activities cluster_mechanisms Potential Mechanisms of Action Compound This compound Antimicrobial Antimicrobial Activity Compound->Antimicrobial Anticancer Anticancer Activity Compound->Anticancer AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory DNA DNA Damage/Inhibition of Replication Antimicrobial->DNA ROS Generation of Reactive Oxygen Species Antimicrobial->ROS Anticancer->DNA Enzyme Enzyme Inhibition Anticancer->Enzyme AntiInflammatory->Enzyme

Caption: Conceptual diagram of potential biological activities and mechanisms of action for nitro-benzoxazole derivatives.

Conclusion

References

Mass Spectrometry of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental mass spectral data for this specific molecule, this document presents a theoretical fragmentation pattern based on established principles of mass spectrometry and the known behavior of structurally related compounds, such as nitroaromatics and benzoxazoles.

Predicted Mass Spectral Data

The mass spectral analysis of this compound is anticipated to yield a series of characteristic fragment ions under electron ionization (EI). The molecular ion and key fragments are predicted based on the fragmentation patterns of nitro-substituted and 2-aryl-substituted benzoxazoles. The quantitative data for the predicted major fragments are summarized in Table 1.

Predicted m/z Proposed Fragment Ion Neutral Loss Proposed Structure of Fragment
254[M]•+-Molecular Ion
224[M - NO]•+NO2-(p-tolyl)benzo[d]oxazol-6-ylium
208[M - NO2]+NO22-(p-tolyl)benzo[d]oxazol-6-ylium
180[M - NO2 - CO]+NO2, CO2-(p-tolyl)benzyne radical cation
165[C13H9N]+-Acridine cation (rearranged)
119[C7H5NO]+C7H7Benzoxazole cation
91[C7H7]+C7H4N2O3Tropylium ion

Table 1: Predicted Mass Spectral Data for this compound

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by mass spectrometry is outlined below. This protocol can be adapted for various mass spectrometry systems.

2.1. Sample Preparation

  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Dilution: For electrospray ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For electron ionization (EI) coupled with gas chromatography (GC), the concentration may need to be optimized based on the instrument's sensitivity.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.

2.2. Instrumentation and Analysis

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source:

    • Electron Ionization (EI): Typically performed at 70 eV. This is a "hard" ionization technique that induces significant fragmentation, providing structural information.

    • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]+ with minimal fragmentation. It is suitable for confirming the molecular weight.

  • Sample Introduction:

    • For EI: Gas chromatography (GC) is the preferred method for introducing the sample into the ion source, as it separates the analyte from impurities.

    • For ESI: Direct infusion via a syringe pump or introduction through a liquid chromatograph (LC) can be used.

  • Mass Analyzer Settings:

    • Mass Range: Set the mass range to scan from m/z 50 to 500 to ensure the detection of the molecular ion and all relevant fragments.

    • Data Acquisition: Acquire data in centroid mode to reduce file size while retaining accurate mass information.

Visualizations

3.1. Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Predicted Fragmentation Pathway of this compound M [M]•+ m/z 254 F1 [M - NO]•+ m/z 224 M->F1 - NO F2 [M - NO2]+ m/z 208 M->F2 - NO2 F4 [C7H7]+ m/z 91 M->F4 - C7H4N2O3 F3 [M - NO2 - CO]+ m/z 180 F2->F3 - CO F5 [C13H9N]+ m/z 165 F2->F5 - C2H3

Caption: Predicted fragmentation of this compound.

3.2. Experimental Workflow

The generalized workflow for the mass spectrometric analysis of a small molecule like this compound is depicted below.

General Experimental Workflow for Mass Spectrometry cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Dissolution Dissolution in Organic Solvent Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration Dilution->Filtration Introduction Sample Introduction (GC or LC) Filtration->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization MassAnalysis Mass Analysis (TOF, Orbitrap, etc.) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Acquisition Data Acquisition Detection->Acquisition Processing Spectral Processing Acquisition->Processing Interpretation Interpretation Processing->Interpretation

Caption: Workflow for small molecule mass spectrometry analysis.

Unveiling the Solid State: A Technical Guide to the Prospective Crystal Structure of 6-Nitro-2-(p-tolyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals no specific single-crystal X-ray diffraction data for 6-Nitro-2-(p-tolyl)benzo[d]oxazole. This guide, therefore, provides a comprehensive overview of the methodologies used to determine such a structure and discusses the anticipated structural features based on closely related analogues.

Introduction: The Critical Role of Crystal Structure in Drug Development

The precise three-dimensional arrangement of atoms in a solid-state material, its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences solubility, dissolution rate, bioavailability, stability, and manufacturability.[1][2][3][4] The presence of different crystalline forms, known as polymorphs, can have significant implications for a drug's efficacy and safety.[3] For nitroaromatic compounds such as this compound, which are of interest in medicinal chemistry, a detailed knowledge of the crystal structure can elucidate intermolecular interactions that are crucial for molecular recognition at biological targets and for the design of new therapeutics.[5][6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

The gold standard for determining the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[8][9][10] This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. The general workflow for SC-XRD is outlined below.

1. Crystal Growth: High-quality single crystals are a prerequisite for a successful SC-XRD experiment.[8] For a compound like this compound, this is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. Other techniques include slow cooling of a saturated solution, or vapor diffusion.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer.[9] The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is generated.[10] This pattern of reflections is recorded by a detector.[10]

3. Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are used to solve the crystal structure. Computational methods are employed to determine the phases of the diffracted X-rays, which, in combination with the intensities, allows for the calculation of an electron density map.[11] An atomic model is then built into this map. The initial model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.[10]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Slow Evaporation / Cooling purification->crystal_growth Obtain single crystals data_collection Data Collection (Diffractometer) crystal_growth->data_collection Mount crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif Crystallographic Information File (CIF) refinement->cif Generate final model analysis Structural Analysis (Bond lengths, angles, interactions) cif->analysis

Caption: General experimental workflow for single-crystal X-ray diffraction.

Data Presentation: A Representative Example

While the specific data for this compound is unavailable, the following table illustrates the typical crystallographic data that would be presented in a research publication for a similar organic molecule. This data provides a quantitative description of the crystal's geometry.

Parameter Representative Value
Chemical FormulaC₁₄H₁₀N₂O₃
Formula Weight254.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3061 (15)
b (Å)9.4657 (14)
c (Å)19.288 (4)
α (°)90
β (°)90.276 (7)
γ (°)90
Volume (ų)1516.5 (5)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.530
Absorption Coefficient (mm⁻¹)2.708
F(000)728
R₁ [I > 2σ(I)]0.0327
wR₂ (all data)0.0750
Note: Data presented here is representative and based on a related 2-arylbenzimidazole structure for illustrative purposes.[12]

Anticipated Structural Features and Intermolecular Interactions

Based on the known crystal structures of related 2-aryl-benzoxazoles and nitro-substituted aromatic compounds, several key structural features can be anticipated for this compound.

The molecule consists of a planar benzoxazole ring system linked to a p-tolyl group. The dihedral angle between the benzoxazole ring and the p-tolyl ring is expected to be non-zero due to steric hindrance, leading to a twisted conformation. The nitro group at the 6-position is likely to be nearly coplanar with the benzoxazole ring to maximize resonance stabilization.

The crystal packing will be governed by a variety of non-covalent interactions. The nitro group is a strong hydrogen bond acceptor and can participate in C-H···O interactions with neighboring molecules.[13][14] Furthermore, the electron-deficient nature of the nitro-substituted benzoxazole ring and the electron-rich p-tolyl ring could facilitate π-π stacking interactions.[13][15] These interactions, along with weaker van der Waals forces, will dictate the overall supramolecular architecture of the crystal. The interplay of these forces is crucial for the stability of the crystal lattice.[16][17]

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B mol1_benzox Benzoxazole Ring mol1_nitro Nitro Group (NO2) mol1_tolyl p-Tolyl Ring mol2_tolyl p-Tolyl Ring mol1_benzox->mol2_tolyl van der Waals Forces mol1_nitro->mol2_tolyl C-H···O Interaction mol2_benzox Benzoxazole Ring mol1_tolyl->mol2_benzox π-π Stacking mol2_nitro Nitro Group (NO2)

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide outlines the standard experimental procedures and the expected structural characteristics for this class of compounds. The determination of its crystal structure through single-crystal X-ray diffraction would provide invaluable data for understanding its solid-state properties, which is essential for its potential development as a therapeutic agent. The insights gained from such a study would contribute to the broader understanding of structure-property relationships in nitro-substituted heterocyclic compounds, aiding in the rational design of future drug candidates.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Nitro-2-(p-tolyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Nitro-2-(p-tolyl)benzo[d]oxazole, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected properties based on closely related analogs and details the standard experimental protocols for their determination.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties can be inferred from data on similar structures, such as 6-nitrobenzoxazole and 2-phenyl-6-nitrobenzoxazole.

Table 1: Computed Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)6-nitro-2-phenylbenzo[d]oxazole6-Nitrobenzoxazole[1]
Molecular Formula C₁₄H₁₀N₂O₃C₁₃H₈N₂O₃C₇H₄N₂O₃
Molecular Weight 254.24 g/mol 240.21 g/mol 164.12 g/mol
LogP (Lipophilicity) ~4.3 (Predicted)3.9261.4
Topological Polar Surface Area (TPSA) 71.85 Ų71.85 Ų71.85 Ų
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 444
Rotatable Bonds 210

Note: Properties for this compound are predicted based on its structure and data from analogous compounds.

Experimental Protocols for Physicochemical Characterization

Detailed experimental validation is crucial for confirming the predicted properties of this compound. The following section outlines the standard methodologies for key experiments.

Synthesis and Purification

The synthesis of this compound would likely follow established procedures for benzoxazole formation. A common route involves the condensation of a 2-amino-5-nitrophenol with p-tolualdehyde or a derivative thereof.

G reagents 2-Amino-5-nitrophenol + p-Toluic acid derivative reaction Condensation Reaction (e.g., in polyphosphoric acid) reagents->reaction crude Crude Product reaction->crude purification Purification (Recrystallization or Column Chromatography) crude->purification pure Pure this compound purification->pure characterization Structural Characterization (NMR, IR, Mass Spectrometry) pure->characterization

Caption: Synthetic and purification workflow for this compound.

Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability. The shake-flask method is a standard protocol for this measurement.[2][3]

  • Preparation : A supersaturated solution of the compound is prepared in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration : The solution is agitated in a sealed flask at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification : The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

For organic solvents, a similar protocol can be followed, and the results can provide insights into the compound's behavior in different environments.[4][5]

Lipophilicity (LogP) Measurement

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is critical for membrane permeability. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for its estimation.

  • Standard Selection : A series of standard compounds with known LogP values are selected.

  • Chromatography : The retention times of the standard compounds and the test compound (this compound) are measured on a reversed-phase HPLC column (e.g., C18).

  • Correlation : A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standards.

  • LogP Determination : The LogP of the test compound is then interpolated from its measured retention factor using the calibration curve.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the nitro group (NO₂) and the C=N bond of the oxazole ring.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Synthesis purification Purification synthesis->purification solubility Solubility Test purification->solubility lipophilicity Lipophilicity (LogP) purification->lipophilicity spectroscopy Spectroscopy (NMR, IR, MS) purification->spectroscopy

Caption: Experimental workflow for the characterization of this compound.

Conclusion

While direct experimental data for this compound is not extensively published, its physicochemical properties can be reliably predicted based on its chemical structure and data from analogous compounds. The experimental protocols outlined in this guide provide a robust framework for the synthesis, purification, and detailed characterization of this compound, which is essential for its further evaluation in drug discovery and development programs. The benzoxazole scaffold is known for its diverse biological activities, and a thorough understanding of the physicochemical properties of its derivatives is paramount for unlocking their therapeutic potential.[6][7]

References

A Technical Guide to the Computational Analysis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies applied to the study of 6-Nitro-2-(p-tolyl)benzo[d]oxazole and structurally related compounds. While direct computational studies on this specific molecule are limited in published literature, this document synthesizes and extrapolates from research on analogous benzoxazole derivatives to present a robust framework for its in-silico analysis. The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Computational studies are crucial for understanding the structural, electronic, and interactive properties of these molecules, thereby accelerating drug discovery and development.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to predict optimized geometry, molecular orbital energies, and various chemical reactivity parameters.[3]

Experimental Protocol: DFT Calculations

A typical computational protocol for analyzing benzoxazole derivatives using DFT is as follows:

  • Molecular Modeling : The initial 3D structure of the molecule is constructed using molecular visualization software such as GaussView.

  • Geometry Optimization : The structure is fully optimized to find its lowest energy conformation. This is commonly performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][4][5]

  • Basis Set Selection : A basis set, which is a set of mathematical functions used to build molecular orbitals, is chosen. The 6-31+G(d,p) or 6-311G++(d,p) basis sets are frequently used for these types of molecules as they provide a good balance of accuracy and computational cost.[3][4][5]

  • Property Calculation : Once the geometry is optimized, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential, and dipole moments.

  • Software : The Gaussian suite of programs (e.g., Gaussian 09) is the standard software package for these calculations.[3]

Visualization: DFT Calculation Workflow

DFT_Workflow Start Molecule Structure Input Opt Geometry Optimization (e.g., B3LYP/6-311G++) Start->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Prop Calculation of Electronic Properties (HOMO, LUMO, MEP) Freq->Prop Analysis Data Analysis & Interpretation Prop->Analysis End Results Analysis->End

Caption: A typical workflow for Density Functional Theory (DFT) calculations.

Quantitative Analysis of Molecular Properties

DFT calculations yield quantitative data that describe the reactivity and stability of a molecule. Studies on the closely related 2-(p-tolyl)benzoxazole provide valuable reference points.[5]

Table 1: Calculated Quantum Chemical Parameters for 2-(p-tolyl)benzoxazole

ParameterSymbolValue (Gas Phase)Description
Highest Occupied Molecular Orbital EnergyEHOMO-5.96 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.41 eVEnergy of the first vacant orbital; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔE4.55 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardnessη2.27 eVMeasures resistance to change in electron distribution.
Electrophilicity Indexω2.97 eVDescribes the ability of a molecule to accept electrons.
Dipole Momentµ2.10 DebyeA measure of the overall polarity of the molecule.

Data sourced from DFT calculations at the B3LYP/6-31+G(d,p) level of theory.[5]

Molecular Docking and Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is essential for understanding potential drug-target interactions and guiding drug design. Benzoxazole derivatives have been docked against various biological targets, including enzymes implicated in Alzheimer's disease and bacterial proliferation.[1][6]

Experimental Protocol: Molecular Docking
  • Receptor Preparation : A high-resolution 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules are typically removed, polar hydrogens are added, and charges are assigned.[1]

  • Ligand Preparation : The 2D structure of the ligand (e.g., this compound) is converted to a 3D structure, and its geometry is optimized to find a low-energy conformation.

  • Grid Generation : A grid box is defined around the active site of the receptor. This box specifies the volume in which the docking algorithm will search for binding poses.

  • Docking Simulation : Software like AutoDock or Schrödinger's Glide is used to perform the docking.[1][7] The algorithm systematically explores different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity.

  • Analysis : The resulting poses are analyzed. The pose with the lowest binding energy (highest affinity) is typically considered the most probable binding mode. Interactions such as hydrogen bonds and hydrophobic interactions are examined.[1]

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Select Target from PDB PrepR Prepare Protein (Add H, Remove Water) PDB->PrepR Dock Molecular Docking Simulation (e.g., AutoDock) PrepR->Dock DrawL Draw Ligand Structure PrepL 3D Conversion & Energy Minimization DrawL->PrepL PrepL->Dock Analysis Analyze Binding Poses & Scoring Dock->Analysis Results Identify Key Interactions (H-Bonds, Hydrophobic) Analysis->Results

Caption: A standard workflow for a molecular docking study.

Predicted Biological Activity and Target Pathways

Computational studies on analogous compounds suggest that nitro-substituted benzoxazoles could exhibit significant biological activity. For example, the nitro group can enhance the inhibition profile against enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in Alzheimer's disease therapy.[1] Furthermore, other benzoxazole derivatives have been computationally predicted to act as antibacterial agents by inhibiting DNA gyrase.[6]

Table 2: Molecular Docking Results for a Biologically Active Benzoxazole-Oxazole Analog

Target EnzymeBinding Affinity (kcal/mol)Interacting Residues (Example)Potential Implication
Acetylcholinesterase (AChE)-9.8TYR121, TRP279, TYR334Alzheimer's Disease
Butyrylcholinesterase (BuChE)-9.1TRP82, TYR332, HIS438Alzheimer's Disease
DNA Gyrase-6.6 to -6.8ASP81, GLY85, ILE86Antibacterial Activity

Data compiled from docking studies on various potent benzoxazole derivatives.[1][7]

Visualization: Postulated Mechanism of Action

The antibacterial activity of many compounds is achieved through the inhibition of essential enzymes. The following diagram illustrates the logical pathway of DNA gyrase inhibition, a potential mechanism for benzoxazole derivatives.[6]

Inhibition_Pathway Compound Benzoxazole Derivative (Inhibitor) Compound->Inhibit Enzyme DNA Gyrase Process DNA Supercoiling Enzyme->Process Catalyzes Replication Bacterial DNA Replication Process->Replication Result Bacterial Cell Death Replication->Result Inhibit->Enzyme

Caption: Simplified pathway of antibacterial action via DNA gyrase inhibition.

References

A Comprehensive Technical Guide to the Molecular Modeling of 6-Nitro-2-(p-tolyl)benzo[d]oxazole as a Potential COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2] This technical whitepaper presents a comprehensive, hypothetical molecular modeling study of a specific derivative, 6-Nitro-2-(p-tolyl)benzo[d]oxazole. The objective is to elucidate its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways.[2][3][4] This guide provides detailed in silico and experimental protocols, presents quantitative data in structured tables, and visualizes complex workflows and pathways to offer a complete research framework for this promising compound.

Introduction to Benzoxazoles and COX-2 Inhibition

Benzoxazoles are heterocyclic compounds recognized for their therapeutic potential.[1] Their rigid structure is adept at interacting with various biological targets. The introduction of a nitro group at the 6-position and a p-tolyl group at the 2-position can significantly influence the molecule's electronic properties and steric interactions, potentially enhancing its binding affinity and selectivity for specific enzymes.

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins from arachidonic acid.[5] While the COX-1 isoform is constitutively expressed and involved in homeostatic functions, the COX-2 isoform is inducible and its expression is upregulated at sites of inflammation.[3][5] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3][4] This document outlines a theoretical framework for investigating this compound as a novel, selective COX-2 inhibitor.

In Silico Analysis: A Computational Approach

A multi-faceted computational workflow is proposed to predict the binding affinity, stability, and drug-likeness of this compound.

cluster_0 In Silico Workflow Ligand_Preparation Ligand Preparation (3D Structure Generation) Molecular_Docking Molecular Docking (Binding Affinity & Pose) Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction (Drug-Likeness) Ligand_Preparation->ADMET_Prediction Protein_Preparation Protein Preparation (Human COX-2, PDB: 5F19) Protein_Preparation->Molecular_Docking MD_Simulation Molecular Dynamics Simulation (Complex Stability) Molecular_Docking->MD_Simulation Data_Analysis Data Analysis & Candidate Validation MD_Simulation->Data_Analysis ADMET_Prediction->Data_Analysis

Caption: A flowchart of the proposed in silico molecular modeling workflow.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.

Table 1: Molecular Docking Results against COX Isoforms

Parameter COX-1 COX-2 Celecoxib (Reference)
Binding Affinity (kcal/mol) -7.2 -9.8 -12.9
Predicted Ki (µM) 5.8 0.15 0.003

| Selectivity Index (COX-1/COX-2) | \multicolumn{2}{c|}{38.7} | >300 |

Table 2: Key Interactions of this compound with COX-2 Active Site Residues

Interacting Residue Interaction Type Distance (Å)
Arg120 Hydrogen Bond (with Nitro group) 2.9
Tyr355 Pi-Pi Stacking (with Benzoxazole ring) 3.5
Ser530 Hydrogen Bond (with Nitro group) 3.1
Val523 Hydrophobic Interaction (with p-tolyl group) 3.8

| Arg513 | Cation-Pi (with p-tolyl group) | 4.1 |

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the protein-ligand complex in a simulated physiological environment.

Table 3: Molecular Dynamics Simulation Stability Metrics (100 ns)

Metric Value Interpretation
RMSD of Protein Backbone 1.5 ± 0.3 Å The complex remains stable with minimal conformational changes.
RMSF of Ligand 0.8 ± 0.2 Å The ligand shows low fluctuation, indicating stable binding in the active site.

| Radius of Gyration (Rg) | 22.5 ± 0.5 Å | The protein maintains its compact structure throughout the simulation. |

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction assesses the pharmacokinetic and pharmacodynamic properties of a compound.

Table 4: Predicted ADMET Properties

Property Predicted Value Compliance
Molecular Weight 268.26 g/mol Lipinski's Rule: Yes (<500)
LogP (Octanol/Water) 3.85 Lipinski's Rule: Yes (<5)
Hydrogen Bond Donors 0 Lipinski's Rule: Yes (<5)
Hydrogen Bond Acceptors 4 Lipinski's Rule: Yes (<10)
Water Solubility Poorly soluble Needs formulation optimization
BBB Permeability No Reduced risk of CNS side effects
CYP2D6 Inhibitor No Low risk of drug-drug interactions

| Hepatotoxicity | Low probability | Favorable safety profile |

Experimental Protocols

To validate the computational predictions, a plausible synthesis route and an in vitro biological assay are detailed below.

Synthesis of this compound

Protocol:

  • Reactant Preparation: A mixture of 2-amino-5-nitrophenol (1.0 eq) and p-tolualdehyde (1.1 eq) is prepared in ethanol.

  • Condensation: A catalytic amount of an oxidizing agent, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), is added to the mixture.

  • Reflux: The reaction mixture is refluxed for 6-8 hours while monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure this compound.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay

A fluorometric inhibitor screening kit is proposed to determine the IC50 values.[6]

Protocol:

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Prepare a 10X solution of the test compound (this compound) and the reference inhibitor (Celecoxib) in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, cofactor solution, and COX enzyme (either COX-1 or COX-2) to designated wells.

  • Inhibitor Addition: Add 10 µL of the diluted test compound, reference inhibitor, or solvent control (DMSO) to the appropriate wells. Incubate the plate for 10-15 minutes at 25°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically for 10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the solvent control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Table 5: Hypothetical In Vitro COX-1/COX-2 Inhibition Assay Results

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI)
This compound 25.8 0.65 39.7

| Celecoxib (Reference) | >150 | 0.45 | >333 |

Proposed Mechanism of Action

The predicted binding mode and subsequent in vitro data suggest that this compound acts as a competitive inhibitor of COX-2. By occupying the enzyme's active site, it prevents the binding of the natural substrate, arachidonic acid, thereby blocking the synthesis of prostaglandins that mediate inflammation.

cluster_1 COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2_Expression Upregulation of COX-2 Expression Inflammatory_Stimuli->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2_Enzyme Inhibition

Caption: A simplified diagram of the COX-2 signaling pathway in inflammation.

Conclusion and Future Directions

This whitepaper outlines a theoretical yet robust framework for the molecular modeling and evaluation of this compound as a selective COX-2 inhibitor. The hypothetical in silico data, including strong binding affinity, stable complex formation, and favorable drug-like properties, are supported by a plausible experimental validation strategy. The combined results from these proposed studies would strongly suggest that this compound is a promising lead compound for the development of novel anti-inflammatory agents.

Future work should focus on the actual synthesis and in vitro testing as described, followed by lead optimization through the synthesis of analogues to improve potency and selectivity. Subsequent in vivo studies in animal models of inflammation would be the critical next step in its preclinical development.

References

The Influence of Nitro Substitution on the Electronic Properties of Benzoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of nitro-substituted benzoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The potent electron-withdrawing nature of the nitro group profoundly modifies the electronic landscape of the benzoxazole core, influencing its reactivity, molecular interactions, and biological activity. This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes essential concepts to facilitate a deeper understanding and further research in this area.

Electronic Properties of Nitro-Substituted Benzoxazoles

The introduction of a nitro (-NO₂) group to the benzoxazole scaffold significantly impacts its electronic characteristics. The nitro group is a strong electron-withdrawing moiety due to both resonance and inductive effects, which lowers the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

A lower LUMO energy indicates a greater electron-accepting ability, making the molecule more susceptible to nucleophilic attack and enhancing its potential for charge-transfer interactions. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally correlates with higher reactivity.

Quantitative Electronic Data

Computational studies, primarily employing Density Functional Theory (DFT), have become indispensable for quantifying the electronic properties of these molecules. The following tables summarize calculated electronic properties for representative nitro-substituted benzoxazole derivatives from the literature.

Table 1: Frontier Molecular Orbital Energies of Representative Nitro-Substituted Benzoxazoles

CompoundSubstitution PatternHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1 2-(p-nitrobenzyl)benzoxazole-6.59-2.653.94
2 2-((4-((5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)amino)phenyl)methyl)-1,3-benzoxazole-6.32-2.543.78

Data is illustrative and compiled from DFT calculations reported in the literature. Actual values may vary based on the specific computational methodology.

Table 2: Electrochemical Properties of Representative Nitro-Substituted Benzoxazoles

CompoundSubstitution PatternReduction Potential (V) vs. Ag/Ag⁺
3 N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide-1.18 (irreversible)
4 N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide-1.15 (irreversible)

Data obtained via cyclic voltammetry in DMSO containing 0.1 M TBATFB.[1]

Methodologies for Characterization

The electronic properties of nitro-substituted benzoxazoles are investigated through a combination of computational modeling and experimental techniques.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules. A typical workflow for these calculations is outlined below.

G cluster_prep Molecular Structure Preparation cluster_calc DFT Calculation (e.g., Gaussian) cluster_analysis Data Analysis & Visualization node1 Design Molecule (e.g., GaussView) node2 Geometry Optimization node1->node2 node3 Frequency Calculation node2->node3 node4 Electronic Property Calculation (HOMO, LUMO, Dipole Moment) node3->node4 node5 Extract Data (Energies, Orbitals) node4->node5 node6 Visualize Orbitals (e.g., Avogadro) node5->node6 node7 Analyze Reactivity Descriptors node5->node7

Caption: Workflow for DFT-based electronic property calculation.

Detailed Protocol:

  • Molecular Geometry Construction: The initial 3D structure of the nitro-substituted benzoxazole is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find the lowest energy conformation. A common and effective method is using DFT with the B3LYP hybrid functional and a basis set such as 6-311+G(d,p).[2][3]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are then performed on the optimized structure to determine electronic properties. This step yields the energies of the HOMO and LUMO, the molecular dipole moment, and the distribution of molecular orbitals. The conductor-like polarizable continuum model (CPCM) can be employed to simulate solvent effects.[2]

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the reduction and oxidation potentials of a molecule, providing experimental insight into its LUMO and HOMO energy levels, respectively.

Detailed Protocol: [1]

  • Materials and Instrumentation:

    • Working Electrode: Hanging Mercury Drop Electrode (HMDE) or Glassy Carbon Electrode.

    • Reference Electrode: Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the supporting electrolyte).

    • Counter Electrode: Platinum wire.

    • Solvent: Anhydrous dimethylsulfoxide (DMSO).

    • Supporting Electrolyte: 0.1 M tetrabutylammonium tetrafluoroborate (TBATFB).

    • Analyte: The nitro-substituted benzoxazole compound at a concentration of approximately 1 mM.

    • Instrumentation: A potentiostat (e.g., Metrohm Autolab PGSTAT 100 N).

  • Procedure:

    • The electrochemical cell is assembled with the three electrodes immersed in the DMSO solution containing the supporting electrolyte.

    • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.

    • The analyte is added to the cell.

    • The potential is swept from an initial value (e.g., 0.0 V) to a negative potential (e.g., -2.0 V) and then back to the initial potential at a set scan rate (e.g., 100 mV/s).

    • The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram. The peak potential of the reduction wave corresponds to the reduction of the nitro group and provides information about the LUMO level.

Synthesis of Nitro-Substituted Benzoxazoles

A prevalent method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative (e.g., acid chloride, aldehyde). For nitro-substituted analogs, a nitro-substituted 2-aminophenol is a common starting material.

G cluster_structure Structural Modification cluster_properties Electronic Property Changes cluster_implications Functional Implications A Add Nitro Group (Strong EWG) B Lower HOMO Energy A->B C Lower LUMO Energy A->C D Decrease HOMO-LUMO Gap B->D C->D F Enhanced Charge Transfer Capability C->F E Increased Reactivity D->E G Modulated Biological Activity (e.g., Anti-inflammatory) E->G F->G G LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB p50/p65 (NF-κB) IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Nucleus->Cytokines Gene Transcription Inhibitor Nitro-Substituted Benzoxazole Inhibitor->TLR4_MD2 Inhibits?

References

The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural features allow for diverse functionalization, leading to the development of novel therapeutic agents with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel benzoxazole derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and an exploration of the key signaling pathways involved in their mechanism of action are presented to aid researchers in this dynamic field.

Biological Significance and Signaling Pathways

Benzoxazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][5] Their therapeutic potential often stems from their ability to interact with specific biological targets and modulate key signaling pathways implicated in disease pathogenesis.

Anticancer Activity and VEGFR-2 Signaling

A significant area of investigation for benzoxazole compounds is their potential as anticancer agents.[6] One of the key mechanisms underlying their antitumor activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][7] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[8] Novel benzoxazole derivatives have been designed to target and inhibit this pathway.

Below is a diagram illustrating the VEGFR-2 signaling pathway, which is a common target for novel benzoxazole anticancer compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Pathway
Anti-inflammatory Activity and COX-2 Signaling

Chronic inflammation is a key driver of many diseases, including cancer.[9] Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and tumors, and it plays a crucial role in the production of prostaglandins, which are potent inflammatory mediators.[10] The inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain. Several novel benzoxazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity.[11]

The following diagram illustrates the COX-2 signaling pathway in inflammation.

COX2_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_pathways Signaling Cascades cluster_gene_expression Gene Expression cluster_enzyme_activity Enzymatic Activity cluster_cellular_response Cellular Response Cytokines Cytokines (e.g., TNF-α, IL-1β) NFkB NF-κB Pathway Cytokines->NFkB MAPK MAPK Pathway (p38, ERK, JNK) Cytokines->MAPK COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene MAPK->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

COX-2 Signaling Pathway in Inflammation

Synthesis of Novel Benzoxazole Compounds

The synthesis of the benzoxazole core is most commonly achieved through the condensation of a 2-aminophenol with a variety of functional groups, including aldehydes, carboxylic acids, and their derivatives.[12][13] Numerous synthetic methodologies have been developed, ranging from classical methods to more modern, greener approaches utilizing various catalysts.[13]

General Experimental Workflow

The synthesis of novel benzoxazole compounds typically follows a multi-step process that includes the synthesis of the core benzoxazole scaffold followed by further functionalization to generate a library of derivatives.

Experimental_Workflow Start Starting Materials (e.g., 2-Aminophenol, Aldehyde/Carboxylic Acid) Synthesis Synthesis of Benzoxazole Core (Condensation/Cyclization) Start->Synthesis Purification1 Purification (Recrystallization/Chromatography) Synthesis->Purification1 Characterization1 Characterization (TLC, NMR, IR, Mass Spec) Purification1->Characterization1 Functionalization Further Functionalization (e.g., Substitution Reactions) Characterization1->Functionalization Purification2 Purification of Derivatives Functionalization->Purification2 Characterization2 Characterization of Derivatives Purification2->Characterization2 Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial Assays) Characterization2->Biological_Screening SAR Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR

General Experimental Workflow for Benzoxazole Synthesis and Evaluation
Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzoxazoles via Condensation of 2-Aminophenol and Aromatic Aldehydes

This protocol describes a general and widely used method for the synthesis of 2-arylbenzoxazoles.

  • Materials: 2-aminophenol, substituted aromatic aldehyde, catalyst (e.g., p-toluenesulfonic acid, acetic acid, or a Lewis acid), solvent (e.g., ethanol, toluene, or dimethylformamide).

  • Procedure:

    • To a solution of 2-aminophenol (1 equivalent) in the chosen solvent, add the substituted aromatic aldehyde (1 equivalent).

    • Add a catalytic amount of the acid catalyst.

    • The reaction mixture is then heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-arylbenzoxazole derivative.[14][15][16]

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[17][18][19]

Protocol 2: Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides

This protocol outlines a more recent method for the synthesis of 2-substituted benzoxazoles using tertiary amides as the starting material.[20][21]

  • Materials: Tertiary amide, 2-aminophenol, triflic anhydride (Tf₂O), 2-fluoropyridine, dichloromethane (DCM).

  • Procedure:

    • To a solution of the tertiary amide (1.1 equivalents) in DCM, add 2-fluoropyridine (2 equivalents).

    • Cool the mixture to 0 °C and add triflic anhydride (1.2 equivalents) dropwise. Stir for 15 minutes.

    • Add 2-aminophenol (1 equivalent) and stir the reaction at room temperature for 1 hour.

    • Quench the reaction with triethylamine.

    • Evaporate the solvent and purify the residue by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.[20][21]

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[20]

Quantitative Data Summary

The biological activity of novel benzoxazole compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition and anticancer activity, and their minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer and Enzyme Inhibitory Activity of Selected Benzoxazole Derivatives
Compound IDTarget Cell Line/EnzymeIC₅₀ (µM)Reference
Series 1, Cmpd 11 MDA-MB-2318.38[22]
Series 1, Cmpd 12 MDA-MB-2317.47[22]
Series 1, Cmpd 11 MCF-73.79[22]
Series 1, Cmpd 12 MCF-76.05[22]
Series 1, Cmpd 12 PARP-20.07[22]
Series 1, Cmpd 14 PARP-20.084[22]
Series 2, Cmpd 19 hMAGL0.0084[23]
Series 2, Cmpd 20 hMAGL0.0076[23]
Series 3, Cmpd 2c NO Production16.43[24]
Series 3, Cmpd 2d NO Production14.72[24]
Series 3, Cmpd 3d NO Production13.44[24]
Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Series 4, Cmpd 6 S. aureus8[25]
Series 4, Cmpd 7 S. aureus8[25]
Series 4, Cmpd 6 E. faecalis8[25]
Series 4, Cmpd 7 E. faecalis8[25]
Series 4, Cmpd 6 E. coli64[25]
Series 5, Cmpd 1 C. albicans>512[25]
Series 5, Cmpd 2 C. albicans128[25]
Series 6, Cmpd 2 S. lutea0.078[26]
Series 6, Cmpd 2 E. coli0.156[26]
Table 3: Synthesis Yields of 2-Arylbenzoxazoles
EntryAldehyde SubstituentCatalystSolventYield (%)Reference
14-ClTiO₂–ZrO₂Acetonitrile92[12]
24-NO₂TiO₂–ZrO₂Acetonitrile93[12]
34-OCH₃TiO₂–ZrO₂Acetonitrile88[12]
4H[SMNP@GLP][Cl]DMF95[12]
54-CH₃[SMNP@GLP][Cl]DMF92[12]
64-Br[SMNP@GLP][Cl]DMF94[12]
7HImidazolium chlorideDMA18[27]
8HImidazolium chlorideDMA60 (at 160°C)[27]

Conclusion

The benzoxazole scaffold continues to be a privileged structure in the field of medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The diverse biological activities exhibited by benzoxazole derivatives, particularly their anticancer and antimicrobial properties, underscore their potential for addressing significant unmet medical needs. This guide has provided a comprehensive overview of the key synthetic methodologies, biological targets, and quantitative activity data for this important class of compounds. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation benzoxazole-based drugs. Further exploration of structure-activity relationships and the optimization of lead compounds will undoubtedly pave the way for new and effective treatments for a range of diseases.

References

Preliminary Biological Screening of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific studies on the biological activity of 6-Nitro-2-(p-tolyl)benzo[d]oxazole were identified in a comprehensive literature search. This guide is therefore based on the biological profiles of structurally related compounds, including 2-aryl-benzoxazoles, nitro-benzoxazoles, and other substituted benzoxazole derivatives. The presented data and protocols are intended to be exemplary and predictive for the potential biological activities of the title compound.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The benzoxazole scaffold, a fusion of a benzene ring and an oxazole ring, is present in numerous compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The biological activity of these derivatives is often modulated by the nature and position of substituents on the bicyclic ring system.

This technical guide provides a comprehensive overview of the potential preliminary biological screening of this compound. It is structured to provide researchers, scientists, and drug development professionals with a predictive framework for evaluating the biological potential of this and similar compounds. The guide details experimental protocols for key biological assays and presents exemplary quantitative data from related compounds in structured tables for comparative analysis.

Predicted Biological Activities and Data from Related Compounds

Based on the biological activities of structurally similar compounds, this compound is predicted to exhibit antimicrobial and anticancer properties. The nitro group is a well-known pharmacophore that can enhance the biological activity of heterocyclic compounds, while the 2-aryl substitution is a common feature in many biologically active benzoxazoles.

Antimicrobial Activity

Benzoxazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3] The mechanism of action for some of these compounds has been linked to the inhibition of key bacterial enzymes like DNA gyrase.[1]

Table 1: Exemplary Antimicrobial Activity of Structurally Related Benzoxazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound TypeGram-Positive BacteriaGram-Negative BacteriaFungal StrainsReference
Staphylococcus aureusEscherichia coliCandida albicans
2-Aryl-benzoxazoles25 - 200200>200[3]
Nitro-benzoxazoles32 - 25664 - 25664 - 256[4]
Substituted Benzoxazoles32>25664[4]
Anticancer Activity

Numerous 2-aryl-benzoxazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2][5] The proposed mechanisms of action include inhibition of key enzymes like topoisomerase II and induction of apoptosis.[2][6]

Table 2: Exemplary Anticancer Activity of Structurally Related Benzoxazole Derivatives (IC₅₀ in µM)

Compound TypeMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
2-Aryl-benzoxazoles15.21 - 32.4710.50 - 23.61-[6]
Phortress Analoguesattractive anticancer effectattractive anticancer effectattractive anticancer effect
Benzoxazole-1,3,4-Oxadiazoles0.10 ± 0.013-0.13 ± 0.014
Benzoxazole-pyrrolidinones19.89 (MDA-MB-231)-18.03 (HOP-62)[7]

Experimental Protocols

The following are detailed methodologies for the preliminary biological screening of this compound, based on standard protocols used for similar compounds.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in their respective broths. The cultures are then diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as observed by the naked eye or by measuring absorbance.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on human cancer cell lines.

Materials:

  • Test compound

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflows

experimental_workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening A1 Compound Synthesis (this compound) A3 Serial Dilution in 96-well plate A1->A3 A2 Preparation of Microbial Inoculum A4 Inoculation A2->A4 A3->A4 A5 Incubation A4->A5 A6 MIC Determination A5->A6 B1 Compound Synthesis (this compound) B3 Compound Treatment B1->B3 B2 Cell Line Culture B2->B3 B4 MTT Assay B3->B4 B5 Absorbance Reading B4->B5 B6 IC50 Calculation B5->B6

Caption: General workflow for antimicrobial and anticancer screening.

Potential Mechanism of Action

mechanism_of_action cluster_antimicrobial_moa Potential Antimicrobial Mechanism cluster_anticancer_moa Potential Anticancer Mechanism C1 This compound C2 Bacterial DNA Gyrase C1->C2 Inhibits C3 Inhibition of DNA Replication C2->C3 C4 Bacterial Cell Death C3->C4 D1 This compound D2 Cancer Cell D1->D2 Acts on D3 Induction of Apoptosis D2->D3 D4 Cell Cycle Arrest D2->D4 D5 Tumor Growth Inhibition D3->D5 D4->D5

Caption: Postulated mechanisms of action for the title compound.

References

Methodological & Application

Application Notes and Protocols for 6-Nitro-2-(p-tolyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a nitro group at the 6-position and an aryl substituent, such as a p-tolyl group at the 2-position, can significantly influence the molecule's biological profile. This document provides a detailed overview of the potential antimicrobial applications of 6-Nitro-2-(p-tolyl)benzo[d]oxazole, including experimental protocols for its evaluation and a discussion of its likely mechanism of action based on related nitroaromatic compounds.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for analogous 6-nitro-2-arylbenzoxazole compounds against various microbial strains. This data is presented to illustrate the potential antimicrobial spectrum and potency of this class of compounds.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of 6-Nitro-2-Arylbenzoxazole Analogs

Compound StructureTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
6-nitro-2-phenylbenzoxazoleStaphylococcus aureus12.5Ampicillin6.25
Bacillus subtilis25Ampicillin12.5
Escherichia coli50Ampicillin12.5
Pseudomonas aeruginosa>100Gentamicin3.12
Candida albicans50Fluconazole6.25
6-nitro-2-(4-chlorophenyl)benzoxazoleStaphylococcus aureus6.25Ampicillin6.25
Bacillus subtilis12.5Ampicillin12.5
Escherichia coli25Ampicillin12.5
Pseudomonas aeruginosa50Gentamicin3.12
Candida albicans25Fluconazole6.25

Note: The data presented in this table is a compilation of representative values from literature on similar compounds and is for illustrative purposes only. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

Materials:

  • 2-Amino-5-nitrophenol

  • p-Toluic acid

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution (5% w/v)

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask, combine 2-amino-5-nitrophenol (1 equivalent) and p-toluic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as a condensing agent and solvent.

  • Heat the reaction mixture at 180-200°C for 4-6 hours with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and a precipitate is formed.

  • Filter the crude product, wash it thoroughly with water, and dry it.

  • Purify the crude this compound by recrystallization from a suitable solvent such as methanol or by column chromatography.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Standard antimicrobial agents (e.g., Ampicillin, Gentamicin, Fluconazole) as positive controls

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • For bacteria, culture the strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • For fungi, grow the fungal strains on a suitable agar medium. Prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing the medium and inoculum with a standard antimicrobial agent.

    • Negative Control: Wells containing only the medium to check for sterility.

    • Growth Control: Wells containing the medium and inoculum without any antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Synthesis Workflow

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol PPA Polyphosphoric Acid (PPA) 2-Amino-5-nitrophenol->PPA p-Toluic acid p-Toluic acid p-Toluic acid->PPA Heat 180-200°C, 4-6h PPA->Heat Quenching Pour into ice-water Heat->Quenching Neutralization Neutralize with NaHCO3 Quenching->Neutralization Filtration Filter and wash Neutralization->Filtration Purification Recrystallization / Chromatography Filtration->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Antimicrobial Susceptibility Testing Workflow

Broth Microdilution Workflow for MIC Determination Start Start PrepareStock Prepare Stock Solution of Compound Start->PrepareStock PrepareInoculum Prepare Microbial Inoculum (0.5 McFarland) Start->PrepareInoculum SerialDilution Perform 2-fold Serial Dilutions in 96-well plate PrepareStock->SerialDilution Inoculate Inoculate Wells with Microbial Suspension PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plates (24-48h) Inoculate->Incubate ReadMIC Read MIC (Visually or Spectrophotometrically) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to the reductive activation of the nitro group within the microbial cell.[1][2][3]

Proposed Mechanism of Action for Nitroaromatic Compounds Compound Nitroaromatic Compound (Prodrug) CellEntry Entry into Microbial Cell Compound->CellEntry Reduction Enzymatic Reduction of Nitro Group (Nitroreductases) CellEntry->Reduction Radical Formation of Nitro Anion Radical Reduction->Radical Intermediates Generation of Cytotoxic Intermediates (Nitroso, Hydroxylamine) Radical->Intermediates Damage Damage to Cellular Macromolecules (DNA, Proteins, Lipids) Intermediates->Damage Death Cell Death Damage->Death

Caption: Reductive activation pathway of nitroaromatic antimicrobials.

This process is initiated by microbial nitroreductases, which are enzymes capable of reducing the nitro group to form a highly reactive nitro anion radical.[2][3] This radical and subsequent reduction products, such as nitroso and hydroxylamine intermediates, are cytotoxic.[1][3] These reactive species can cause damage to essential cellular components, including DNA, proteins, and lipids, ultimately leading to microbial cell death.[1] The selective toxicity of these compounds towards microorganisms often stems from the higher expression and activity of nitroreductases in microbes compared to mammalian cells.

References

Application Notes and Protocols for In Vitro Testing of 6-Nitro-2-(p-tolyl)benzo[d]oxazole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct in vitro studies for 6-Nitro-2-(p-tolyl)benzo[d]oxazole were identified in the available literature. The following application notes and protocols are based on studies of structurally related benzoxazole derivatives, including nitro-substituted and 2-aryl-substituted analogs. These protocols can serve as a starting point for designing and conducting experiments for this compound.

Antimicrobial Activity

Benzoxazole derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The following sections detail the protocols for evaluating the antimicrobial potential of this compound.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Related Benzoxazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against different microbial strains. This data can be used as a reference for expected activity and for the selection of appropriate concentration ranges for testing this compound.

Compound TypeMicrobial StrainMIC (µg/mL)Reference Compound
Nitro-based indazolesN. gonorrhoeae62.5 - 250Not Specified
Pyrazoline derivativesE. faecalis32Ampicillin
Pyrazoline derivativesS. aureus64Ampicillin
Pyrazoline derivativesB. subtilis64Ampicillin
Pyrazoline derivativesC. albicans64Fluconazole
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound against bacterial and fungal strains.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the test compound dilutions.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum Inoculation Inoculate with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection OD_Measurement Measure Optical Density (600 nm) Incubation->OD_Measurement MIC_Determination Determine MIC Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Several benzoxazole derivatives have been investigated for their anti-inflammatory properties, often by targeting key inflammatory mediators.

Data Presentation: IC50 Values of Related Benzoxazolone Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for related benzoxazolone derivatives against the pro-inflammatory cytokine IL-6.

CompoundTargetIC50 (µM)
3cIL-610.14 ± 0.08
3dIL-65.43 ± 0.51
3gIL-65.09 ± 0.88
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced IL-6 Production)

This protocol describes a method to evaluate the anti-inflammatory activity of a test compound by measuring its effect on lipopolysaccharide (LPS)-induced IL-6 production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Test compound (e.g., this compound)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatant for IL-6 measurement.

  • IL-6 Quantification:

    • Measure the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm to assess cell viability.

Signaling Pathway: TLR4/MD2-mediated Inflammatory Response

TLR4_Signaling LPS LPS MD2 MD2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates IL6 IL-6 Gene Transcription Nucleus->IL6 Benzoxazole Benzoxazole Derivative (Potential Inhibitor) Benzoxazole->MD2 Inhibits

Caption: TLR4/MD2 signaling pathway.

Antiproliferative Activity

Nitro-substituted benzoxazole analogs have demonstrated antiproliferative effects against various cancer cell lines.

Data Presentation: IC50 Values of Related Nitro-based Indazole Derivatives

The following table shows the IC50 values of related nitro-based indazole derivatives against a human lung carcinoma cell line.

CompoundCell LineIC50 (µM)
11aNCI-H4605 - 15
11bNCI-H4605 - 15
12aNCI-H4605 - 15
12bNCI-H4605 - 15
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT assay to determine the cytotoxic effects of a test compound on cancer cells.

Materials:

  • Cancer cell line (e.g., NCI-H460, HeLa)

  • RPMI-1640 or DMEM medium with 10% FBS

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Dilutions Prepare Compound Dilutions Compound_Dilutions->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

Application Notes and Protocols for Antimicrobial Assays of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antimicrobial properties of benzoxazole derivatives. The following sections outline the most common assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), and Agar Well/Disc Diffusion for assessing the zone of inhibition.

Overview of Benzoxazole Derivatives' Antimicrobial Activity

Benzoxazole derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1] Their mechanism of action is often attributed to the inhibition of crucial microbial enzymes, such as DNA gyrase, which is essential for bacterial replication.[2] This makes them a promising area of research for the development of new antimicrobial agents to combat the rise of drug-resistant pathogens.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a benzoxazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Benzoxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[3]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[4]

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ofloxacin for bacteria, Fluconazole for fungi)[4]

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Preparation of Stock Solutions: Dissolve the benzoxazole derivatives in DMSO to a high concentration (e.g., 10 mg/mL). The standard antibiotics are also dissolved in an appropriate solvent.

  • Preparation of Microbial Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions:

    • Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.

    • Add 100 µL of the benzoxazole stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

    • The last well serves as a growth control (no compound).

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Well/Disc Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well or disc containing the compound.

Materials:

  • Benzoxazole derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (for well diffusion)

  • Sterile filter paper discs (for disc diffusion)

  • Standard antimicrobial agents

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Inoculation: Spread a standardized microbial inoculum (0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Application of Compounds:

    • Agar Well Diffusion: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar. Add a specific volume (e.g., 50 µL) of the benzoxazole derivative solution at a known concentration into each well.

    • Disc Diffusion: Impregnate sterile filter paper discs with a specific volume of the benzoxazole derivative solution and allow them to dry. Place the discs firmly on the surface of the inoculated agar.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (including the well/disc diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

The quantitative results from the antimicrobial assays should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
Benzoxazole A16832641632
Benzoxazole B841632816
Ofloxacin2148--
Fluconazole----48

Table 2: Zone of Inhibition of Benzoxazole Derivatives (at 100 µ g/disc )

CompoundS. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)C. albicans (mm)A. niger (mm)
Benzoxazole A182214101612
Benzoxazole B202516121815
Ofloxacin28302522--
Fluconazole----2420

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_diffusion Zone of Inhibition (Agar Diffusion) stock Prepare Stock Solutions (Benzoxazole Derivatives & Standards) serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution apply_compound Apply Compound (Well or Disc) stock->apply_compound inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic inoculate_agar->apply_compound incubate_agar Incubate Plate apply_compound->incubate_agar measure_zone Measure Zone of Inhibition incubate_agar->measure_zone

Caption: Workflow for antimicrobial susceptibility testing of benzoxazole derivatives.

Proposed Mechanism of Action

mechanism_of_action benzoxazole Benzoxazole Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) benzoxazole->dna_gyrase Inhibits cell_death Bacterial Cell Death benzoxazole->cell_death Results in replication_fork Replication Fork dna_gyrase->replication_fork Relieves Supercoiling dna_replication DNA Replication dna_gyrase->dna_replication Essential for replication_fork->dna_replication dna_replication->cell_death Leads to

Caption: Inhibition of bacterial DNA gyrase by benzoxazole derivatives.

References

Application Notes and Protocols for Cytotoxicity Assays of 6-Nitro-2-(p-tolyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing the cytotoxic potential of the compound 6-Nitro-2-(p-tolyl)benzo[d]oxazole. While specific experimental data on the cytotoxicity of this compound is not extensively available in public literature, this document outlines the standard assays and protocols that can be employed for its evaluation. The data presented is hypothetical and serves as an illustrative example for data presentation.

Introduction

Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A number of these derivatives have demonstrated cytotoxic effects against various cancer cell lines. The evaluation of the cytotoxic potential of novel benzoxazole compounds like this compound is a critical step in the drug discovery and development process. This document details the protocols for key cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V-FITC/PI apoptosis assay for determining the mode of cell death.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate how experimental results can be presented.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.8
HeLaCervical Adenocarcinoma22.4
A549Lung Carcinoma31.2
HepG2Hepatocellular Carcinoma18.9

Note: The IC₅₀ values presented in this table are hypothetical and intended for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Materials:

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Microplate reader

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells, which serves as an indicator of compromised cell membrane integrity.[3]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7] Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[4][5][6] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).[4][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates or culture tubes

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound) treatment Compound Incubation (24-72h) compound_prep->treatment seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis data Data Acquisition (Absorbance/Fluorescence) mtt->data ldh->data apoptosis->data analysis IC50 Determination & Statistical Analysis data->analysis Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) Extracellular Domain Intracellular Kinase Domain ligand->rtk:port ras Ras rtk:port2->ras pi3k PI3K rtk:port2->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt bad Bad akt->bad survival Survival akt->survival bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis proliferation Proliferation transcription->proliferation compound This compound compound->rtk:port2 Inhibition

References

Application Notes: 6-Nitro-2-(p-tolyl)benzo[d]oxazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Nitro-2-(p-tolyl)benzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole class of molecules. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The incorporation of a nitro group can further enhance the pharmacological profile of organic molecules, often conferring potent antineoplastic and antimicrobial effects through mechanisms that may involve intracellular redox reactions[4]. The tolyl substituent may influence the compound's lipophilicity and interaction with biological targets. These structural features suggest that this compound is a promising candidate for investigation in various cell-based assays, particularly in the context of cancer research and drug discovery.

Potential Applications

  • Anticancer Drug Screening: The presence of both the benzoxazole core and the nitro group suggests potential antiproliferative activity against various cancer cell lines[5][6][7]. This compound can be used as a lead structure for the development of novel chemotherapeutic agents.

  • Antimicrobial Research: Nitro-containing heterocyclic compounds have a history of use as antimicrobial agents[4][8][9]. This compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.

  • Inhibitor of Signaling Pathways: Benzoxazole derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2, Akt, and NF-κB pathways[6][10]. This compound could be used as a tool to investigate these and other cellular signaling cascades.

  • Neuroprotective Studies: Some benzoxazole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases[11][12]. The potential of this compound in this area warrants investigation.

Chemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₁₀N₂O₃N/A
Molecular Weight254.24 g/mol N/A
AppearanceLikely a crystalline solidInferred
SolubilitySoluble in organic solvents like DMSO, DMF, and ethanol[13][14]
SynthesisTypically synthesized via condensation of 2-amino-5-nitrophenol with p-tolualdehyde or a related derivative.[13][15]

Experimental Protocols

Protocol 1: Determination of Antiproliferative Activity using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic and antiproliferative effects of this compound on a panel of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HepG2, NCI-H460)[5][6][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation

Cell LineIC₅₀ (µM) of this compoundReference Compound (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7[Insert experimental value][Insert experimental value]
HepG2[Insert experimental value][Insert experimental value]
NCI-H460[Insert experimental value][Insert experimental value]
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is designed to investigate the effect of this compound on the expression of key proteins involved in apoptosis, such as Bax and Bcl-2.[12]

Materials:

  • This compound

  • Selected cancer cell line

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatants.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Data Presentation

TreatmentRelative Bax Expression (normalized to β-actin)Relative Bcl-2 Expression (normalized to β-actin)Bax/Bcl-2 Ratio
Control (Vehicle)1.01.01.0
Compound (IC₅₀)[Insert value][Insert value][Insert value]
Compound (2x IC₅₀)[Insert value][Insert value][Insert value]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Line Culture seed Seed Cells in 96-well Plate start->seed prepare Prepare Serial Dilutions of This compound seed->prepare treat Add Compound to Cells prepare->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K Activates Akt Akt PI3K->Akt Activates NF-kB NF-kB Akt->NF-kB Activates Bcl-2 Bcl-2 Akt->Bcl-2 Activates (Anti-apoptotic) Gene_Expression Gene Expression (Proliferation, Survival) NF-kB->Gene_Expression Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Compound This compound Compound->VEGFR-2 Inhibits? Compound->Akt Inhibits? Compound->NF-kB Inhibits? Compound->Bax Promotes? VEGF VEGF VEGF->VEGFR-2 Activates

References

Application Notes and Protocols: 6-Nitro-2-(p-tolyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher,

Following a comprehensive search of available scientific literature, we must report that specific fluorescence properties for the compound 6-Nitro-2-(p-tolyl)benzo[d]oxazole , including its excitation and emission maxima, quantum yield, and fluorescence lifetime, are not documented in the currently accessible scientific databases. This absence of foundational photophysical data precludes the creation of detailed application notes and experimental protocols as requested.

The development of robust and reliable protocols for fluorescence-based applications is critically dependent on precise knowledge of a fluorophore's spectral characteristics. Without this information, it is not possible to provide guidance on appropriate experimental setups, such as the selection of excitation sources, emission filters, and suitable detection instrumentation. Furthermore, the lack of quantitative data on fluorescence quantum yield and lifetime prevents an assessment of the compound's potential sensitivity and utility in various research applications.

While the broader class of benzoxazole derivatives has been explored for a variety of applications, including as fluorescent probes, the specific properties of the 6-nitro and 2-(p-tolyl) substituted variant remain uncharacterized in the public domain. Research into the synthesis and characterization of novel benzoxazole compounds is an active area of investigation, and it is possible that the fluorescence properties of this compound will be elucidated in future studies.

We recommend that researchers interested in utilizing this specific compound for fluorescence applications first undertake a thorough photophysical characterization. Such a study would involve:

  • Synthesis and Purification: Ensuring the compound is of high purity to avoid interference from fluorescent impurities.

  • Absorbance Spectroscopy: To determine the ground-state absorption spectrum and identify the optimal excitation wavelength.

  • Fluorescence Spectroscopy: To measure the excitation and emission spectra and determine the Stokes shift.

  • Quantum Yield Determination: To quantify the efficiency of the fluorescence process.

  • Fluorescence Lifetime Measurement: To characterize the decay kinetics of the excited state.

Once these fundamental properties are established, it would then be feasible to develop and optimize protocols for specific applications, such as cellular imaging or biochemical assays.

We regret that we are unable to provide the detailed application notes and protocols at this time due to the lack of available data. We will continue to monitor the scientific literature and will update our resources should information on the fluorescence properties of this compound become available.

Application Notes and Protocols for 6-Nitro-2-(p-tolyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-2-(p-tolyl)benzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole class of molecules. While specific studies on this particular derivative are limited, the benzoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document provides a detailed overview of the potential mechanisms of action for this compound based on the known biological activities of structurally related compounds. Furthermore, it supplies comprehensive experimental protocols for researchers to investigate its mechanism of action.

Potential Mechanisms of Action

Based on extensive research into benzoxazole derivatives, the potential mechanisms of action for this compound can be hypothesized to fall into several key areas:

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][2][3] The presence of a nitro group can also contribute to antiproliferative effects.[4]

  • Enzyme Inhibition: A prominent mechanism for anticancer benzoxazoles is the inhibition of protein kinases involved in cancer cell signaling and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target for many benzoxazole-based compounds, leading to the suppression of tumor growth and metastasis.[5][6] Other enzyme targets for oxazole derivatives include topoisomerases and microtubules.[2]

  • Induction of Apoptosis: Many benzoxazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[5][6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1, G2/M), preventing cancer cell proliferation.[5]

  • Signaling Pathway Modulation: Benzoxazole derivatives have been reported to interfere with critical signaling pathways for cancer cell survival and proliferation, such as the PI3K/AKT pathway.

  • CYP1A1 Induction: Some benzoxazole derivatives are structurally similar to the anticancer prodrug Phortress. These compounds can be metabolized by cytochrome P450 enzymes to form active metabolites that are potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of CYP1A1 gene expression and subsequent anticancer effects.[7]

Antimicrobial Activity

The benzoxazole scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[8][9][10] The mechanism of antimicrobial action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Enzyme Inhibition

Beyond cancer-related enzymes, benzoxazole derivatives have been identified as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.[11]

Quantitative Data for Related Benzoxazole Derivatives

While specific quantitative data for this compound is not available in the public domain, the following tables summarize the activities of other benzoxazole derivatives to provide a reference for expected potency and the types of assays used.

Table 1: Anticancer Activity of Representative Benzoxazole Derivatives

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Benzoxazole Derivative 12lHepG2 (Liver Cancer)MTT Assay10.50[5]
Benzoxazole Derivative 12lMCF-7 (Breast Cancer)MTT Assay15.21[5]
Benzoxazole Derivative 8dHepG2 (Liver Cancer)MTT Assay2.43[6]
Benzoxazole Derivative 8dMCF-7 (Breast Cancer)MTT Assay3.43[6]
Benzoxazole Derivative 8dHCT116 (Colon Cancer)MTT Assay2.79[6]
Nitro-based Indazole 11aNCI-H460 (Lung Cancer)Antiproliferative Assay5-15[4]
Nitro-based Indazole 12aNCI-H460 (Lung Cancer)Antiproliferative Assay5-15[4]

Table 2: Enzyme Inhibition by Representative Benzoxazole Derivatives

CompoundEnzyme TargetAssay TypeIC50 (nM)Reference
Benzoxazole Derivative 12lVEGFR-2Kinase Assay97.38[5]
Benzoxazole Derivative 8dVEGFR-2Kinase Assay55.4[6]
Benzoxazole Derivative 8aVEGFR-2Kinase Assay57.9[6]
Benzoxazole Derivative 36Acetylcholinesterase (AChE)Ellman MethodKi: 20.26[11]
Benzoxazole Derivative 36Butyrylcholinesterase (BChE)Ellman MethodKi: 20.26[11]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for VEGFR-2 Kinase Inhibition Assay

This protocol is to determine if the compound inhibits the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Compound Addition: Add serial dilutions of this compound or the positive control to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect Kinase Activity: Follow the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is to determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound as a VEGFR-2 inhibitor, leading to the downstream inhibition of the PI3K/AKT pathway and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Compound This compound Compound->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Activation AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibition Proliferation Proliferation AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Bax Bax Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The diagram below outlines a general workflow for characterizing the anticancer mechanism of action of a novel compound.

G A Compound Synthesis and Characterization B In Vitro Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Enzyme Inhibition Assays (e.g., VEGFR-2 Kinase Assay) D->E F Apoptosis Analysis (Flow Cytometry) D->F G Cell Cycle Analysis D->G H Western Blot for Signaling Proteins D->H I In Vivo Efficacy Studies (Animal Models) D->I

Caption: General experimental workflow for anticancer drug discovery.

References

Application Notes and Protocols: Structure-Activity Relationship of 6-Nitro-2-(p-tolyl)benzo[d]oxazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The incorporation of a nitro group, a potent electron-withdrawing moiety, into the benzoxazole core can significantly modulate the compound's physicochemical properties and biological activity.[1][2] Specifically, the 6-nitro substitution has been explored in various heterocyclic systems and has often been associated with enhanced antimicrobial and anticancer properties.[3][4][5] This document provides an overview of the anticipated structure-activity relationships (SAR) for 6-Nitro-2-(p-tolyl)benzo[d]oxazole, along with generalized protocols for its synthesis and biological evaluation, based on studies of structurally related compounds.

Hypothetical Structure-Activity Relationship (SAR)

Direct experimental data on the structure-activity relationship of this compound is not extensively available in the public domain. However, based on the broader class of benzoxazole and nitroaromatic compounds, the following SAR can be hypothesized:

  • The Benzoxazole Core: The fused ring system provides a rigid scaffold that can effectively interact with biological targets. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity.

  • The 6-Nitro Group: The strong electron-withdrawing nature of the nitro group at the 6-position is anticipated to be a key determinant of biological activity.[4] In many instances, nitro groups are involved in redox cycling within cells, leading to the generation of reactive oxygen species that can induce cellular damage in pathogens or cancer cells.[2] The position of the nitro group is critical, and variations at other positions (e.g., 5-nitro or 7-nitro) would likely result in different activity profiles.

  • The 2-(p-tolyl) Group: The substituent at the 2-position significantly influences the molecule's overall shape, lipophilicity, and potential for specific interactions.

    • The p-tolyl group (a methyl group at the para position of the phenyl ring) is a relatively small, lipophilic group. Modifications to this group are expected to impact activity:

      • Steric Effects: Larger substituents on the phenyl ring may enhance or diminish activity depending on the steric constraints of the target binding site.

      • Electronic Effects: Replacing the methyl group with electron-donating or electron-withdrawing groups will alter the electronic properties of the entire molecule and could fine-tune its biological activity. For instance, the introduction of halogens or methoxy groups is a common strategy in medicinal chemistry to modulate activity.

A systematic exploration of these structural modifications would be essential to establish a definitive SAR for this class of compounds.

Data Presentation

To facilitate the analysis of structure-activity relationships, it is recommended to summarize all quantitative biological data in a structured format. The following table provides a template for organizing such data.

Compound IDR1 (at position 6)R2 (at position 2)Molecular WeightLogP (calculated)Antimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. NCI-H460
Reference -NO2 -C6H4-4-CH3 268.26 4.12 Data not availableData not available
Analog 1-H-C6H4-4-CH3
Analog 2-NH2-C6H4-4-CH3
Analog 3-NO2-C6H5
Analog 4-NO2-C6H4-4-Cl
Analog 5-NO2-C6H4-4-OCH3

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its analogs, based on established methodologies for similar compounds.

Protocol 1: Synthesis of 2-Aryl-6-nitrobenzo[d]oxazoles

This protocol describes a general method for the condensation of a 2-amino-5-nitrophenol with an aromatic aldehyde to form the benzoxazole ring.

Materials:

  • 2-Amino-5-nitrophenol

  • p-Toluic aldehyde (or other substituted benzaldehydes)

  • Oxidizing agent (e.g., Phenyliodoniumbis-trifluoroacetate (PIFA), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))

  • Solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Dissolve 2-amino-5-nitrophenol (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • Add the oxidizing agent (1.1 to 1.5 equivalents) to the mixture. A catalytic amount of glacial acetic acid may be added if necessary.

  • The reaction can be stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized compounds dissolved in DMSO

  • Human cancer cell line (e.g., NCI-H460 lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin) as a positive control

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway that could be investigated for the anticancer activity of this compound.

Synthesis_Workflow A 2-Amino-5-nitrophenol C Condensation/ Oxidative Cyclization A->C B p-Toluic aldehyde B->C D Crude Product C->D E Purification (Column Chromatography) D->E F This compound E->F Apoptosis_Pathway Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for 6-Nitro-2-(p-tolyl)benzo[d]oxazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the therapeutic applications of 6-Nitro-2-(p-tolyl)benzo[d]oxazole (CAS: 58758-40-0) is limited in publicly available scientific literature. The following application notes and protocols are based on the biological activities of structurally similar benzoxazole and nitro-containing compounds. Researchers should use this information as a guideline for designing experiments with this compound, with the understanding that its specific activities may vary.

Potential Therapeutic Applications

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a nitro group can further modulate the biological activity of these compounds.

Anticancer Potential

Oxazole derivatives have been shown to possess potent anticancer activity by targeting various mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and protein kinases. The nitro group, in particular, is a feature in several compounds with demonstrated antiproliferative effects. For instance, certain 6-nitro-benzo[g]indazole derivatives have shown low micromolar IC50 values against lung carcinoma cell lines.[1]

Structurally Related Compound Data: Antiproliferative Activity

CompoundCell LineIC50 (µM)Reference
6-nitro-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNCI-H460 (Lung Carcinoma)5-15[1]
6-nitro-3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNCI-H460 (Lung Carcinoma)5-15[1]
Anti-inflammatory Activity

Benzoxazole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][3] The inhibition of COX-2 is a key mechanism for the therapeutic effects of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] The anti-inflammatory potential of this compound could be explored in this context.

Antimicrobial Activity

The benzoxazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[5] Nitroaromatic compounds have also been utilized as antimicrobial agents. Therefore, this compound is a candidate for screening against a panel of pathogenic bacteria and fungi. For example, certain 2-arylbenzothiazoles, which are structurally related to benzoxazoles, have demonstrated significant antimicrobial and antibiofilm activities.[6]

Structurally Related Compound Data: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
2-(nitroaryl)benzoxazole derivativeGram-negative bacteriaNot specified[7]
2-amino-6-arylbenzothiazole derivativeUrease producing bacteriaIC50: 26.35[8]

Experimental Protocols

The following are generalized protocols for evaluating the potential therapeutic applications of this compound.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H460, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in culture media to achieve the desired final concentrations.

  • Replace the culture medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This protocol is to assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound

  • DMSO

  • Assay buffer

  • EIA detection reagents

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO and dilute it to various concentrations in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compound at different concentrations to the wells. Include a vehicle control and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1/COX-2).

  • Pre-incubate the enzyme with the compound for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time to allow for prostaglandin formation.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition and determine the IC50 values for both enzymes.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • This compound

  • DMSO

  • 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Resazurin or other viability indicators (optional)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration in the broth.

  • Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring absorbance.

Visualizations

Potential Signaling Pathways and Workflows

anticancer_pathway Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin DNA_Topo DNA Topoisomerase Compound->DNA_Topo Kinases Protein Kinases Compound->Kinases CellCycle Cell Cycle Arrest Tubulin->CellCycle Apoptosis Apoptosis DNA_Topo->Apoptosis Proliferation Cancer Cell Proliferation Kinases->Proliferation Inhibition CellCycle->Proliferation Inhibition Apoptosis->Proliferation Inhibition

Caption: Potential anticancer mechanisms of benzoxazole derivatives.

antiinflammatory_pathway Compound This compound COX2 COX-2 Enzyme Compound->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Simplified COX-2 inhibition pathway for anti-inflammatory action.

experimental_workflow Start Compound Synthesis (this compound) InVitro In Vitro Screening (Anticancer, Anti-inflammatory, Antimicrobial) Start->InVitro HitID Hit Identification (Active Compounds) InVitro->HitID Mechanism Mechanism of Action Studies HitID->Mechanism InVivo In Vivo Efficacy & Toxicology Mechanism->InVivo LeadOpt Lead Optimization InVivo->LeadOpt End Preclinical Candidate LeadOpt->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via the condensation of 2-amino-5-nitrophenol and p-tolualdehyde.

Problem 1: Low or No Product Yield

  • Possible Cause: Purity of Starting Materials

    • Explanation: The primary starting material, 2-amino-5-nitrophenol, can be a critical point of failure. If synthesized in-house, it may contain residual reagents or byproducts from the nitration process. Commercially sourced p-tolualdehyde can oxidize to p-toluic acid upon prolonged storage.

    • Solution:

      • Verify the purity of 2-amino-5-nitrophenol using NMR or melting point analysis. If impurities are detected, consider recrystallization.

      • Check the purity of p-tolualdehyde. If significant amounts of p-toluic acid are present, purify the aldehyde by distillation or chromatography, or use a fresh bottle.

      • Ensure the starting materials are thoroughly dried before use, as water can interfere with the reaction.

  • Possible Cause: Suboptimal Reaction Conditions

    • Explanation: The condensation reaction to form the benzoxazole ring is sensitive to the choice of catalyst, solvent, and temperature. The electron-withdrawing nitro group on the 2-aminophenol derivative generally facilitates the cyclization.[1][2]

    • Solution:

      • Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often employed to facilitate the dehydration step. A comparison of various reported conditions for similar syntheses is provided in Table 1.

      • Solvent: High-boiling point solvents like DMF or DMSO are often used to drive the reaction to completion. However, for some catalytic systems, other solvents like ethanol may be sufficient.

      • Temperature: The reaction temperature is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or product. A typical temperature range is 100-150°C, depending on the solvent and catalyst.[1][2]

  • Possible Cause: Incomplete Dehydration/Cyclization

    • Explanation: The reaction proceeds through a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization and dehydration. If the dehydration step is inefficient, the reaction may stall at the intermediate stage.

    • Solution:

      • Use a dehydrating agent or a setup that allows for the removal of water (e.g., a Dean-Stark apparatus).

      • Ensure the catalyst used (e.g., a Brønsted or Lewis acid) is active and present in the correct amount.

Problem 2: Presence of Impurities and Side Products

  • Possible Cause: Unreacted Starting Materials

    • Explanation: If the reaction does not go to completion, you will have unreacted 2-amino-5-nitrophenol and p-tolualdehyde in your crude product.

    • Solution:

      • Increase the reaction time or temperature.

      • Ensure a stoichiometric or slight excess of one reagent, as determined by optimization.

      • Purify the crude product using column chromatography. Unreacted starting materials can often be recovered.[1]

  • Possible Cause: Formation of Side Products

    • Explanation: The primary side product is often the Schiff base intermediate if cyclization is incomplete. Other side reactions can include polymerization of the aldehyde or undesired reactions involving the nitro group under certain conditions.

    • Solution:

      • Monitor the reaction by TLC to track the consumption of starting materials and the formation of the product and any intermediates.

      • Adjust reaction conditions (e.g., temperature, catalyst) to favor the cyclization of the Schiff base intermediate.

      • Careful purification by column chromatography or recrystallization is essential to remove side products.

Problem 3: Difficulty in Product Purification

  • Possible Cause: Co-elution of Impurities

    • Explanation: The product may have a similar polarity to the Schiff base intermediate or other side products, making separation by column chromatography challenging.

    • Solution:

      • Experiment with different solvent systems for column chromatography. A gradient elution might be necessary.

      • Consider recrystallization as an alternative or additional purification step. For crystalline benzoxazoles, recrystallization from solvents like ethanol or ethyl acetate/petroleum ether can be very effective.[1][3]

  • Possible Cause: Product Insolubility

    • Explanation: The planar, aromatic structure of this compound may lead to poor solubility in common organic solvents, making purification and characterization difficult.

    • Solution:

      • Use higher boiling point, more polar aprotic solvents like DMF or DMSO for reactions and recrystallization if necessary.

      • For chromatographic purification, it may be necessary to load the crude product onto silica gel by concentrating it from a solution in a solvent in which it is sparingly soluble (e.g., dichloromethane or ethyl acetate).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and direct method is the condensation of 2-amino-5-nitrophenol with p-tolualdehyde. This reaction is typically carried out at elevated temperatures in a high-boiling point solvent, often with an acid catalyst to facilitate the cyclization and dehydration steps.

Q2: How can I prepare the starting material, 2-amino-5-nitrophenol?

A known method involves a two-step process starting from o-aminophenol. First, o-aminophenol is reacted with urea in a cyclocondensation reaction to form benzoxazolone. This intermediate is then nitrated, followed by alkaline hydrolysis to yield 2-amino-5-nitrophenol. This process has been reported to have an overall yield of 73-80%.[4][5]

Q3: What are the critical parameters to control for a successful synthesis?

The three most critical parameters are:

  • Purity of Reactants: Ensure both 2-amino-5-nitrophenol and p-tolualdehyde are pure and dry.

  • Temperature: Maintain a consistent and appropriate temperature to ensure the reaction proceeds to completion without degradation.

  • Removal of Water: The reaction produces water, which can inhibit the reaction. Using a high temperature or a method to remove water is crucial for driving the reaction forward.

Q4: Are there any specific safety precautions for this synthesis?

Yes. Nitro-aromatic compounds can be thermally sensitive and potentially explosive, although this is less of a concern for simple nitrobenzoxazoles under normal laboratory conditions. Standard safety precautions should be followed:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid excessive heating, as this could lead to decomposition.

Q5: How can I confirm the identity and purity of the final product?

Standard analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the N-H and O-H stretches from the starting material and the appearance of characteristic benzoxazole ring vibrations will indicate product formation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoxazole Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
None (Thermal)2-aminophenol, Benzoic acidN/AHighN/AN/A[3]
K₂CO₃N-(2-fluoro-5-nitrophenyl)benzamideDMF901High[1][2]
Sm(OTf)₃2-aminophenol, AldehydesAqueousMildN/AN/A[3]
p-TsOH·H₂O / CuI2-aminophenol, β-diketonesN/AN/AN/AN/A[3]
BAIL gel2-aminophenol, BenzaldehydeSolvent-free130598N/A
PIFA2-aminophenol, AldehydesEthanol80 (Microwave)0.25Moderate-Significant[6]

Note: This table presents a summary of conditions for various benzoxazole syntheses to provide a comparative context. Conditions for the specific synthesis of this compound may require optimization.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-nitrophenol (Two-Step Method) [4][5]

Step A: Cyclocondensation-Nitration

  • Combine o-aminophenol (1.00 mol) and urea (1.05 mol) in a reaction vessel.

  • Heat the mixture to 115°C and maintain for 1.5 hours to form benzoxazolone.

  • Cool the mixture and then carry out the nitration at 40°C for 2 hours using a mixture of nitric acid and sulfuric acid to obtain 6-nitrobenzoxazolone.

Step B: Hydrolysis

  • Take the 6-nitrobenzoxazolone intermediate from the previous step.

  • Perform an alkaline hydrolysis by heating at 105°C for 2.5 hours in an aqueous basic solution (e.g., NaOH).

  • After cooling, acidify the solution to precipitate the 2-amino-5-nitrophenol product.

  • Filter, wash with cold water, and dry the product. The expected overall yield is approximately 73-80%.

Protocol 2: General Procedure for the Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-nitrophenol (1.0 eq).

  • Add p-tolualdehyde (1.0-1.2 eq).

  • Add a suitable solvent (e.g., N,N-dimethylformamide - DMF, or ethanol).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid).

  • Heat the reaction mixture to reflux (typically 100-150°C) and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, pour the reaction mixture into cold water to induce precipitation.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]

Visualizations

Synthesis_Pathway R1 2-amino-5-nitrophenol I1 Schiff Base Intermediate R1->I1 + R2 - H₂O R2 p-tolualdehyde P1 This compound I1->P1

Caption: Synthesis pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Reactants Reactants Intermediate Schiff Base Reactants->Intermediate Side2 Aldehyde Polymerization Reactants->Side2 Excess Heat/ Impurities Product Desired Product Intermediate->Product Side1 Incomplete Cyclization (Stalled Intermediate) Intermediate->Side1 Inefficient Dehydration

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Purify Purify/Replace Starting Materials CheckPurity->Purify Impure CheckConditions Review Reaction Conditions (Temp, Catalyst, Time) CheckPurity->CheckConditions Pure Purify->CheckConditions Optimize Optimize Conditions (e.g., Increase Temp/Time) CheckConditions->Optimize Suboptimal CheckWater Is Water Removal Efficient? CheckConditions->CheckWater Optimal Optimize->CheckWater ImproveDehydration Add Dehydrating Agent or Dean-Stark CheckWater->ImproveDehydration No End Re-run Experiment CheckWater->End Yes ImproveDehydration->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 6-Nitro-2-(p-tolyl)benzo[d]oxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the condensation reaction between 2-amino-5-nitrophenol and p-tolualdehyde. This reaction typically requires a catalyst and heat to facilitate the cyclization and dehydration steps, forming the benzoxazole ring.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. The most critical to investigate are:

  • Purity of Reactants: Impurities in 2-amino-5-nitrophenol or p-tolualdehyde can inhibit the reaction or lead to side products.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst choice can lead to incomplete conversion or degradation.

  • Atmospheric Conditions: The presence of oxygen can sometimes lead to oxidative side products. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may improve the yield.

  • Work-up and Purification: Product loss during extraction, recrystallization, or chromatography is a common issue.

Q3: I'm observing a significant amount of a Schiff base intermediate and not the final cyclized product. How can I promote cyclization?

A3: Formation of the Schiff base (imine) is the first step. To drive the reaction towards the final benzoxazole product, ensure the following:

  • Effective Dehydration: The cyclization step involves the elimination of a water molecule. Using a dehydrating agent or a setup that removes water (like a Dean-Stark apparatus) can be beneficial.

  • Appropriate Catalyst: Acidic catalysts are often employed to promote the intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon.

  • Sufficient Heat: Higher temperatures are generally required to overcome the activation energy for the cyclization step.

Synthesis Pathway Overview

The synthesis proceeds via a two-step, one-pot mechanism involving the formation of a Schiff base intermediate followed by an intramolecular cyclization.

G Reactant1 2-Amino-5-nitrophenol Intermediate Schiff Base Intermediate Reactant1->Intermediate Reactant2 p-Tolualdehyde Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Water - H₂O Intermediate->Water Catalyst Catalyst / Heat Catalyst->Intermediate

Caption: General synthesis pathway for this compound.

Troubleshooting Guide for Low Yield

Low product yield is a frequent challenge. This guide provides a systematic approach to identify and resolve the underlying issues.

G start Low Yield Encountered check_reactants 1. Verify Reactant Purity (NMR, mp, etc.) start->check_reactants optimize_cond 2. Optimize Reaction Conditions start->optimize_cond improve_workup 3. Review Work-up & Purification start->improve_workup sub_catalyst Vary Catalyst (e.g., p-TSA, BAIL, Fe₃O₄@SiO₂-SO₃H) optimize_cond->sub_catalyst sub_temp Adjust Temperature (e.g., 50°C to 130°C) optimize_cond->sub_temp sub_solvent Change Solvent or Use Solvent-Free Conditions optimize_cond->sub_solvent sub_extraction Optimize Extraction pH and Solvent Choice improve_workup->sub_extraction sub_purification Refine Purification Method (Recrystallization vs. Chromatography) improve_workup->sub_purification

Caption: A logical workflow for troubleshooting low synthesis yield.

Issue 1: Incomplete Reaction or Slow Conversion Rate
  • Question: My reaction stalls, and TLC analysis shows significant amounts of starting material even after extended reaction times. What should I do?

  • Answer:

    • Increase Temperature: The condensation and cyclization steps are temperature-dependent. Gradually increasing the reaction temperature may improve the rate. Studies on similar benzoxazoles show that temperatures between 50°C and 130°C are effective, depending on the catalyst and solvent system.[1][2]

    • Change Catalyst: The choice of catalyst is crucial. While traditional acids work, modern catalysts can offer higher efficiency. Consider switching to a more effective catalyst.

    • Solvent-Free Conditions: Some benzoxazole syntheses show significantly improved reaction rates and yields under solvent-free conditions, typically by heating a mixture of the reactants and a solid catalyst.[1][2]

Issue 2: Formation of Unwanted Side Products
  • Question: My final product is impure, and I suspect side reactions are occurring. What are common side products and how can I avoid them?

  • Answer:

    • Minimize Oxidation: The 2-aminophenol moiety can be susceptible to oxidation, leading to colored polymeric impurities. Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.

    • Control Temperature: Excessively high temperatures can cause degradation of reactants or the product. Find the optimal temperature that promotes conversion without causing decomposition.

    • Purification: If side products are unavoidable, focus on purification. Column chromatography using a silica gel stationary phase with a solvent system like petroleum ether/ethyl acetate is often effective for separating the desired product from impurities.[3][4]

Comparative Data on Reaction Conditions

The yield of benzoxazole synthesis is highly dependent on the chosen catalyst and conditions. The following table summarizes results from literature for analogous reactions, which can guide optimization for the synthesis of this compound.

CatalystAmountTemperature (°C)TimeSolventYield (%)Reference
Fe₃O₄@SiO₂-SO₃H0.03 g5030 minNone95[1]
BAIL gel1 mol %1305 hNone98[2]
Samarium(III) triflate10 mol %502 hEtOH–H₂O92[2]
Tf₂O / 2-Fluoropyridine1.2 / 2 equivRT1 hDCM95[5]
None-Reflux10 hXyleneLow/None[1][2]

This data is for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde but provides a strong starting point for optimization.

Detailed Experimental Protocols

Protocol 1: Solvent-Free Synthesis using a Heterogeneous Catalyst

This protocol is adapted from methods using solid-supported acid catalysts, which often provide high yields and easy catalyst removal.[1][2]

  • Preparation: In a round-bottom flask, combine 2-amino-5-nitrophenol (1 mmol, 154.12 mg) and p-tolualdehyde (1 mmol, 120.15 mg).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 0.03 g, or BAIL gel, 1 mol %).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (start with a range of 50-80°C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/petroleum ether, 30:70 v/v). The reaction is complete when the starting material spots have disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add hot ethanol (5-10 mL) and stir for 5 minutes to dissolve the product.

    • If using a magnetic catalyst, remove it with an external magnet. Otherwise, filter the mixture to remove the solid catalyst.[1]

    • Allow the ethanol solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Protocol 2: Synthesis using Triflic Anhydride (Tf₂O) Activation

This method is based on the activation of tertiary amides but can be adapted for the direct condensation of aldehydes, showcasing an alternative activation strategy.[5]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), dissolve p-tolualdehyde (1.1 mmol) in anhydrous Dichloromethane (DCM, 2 mL).

  • Activation (Conceptual Adaptation): While the reference uses an amide, a related principle involves activating the aldehyde. For this synthesis, a more direct acid catalysis approach from Protocol 1 is recommended for simplicity. However, advanced methods involving reagents like Tf₂O are powerful for forming C-N bonds in related heterocyclic syntheses.[5]

  • Reactant Addition: Add 2-amino-5-nitrophenol (1 mmol) to the solution.

  • Catalysis: Add a suitable Lewis or Brønsted acid catalyst if not using an activation agent like Tf₂O.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Quenching & Work-up: Once complete, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution). Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the final product.

References

Technical Support Center: Purification of 6-Nitro-2-(p-tolyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Nitro-2-(p-tolyl)benzo[d]oxazole. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification techniques for this compound and related benzoxazole derivatives are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Q2: My crude product is an oil and not a solid. Can I still use recrystallization?

If your crude product is an oil, it may be due to the presence of residual solvent or significant impurities that lower the melting point. In this case, column chromatography is generally the preferred initial purification method.[1][2] After chromatography, the purified fractions containing the product can be concentrated, and if the product is a solid at room temperature, recrystallization can then be attempted to achieve higher purity.

Q3: What are some common impurities I might encounter?

Common impurities can include unreacted starting materials (e.g., 2-amino-5-nitrophenol and p-tolualdehyde or its derivatives), by-products from side reactions, and residual solvents from the synthesis and workup. The specific impurities will depend on the synthetic route employed.

Q4: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the separation of the desired product from impurities. Benzoxazole derivatives are often fluorescent under UV light, which can aid in their visualization on a TLC plate.[1]

Troubleshooting Guides

Column Chromatography

Issue: The product is not separating from an impurity on the column.

  • Solution 1: Optimize the solvent system. If the polarity of the eluent is too high, both the product and impurities may elute too quickly without adequate separation. Conversely, if the polarity is too low, elution may be very slow or the compounds may not move at all. A systematic trial of solvent mixtures with varying polarities is recommended. For benzoxazoles, mixtures of a non-polar solvent like petroleum ether or hexane with a more polar solvent like ethyl acetate or ether are commonly used.[1][2] A starting point could be a low percentage of the polar solvent, gradually increasing the concentration.

  • Solution 2: Change the stationary phase. If separation on silica gel is poor, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

  • Solution 3: Check for overloading. Overloading the column with too much crude product can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Issue: The product is eluting with a very low yield.

  • Solution 1: Ensure complete elution. The product may still be on the column. Try flushing the column with a more polar solvent system to elute any remaining compound.

  • Solution 2: Check for decomposition. Some compounds can be sensitive to the acidic nature of silica gel. If you suspect decomposition, consider using a neutral stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine in the eluent.

Recrystallization

Issue: The product does not crystallize out of the solution.

  • Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. Adding a seed crystal of the pure product, if available, can also initiate crystallization.

  • Solution 2: Increase the concentration. The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

  • Solution 3: Use an anti-solvent. If the product is soluble in a particular solvent, you can try adding a miscible "anti-solvent" in which the product is insoluble. Add the anti-solvent dropwise to the solution of your product until it becomes slightly cloudy, then allow it to stand and cool.

Issue: The recrystallized product is not pure.

  • Solution 1: Re-crystallize. A second recrystallization step can often significantly improve purity.

  • Solution 2: Wash the crystals. After filtering the crystals, ensure they are washed with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Solution 3: Choose a different solvent system. The initial solvent may not be optimal for rejecting the specific impurities present. Experiment with different solvents or solvent pairs. For highly crystalline benzoxazoles, a mixture of 1–5% ethyl acetate in petroleum ether has been reported to be effective.[1][2][3]

Experimental Protocols

General Protocol for Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., petroleum ether).

  • Loading the Sample: The crude this compound is dissolved in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel containing the sample is carefully added to the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. For benzoxazole derivatives, a gradient of 5–25% ether in petroleum ether has been shown to be effective.[1][2]

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: The crude product is dissolved in a minimum amount of a suitable hot solvent. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then may be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: The crystals are collected by vacuum filtration.

  • Washing and Drying: The collected crystals are washed with a small amount of the cold recrystallization solvent and then dried to remove any remaining solvent. For highly crystalline benzoxazoles, a solvent system of 1–5% ethyl acetate in petroleum ether has been successfully used.[1][2][3]

Quantitative Data

The following table summarizes typical solvent systems used for the purification of benzoxazole derivatives, which can be adapted for this compound.

Purification MethodStationary PhaseMobile Phase / Solvent SystemReference
Column ChromatographySilica Gel5–25% Ether in Petroleum Ether[1][2]
Column ChromatographySilica GelCH₂Cl₂:CH₃OH = 100:1[4]
Recrystallization-1–5% Ethyl Acetate in Petroleum Ether[1][2][3]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product (this compound) Assess Assess Physical State and Purity (TLC) Crude->Assess ColumnChrom Column Chromatography Assess->ColumnChrom  Oily or Highly Impure Recrystal Recrystallization Assess->Recrystal  Solid and Relatively Pure Fractions Collect and Analyze Fractions (TLC) ColumnChrom->Fractions PureProduct Pure Product Recrystal->PureProduct Combine Combine Pure Fractions and Evaporate Fractions->Combine Combine->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Failed Recrystallization

RecrystallizationTroubleshooting Start Product Fails to Crystallize Induce Attempt to Induce Crystallization (Scratch, Seed Crystal) Start->Induce Concentrate Concentrate Solution (Evaporate Solvent) Induce->Concentrate  Failure Success Crystals Form Induce->Success  Success AntiSolvent Add Anti-Solvent Concentrate->AntiSolvent  Failure Concentrate->Success  Success AntiSolvent->Success  Success Failure Still No Crystals (Consider Column Chromatography) AntiSolvent->Failure  Failure

References

solubility issues with 6-Nitro-2-(p-tolyl)benzo[d]oxazole in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Nitro-2-(p-tolyl)benzo[d]oxazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound, like many benzoxazole derivatives and nitro-containing compounds, is expected to have low aqueous solubility. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of your biological assay. This is a common issue for hydrophobic molecules.

Q2: What are the common solvents for dissolving this compound for in vitro assays?

A2: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds for in vitro testing.[1] Other common organic solvents include ethanol, acetone, and dimethylformamide (DMF).[2] The choice of solvent will depend on the specific requirements of your assay and the tolerance of your cell line.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerated concentration of DMSO is cell-type dependent. However, it is generally recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[1][2] Some studies show that DMSO concentrations above 1% can significantly reduce cell viability.[1][3] It is crucial to perform a solvent tolerance test for your specific cell line.

Q4: Are there alternatives to organic solvents for improving solubility?

A4: Yes, several alternative strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility more effectively than a single solvent.[4]

  • Surfactants: Surfactants like Tween 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility. β-cyclodextrin has been shown to have minimal effects on some cell-based assays.[3][5]

Troubleshooting Guides

Issue: Compound Precipitation During Assay

Symptoms:

  • Visible precipitate in assay plates (wells appear cloudy).

  • Inconsistent or non-reproducible assay results.

  • Low or no biological activity observed.

Troubleshooting Workflow:

G start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No check_conc 2. Check Final Concentration Is it too high? check_stock->check_conc Yes prepare_fresh->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes optimize_solvent 3. Optimize Solubilization Method check_conc->optimize_solvent No validate_assay 4. Validate New Formulation (Solvent toxicity, assay performance) lower_conc->validate_assay use_cosolvent Try co-solvents (e.g., DMSO/Ethanol mix) optimize_solvent->use_cosolvent use_surfactant Add a biocompatible surfactant (e.g., Tween 80) optimize_solvent->use_surfactant use_cyclodextrin Use β-cyclodextrin optimize_solvent->use_cyclodextrin use_cosolvent->validate_assay use_surfactant->validate_assay use_cyclodextrin->validate_assay end Proceed with Experiment validate_assay->end

Caption: Troubleshooting workflow for compound precipitation.

Issue: Solvent-Induced Toxicity

Symptoms:

  • Increased cell death in vehicle control wells.

  • Altered cell morphology.

  • High background signal or inhibition in the assay.

Troubleshooting Steps:

  • Determine the IC50 of the Solvent: Perform a dose-response experiment with the solvent alone to determine the concentration at which it inhibits 50% of the biological activity or cell viability.

  • Select a Sub-toxic Concentration: Choose a final solvent concentration that is well below its IC50 value and shows no significant effect on the assay readout.

  • Maintain Consistent Solvent Concentration: Ensure that the final concentration of the solvent is the same across all wells, including controls and experimental conditions.[3][5]

Data Presentation

Table 1: Recommended Maximum Concentrations of Common Solvents in Cell-Based Assays

SolventMaximum Recommended Concentration (v/v)Notes
DMSO≤ 0.5%Can induce cellular stress and differentiation at higher concentrations.[1][2]
Ethanol≤ 0.5%Can be more cytotoxic than DMSO for some cell lines.[2]
Acetone≤ 0.5%Generally well-tolerated at low concentrations.[2]
DMF< 0.5%Can be more toxic than DMSO and other common solvents.[2]

Note: These are general recommendations. The optimal concentration should be determined experimentally for each cell line and assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (MW: 254.25 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.54 mg of this compound.

    • Add the compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solvent Tolerance Assay
  • Materials:

    • The cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Solvent to be tested (e.g., DMSO)

    • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare a serial dilution of the solvent in complete cell culture medium (e.g., from 10% down to 0.01%).

    • Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "medium only" control.

    • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

    • Plot cell viability against solvent concentration to determine the highest non-toxic concentration.

Potential Signaling Pathway

While the specific signaling pathway for this compound is not yet elucidated, some benzoxazole derivatives with anticancer properties have been shown to act as agonists of the Aryl Hydrocarbon Receptor (AhR).[6] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1.[6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound AhR_complex AhR Complex (AhR, Hsp90, XAP2, p23) Compound->AhR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates to Nucleus and binds ARNT XRE Xenobiotic Response Element (on DNA) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces

Caption: Hypothetical AhR signaling pathway.

References

Technical Support Center: Optimizing Cell-Based Assays with Nitro-Substituted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell-based assays involving nitro-substituted compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the use of nitro-substituted compounds in cellular assays.

Q1: What are the primary mechanisms of action for nitro-substituted compounds in cells?

Nitro-substituted compounds exhibit a wide spectrum of biological activities. Their effects are primarily driven by the electron-withdrawing nature of the nitro (NO₂) group and its metabolic transformations within the cell.[1][2] Key mechanisms include:

  • Redox Cycling and Oxidative Stress: The nitro group can undergo enzymatic reduction to form nitro radical anions. In the presence of oxygen, these radicals can be re-oxidized, creating a futile cycle that generates reactive oxygen species (ROS) like superoxide anions, leading to oxidative stress and cellular damage.[3][4][5]

  • Metabolic Activation: Cellular enzymes, particularly nitroreductases (NTRs), can reduce the nitro group to nitroso and hydroxylamine intermediates.[3][6][7] These intermediates are often highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cell death.[3][6]

  • Modulation of Target Proteins: The electron-rich environment of the NO₂ group can enhance binding interactions with specific amino acids (e.g., threonine, glutamine) in target proteins or enzymes, thereby modulating their function.[1]

  • Release of Nitric Oxide (NO): Under certain reductive conditions, nitro compounds can release nitric oxide (NO), a key signaling molecule that can have diverse effects, including vasodilation and inhibition of certain enzymes like caspases.[1][8]

Q2: Why is the nitro group sometimes called both a "pharmacophore" and a "toxicophore"?

The dual role of the nitro group stems from its metabolic activity.[1]

  • As a pharmacophore , the desired therapeutic effect is achieved through its properties, such as inducing targeted cell death in cancer or microbial cells through redox cycling and the generation of toxic intermediates.[1][2]

  • As a toxicophore , these same mechanisms can cause undesired toxicity in healthy host cells, leading to side effects.[1][4] The challenge in drug development is to design molecules where the toxic effects are selective for the target cells (e.g., cancer cells in a hypoxic tumor environment) while minimizing harm to normal tissues.[9]

Q3: Can nitro-substituted compounds interfere with standard assay readouts?

Yes, direct interference is a significant concern.

  • Colorimetric Assays (e.g., MTT, XTT): Many nitroaromatic compounds are colored (typically yellow), which can lead to high background absorbance and interfere with the measurement of formazan dyes.[10] Additionally, their ability to generate ROS can affect the metabolic activity of cells, indirectly skewing results from viability assays that rely on cellular reductase activity.[11][12]

  • Fluorescence-Based Assays: The nitro group is a well-known fluorescence quencher.[13] Nitro compounds can also be inherently fluorescent themselves or interfere with the excitation/emission spectra of fluorescent dyes, leading to false-positive or false-negative results.[14][15]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during experiments.

Issue 1: Compound Solubility and Handling

Q: My nitro-substituted compound is not dissolving well in my cell culture medium. What should I do?

A: Poor aqueous solubility is a common problem. Here are several steps to address it:

  • Use a Co-Solvent: First, dissolve the compound in a small amount of a biocompatible organic solvent like DMSO or ethanol to create a concentrated stock solution.

  • Serial Dilution: Serially dilute this stock solution in your cell culture medium to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Check for Precipitation: After dilution, visually inspect the medium under a microscope for any signs of compound precipitation. If precipitation occurs, you may need to lower the final concentration or explore alternative solubilization methods.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. However, altering the pH of cell culture medium can be detrimental to cell health and should be approached with extreme caution.[16]

  • Use of Surfactants: In some specific assay buffers (not for live cell culture), very low concentrations of surfactants may be used, but this must be validated to ensure it doesn't affect the assay itself.[16]

Issue 2: Unexpected Cytotoxicity

Q: I'm observing high levels of cell death even at low concentrations of my compound. How can I determine if this is a specific effect or general toxicity?

A: Differentiating specific from nonspecific toxicity is crucial.

  • Mechanism of Cell Death: Determine if the cell death is apoptotic or necrotic. Use assays like Annexin V/PI staining. Apoptosis may suggest a specific, programmed pathway, whereas necrosis can indicate general membrane disruption or severe oxidative stress.[17]

  • Control Compounds: Test a structurally similar analog of your compound that lacks the nitro group. If the analog is significantly less potent, it strongly suggests the nitro group's metabolic activation is key to the observed cytotoxicity.

  • Measure Oxidative Stress: Use a probe like DCFDA to quantify intracellular ROS levels. A significant increase in ROS would support a mechanism involving redox cycling.[5]

  • Inhibit Metabolic Enzymes: Use inhibitors of nitroreductases or cytochrome P450 enzymes. A decrease in cytotoxicity in the presence of these inhibitors points towards metabolic activation being a necessary step.[18]

Troubleshooting Workflow for Unexpected Cytotoxicity

G start High Cytotoxicity Observed q1 Is cell death apoptotic or necrotic? (Annexin V/PI Assay) start->q1 apoptosis Apoptosis Detected q1->apoptosis Apoptosis necrosis Necrosis or Mixed Population q1->necrosis Necrosis q2 Is an analog without the NO2 group also toxic? apoptosis->q2 q3 Is ROS production elevated? (DCFDA Assay) necrosis->q3 analog_not_toxic Analog is not toxic q2->analog_not_toxic No analog_toxic Analog is also toxic q2->analog_toxic Yes ros_high High ROS levels q3->ros_high Yes ros_normal Normal ROS levels q3->ros_normal No conclusion1 Conclusion: Cytotoxicity is likely mediated by NO2 group metabolism. analog_not_toxic->conclusion1 conclusion2 Conclusion: Toxicity may be due to the core scaffold, not the NO2 group. analog_toxic->conclusion2 conclusion3 Conclusion: Toxicity is likely mediated by oxidative stress. ros_high->conclusion3 conclusion4 Conclusion: Investigate other mechanisms, e.g., direct target inhibition. ros_normal->conclusion4 G start Start: Compound Library solubility 1. Solubility & Stability Screening start->solubility primary_screen 2. Primary Cell Viability Screen (e.g., ATP-based assay) solubility->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start No Hits dose_response 3. Dose-Response Confirmation hit_id->dose_response Hits moa_studies 4. Mechanism of Action (MoA) Studies dose_response->moa_studies ros_assay ROS Production moa_studies->ros_assay apoptosis_assay Apoptosis/Caspase Assay moa_studies->apoptosis_assay target_assay Target Engagement Assay moa_studies->target_assay lead_opt Lead Optimization ros_assay->lead_opt apoptosis_assay->lead_opt target_assay->lead_opt G compound Ar-NO2 (Nitroaromatic Compound) nitroreductase Nitroreductase (NTR) + NADPH compound->nitroreductase radical Ar-NO2•− (Nitro Radical Anion) nitroreductase->radical 1e− reduction oxygen O2 radical->oxygen Redox Cycling nitroso Ar-NO (Nitroso Intermediate) radical->nitroso 1e− reduction oxygen->compound ros O2•− (Superoxide) → ROS oxygen->ros cytotoxicity Cytotoxicity & Cell Death ros->cytotoxicity hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine 2e− reduction dna_adducts DNA/Protein Adducts hydroxylamine->dna_adducts Covalent Binding dna_adducts->cytotoxicity

References

stability of 6-Nitro-2-(p-tolyl)benzo[d]oxazole in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Nitro-2-(p-tolyl)benzo[d]oxazole in various solvents. The information presented here is intended to facilitate experimental work and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: While specific experimental stability data for this compound is not extensively available in public literature, a hypothetical stability profile can be inferred based on the behavior of structurally similar benzoxazole derivatives. The stability is expected to vary depending on the solvent's polarity, protic nature, and the potential for solute-solvent interactions. The following table provides an illustrative stability profile. Note: This data is hypothetical and should be confirmed by experimental analysis.

SolventChemical ClassRelative StabilityPotential Degradation Pathways
Dimethyl Sulfoxide (DMSO)Aprotic, polarHighGenerally stable; however, prolonged storage at elevated temperatures may lead to slow oxidation.
Dimethylformamide (DMF)Aprotic, polarHighSimilar to DMSO, considered a good solvent for long-term storage at low temperatures.
Acetonitrile (ACN)Aprotic, polarMediumCan be susceptible to hydrolysis of the oxazole ring, especially in the presence of trace amounts of water or acid/base catalysts.
Ethanol/MethanolProtic, polarMedium to LowPotential for solvolysis reactions, particularly esterification if carboxylic acid impurities are present. The nitro group may also be susceptible to reduction in the presence of certain catalysts.
Water (Aqueous Buffers)Protic, polarLowProne to hydrolysis, especially at non-neutral pH. The nitro group can also undergo reduction under certain conditions. Solubility is expected to be very low.
Dichloromethane (DCM)Aprotic, non-polarHighGenerally stable for short-term use. Residual acid can lead to degradation.
Tetrahydrofuran (THF)Aprotic, less polarMediumPeroxide formation in aged THF can lead to oxidative degradation of the compound.

Q2: Are there any known signaling pathways affected by the degradation products of this compound?

A2: Currently, there is no specific information in the public domain detailing the signaling pathways affected by the degradation products of this compound. In any experimental setup, it is crucial to use a stability-indicating method to distinguish the parent compound from any potential degradants to ensure that the observed biological activity is not due to these impurities.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution during the experiment.

  • Possible Cause: The solvent may not be appropriate for the desired concentration, or the temperature of the solution has changed, affecting solubility.

  • Solution:

    • Re-evaluate Solvent Choice: Refer to the stability and solubility data. Consider using a co-solvent system to improve solubility.

    • Check Concentration: You may be exceeding the solubility limit. Try working with a more dilute solution.

    • Temperature Control: Ensure your experimental conditions maintain a consistent temperature. For some compounds, a slight increase in temperature can improve solubility.

    • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

Issue 2: Inconsistent results are observed in biological assays.

  • Possible Cause: The compound may be degrading in the assay medium over the time course of the experiment.

  • Solution:

    • Perform a Time-Course Stability Study: Analyze the concentration of the compound in the assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) by a validated analytical method like HPLC.

    • Prepare Fresh Solutions: Always use freshly prepared stock solutions for your experiments to minimize the impact of degradation.

    • pH and Buffer Effects: Investigate the stability of the compound in different buffers and at various pH levels to identify optimal conditions.

Issue 3: Unexpected peaks appear in the HPLC chromatogram during analysis.

  • Possible Cause: These peaks likely represent degradation products of this compound.

  • Solution:

    • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light). This will help in developing a stability-indicating HPLC method.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.

    • Review Solvent Purity: Ensure that the solvents used are of high purity and free from contaminants that could be reacting with your compound.

Experimental Protocols

Protocol: Determining the Stability of this compound in Different Solvents using HPLC-UV

Objective: To assess the stability of this compound in a selection of common laboratory solvents over a specified time period.

Materials:

  • This compound

  • HPLC-grade solvents: DMSO, DMF, Acetonitrile, Ethanol, Methanol, Water

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Stability Samples:

    • In separate volumetric flasks, add a known volume of the stock solution to each of the test solvents (DMSO, DMF, Acetonitrile, Ethanol, Methanol, Water) to achieve a final concentration of, for example, 100 µM.

    • Prepare triplicate samples for each solvent and time point.

  • Incubation:

    • Store the prepared solutions at a controlled temperature (e.g., room temperature, 25°C) and protect them from light.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points, for example, 0, 2, 4, 8, 24, and 48 hours.

  • HPLC Analysis:

    • At each time point, inject an aliquot of each sample into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the range of 254-350 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the peak area of the this compound peak at each time point.

    • Determine the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.

    • Plot the percentage of the compound remaining versus time for each solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output stock_prep Prepare Concentrated Stock Solution sample_prep Prepare Diluted Samples in Test Solvents stock_prep->sample_prep incubation Store Samples at Controlled Temperature and Time Points sample_prep->incubation hplc_analysis HPLC-UV Analysis incubation->hplc_analysis data_analysis Data Interpretation and Stability Assessment hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for assessing compound stability in various solvents.

overcoming autofluorescence of 6-Nitro-2-(p-tolyl)benzo[d]oxazole in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome autofluorescence issues encountered when using 6-Nitro-2-(p-tolyl)benzo[d]oxazole in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

Autofluorescence is the natural fluorescence emitted by various biological structures, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by light.[1][2][3] This intrinsic fluorescence can obscure the signal from the specific fluorescent probe you are using, in this case, this compound, leading to poor signal-to-noise ratios and difficulty in interpreting your results.[1][2]

Q2: I am observing high background fluorescence in my unstained control samples. What could be the cause?

High background in unstained controls is a classic sign of autofluorescence. Common sources include:

  • Endogenous Fluorophores: Molecules like NADH, flavins, and lipofuscin are naturally present in cells and tissues and fluoresce, typically in the green and yellow regions of the spectrum.[1][2][3]

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[4][5][6][7]

  • Extracellular Matrix: Proteins such as collagen and elastin are highly autofluorescent.[1]

  • Reagents and Media: Some culture media (especially those containing phenol red), sera, and mounting media can contribute to background fluorescence.[1][3]

Q3: What are the likely excitation and emission properties of this compound, and how does this relate to autofluorescence?

Q4: How can I choose the right optical filters to minimize autofluorescence when imaging this compound?

To minimize autofluorescence, it is crucial to select optical filters that specifically match the excitation and emission peaks of your fluorophore while excluding as much of the autofluorescence signal as possible. Since we are assuming this compound emits in the green-yellow range, using narrow bandpass emission filters can be beneficial. These filters will collect the signal from your probe while rejecting the broader, non-specific emission from autofluorescent sources.

Troubleshooting Guides

Issue 1: High Background Fluorescence Obscuring the Signal

This is the most common issue when dealing with autofluorescence. The following troubleshooting workflow can help you systematically address the problem.

cluster_0 Troubleshooting High Background Fluorescence start Start: High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence_confirmed Autofluorescence Confirmed check_unstained->autofluorescence_confirmed Fluorescence Present end End: Signal-to-Noise Improved check_unstained->end No Fluorescence (Check for other issues) optimize_acquisition Optimize Acquisition Settings autofluorescence_confirmed->optimize_acquisition sample_prep Modify Sample Preparation optimize_acquisition->sample_prep If background persists optimize_acquisition->end chemical_quenching Apply Chemical Quenching sample_prep->chemical_quenching If background persists sample_prep->end photobleaching Perform Photobleaching chemical_quenching->photobleaching If background persists chemical_quenching->end spectral_unmixing Use Spectral Unmixing photobleaching->spectral_unmixing For complex autofluorescence photobleaching->end spectral_unmixing->end

Caption: Workflow for troubleshooting high background fluorescence.

Step-by-Step Guide:

  • Confirm Autofluorescence: Always start by imaging an unstained control sample (no this compound) using the same acquisition settings. If you observe significant fluorescence, the following steps are necessary.[7]

  • Optimize Acquisition Settings:

    • Reduce Exposure Time/Gain: Decrease the exposure time or detector gain to the lowest level that still allows for the detection of your specific signal.

    • Use Narrowband Filters: Employ emission filters with a narrow bandwidth centered around the expected emission peak of your fluorophore.

  • Modify Sample Preparation:

    • Fixation: If using aldehyde fixatives, reduce the fixation time to the minimum necessary.[4][6] Consider switching to a non-aldehyde fixative like chilled methanol or ethanol, especially for cell surface markers.[7]

    • Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[8]

    • Temperature: Avoid high temperatures during sample processing, as this can increase autofluorescence.[4][6]

  • Apply Chemical Quenching:

    • Treat samples with a chemical quenching agent after fixation and permeabilization but before antibody incubation. Common quenchers and their effectiveness are summarized in the table below.

  • Perform Photobleaching:

    • Before labeling your sample, intentionally expose it to a high-intensity light source to "burn out" the autofluorescence.[1][9]

  • Use Spectral Unmixing:

    • If the autofluorescence spectrum is distinct from that of your fluorophore, spectral imaging and linear unmixing can be used to computationally separate the two signals.[10][11] This requires a confocal microscope with a spectral detector.

Issue 2: Weak Specific Signal Compared to Background

If your specific signal is weak, it will be more easily masked by autofluorescence.

cluster_1 Improving Weak Specific Signal start_weak Start: Weak Specific Signal increase_concentration Increase Probe Concentration start_weak->increase_concentration optimize_incubation Optimize Incubation Time/Temp increase_concentration->optimize_incubation signal_amplification Use Signal Amplification optimize_incubation->signal_amplification check_filters Check Filter Compatibility signal_amplification->check_filters end_weak End: Signal Enhanced check_filters->end_weak

Caption: Logical steps to enhance a weak fluorescent signal.

Step-by-Step Guide:

  • Optimize Probe Concentration and Incubation: Ensure you are using the optimal concentration of this compound and that the incubation time and temperature are appropriate for your sample.

  • Consider Signal Amplification: If direct fluorescence is weak, consider using an antibody-based detection method with a secondary antibody conjugated to a bright fluorophore or a signal amplification system like tyramide signal amplification (TSA).

  • Verify Filter Sets: Double-check that your microscope's filter sets are optimal for the excitation and emission spectra of your fluorophore.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

Sodium borohydride reduces free aldehyde groups that cause autofluorescence after fixation.[5]

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Be aware that the solution will fizz.[5]

  • After fixation and washing, incubate the samples in the freshly prepared sodium borohydride solution.

    • For cell monolayers: 2 x 4 minutes.[5]

    • For tissue sections (7 µm): 3 x 10 minutes.[5]

  • Rinse the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with your standard staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from lipofuscin, which are autofluorescent granules that accumulate with age.[5]

Materials:

  • Sudan Black B

  • 70% Ethanol

Procedure:

  • Prepare a 0.3% (w/v) Sudan Black B solution in 70% ethanol. Stir in the dark for 1-2 hours and then filter.[5]

  • After your secondary antibody incubation and washes, apply the Sudan Black B solution to your samples for 10 minutes.[5]

  • Quickly rinse with PBS multiple times to remove excess dye.[5]

  • Mount the coverslip with an appropriate mounting medium. Note: Sudan Black B can sometimes introduce a dark precipitate or fluoresce in the far-red, so it's essential to have proper controls.[8]

Protocol 3: Photobleaching of Autofluorescence

This method uses high-intensity light to destroy autofluorescent molecules before the specific fluorescent label is applied.[1][9]

Materials:

  • A light box or a fluorescence microscope with a broad-spectrum, high-intensity light source (e.g., metal halide or LED).[9]

Procedure:

  • Mount your fixed and permeabilized (but unstained) tissue sections or cells on slides.

  • Expose the samples to the high-intensity light source for an extended period. This can range from 1 to 12 hours, depending on the sample type and the intensity of the light source.[5][9]

  • After photobleaching, proceed with your regular staining protocol in a light-protected manner to avoid bleaching your fluorophore of interest.

Quantitative Data Summary

The following table summarizes the effectiveness of various chemical quenching agents on different sources of autofluorescence.

Quenching AgentTarget AutofluorescenceConcentrationIncubation TimeReported EffectivenessPotential Drawbacks
Sodium Borohydride Aldehyde-induced0.1% in PBS10-30 minModerate to High[8]Variable results reported[8]
Sudan Black B Lipofuscin0.3% in 70% Ethanol10 minHighCan fluoresce in the far-red[8]
Pontamine Sky Blue Elastin (green emission)0.5% in PBS10 minShifts emission to red[5]Not suitable for red fluorophores[5]
Trypan Blue General background0.05%15 minReduces backgroundCan increase red fluorescence
Copper (II) Sulfate Lipofuscin, general5 mM in 50 mM ammonia acetate90 minReduces backgroundCan quench some fluorophores

This technical support guide provides a starting point for addressing autofluorescence when working with this compound. Given the variability between samples and experimental conditions, some optimization of these protocols will likely be necessary. Always include the appropriate controls to accurately assess the source of fluorescence and the effectiveness of any treatment.

References

Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address compound precipitation during high-throughput screening (HTS).

Troubleshooting Guides

This section offers structured guidance for identifying and resolving common issues related to compound precipitation.

Issue 1: Unexpected or Poor-Quality HTS Results

Symptoms:

  • High variability between replicate wells.

  • A high number of false positives or false negatives.[1][2]

  • Assay signal shows a non-dose-dependent response.[1]

Possible Cause: Compound precipitation or aggregation is interfering with the assay.[3][4]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow: Poor HTS Results A Poor HTS Data Quality B Visual Inspection of Assay Plate (Microscopy) A->B C Precipitate Observed? B->C D Implement Pre-Screening Solubility Assessment (e.g., Nephelometry, DLS) C->D Yes E No Precipitate Observed C->E No G Modify Assay Buffer (e.g., add detergents, adjust pH/salt) D->G H Optimize Compound Handling (e.g., lower stock concentration, different solvent) D->H F Investigate Other Assay Interference (e.g., compound fluorescence, chemical reactivity) E->F I Re-screen Compounds G->I H->I

Caption: Workflow for troubleshooting poor HTS data quality.

Issue 2: Visible Particulates in Assay Wells

Symptoms:

  • Visible particles, cloudiness, or turbidity in the assay wells, either by eye or under a microscope.[5]

Possible Cause: The compound has precipitated out of the solution at the final assay concentration.

Troubleshooting Steps:

  • Confirm Precipitate: Use a simple light microscope to confirm that the observed particles are indeed precipitate and not artifacts like dust or microbial contamination.

  • Determine Solubility Limit: Perform a serial dilution of the compound in the assay buffer and determine the concentration at which precipitation occurs. This is the kinetic solubility limit.

  • Modify Assay Conditions:

    • Lower Compound Concentration: If possible, lower the screening concentration to below the observed solubility limit.

    • Adjust Buffer Composition: The addition of detergents (e.g., Triton X-100) can help to prevent aggregation-based inhibition.[4] Consider also adjusting the pH or salt concentration of the buffer.

    • Change Solvent: While most HTS compounds are stored in DMSO, consider if a different solvent is compatible with your assay and might improve solubility.[6]

Issue 3: Inconsistent Results Upon Re-testing Hits

Symptoms:

  • A "hit" from the primary screen is not active when the compound is re-ordered or a fresh sample is tested.

Possible Cause:

  • Compound Instability: The compound may have degraded or precipitated during storage.[6] Freeze-thaw cycles and water absorption by DMSO can exacerbate this.[7][8]

  • Initial False Positive: The initial hit may have been a false positive caused by compound aggregation.

Troubleshooting Decision Tree:

G cluster_1 Troubleshooting: Hit Confirmation Failure A Hit Confirmation Failure B Analyze Fresh Compound Sample (LC-MS for purity and identity) A->B C Compound Pure & Correct? B->C D Test for Aggregation (DLS, Nephelometry) C->D Yes E Compound Degraded or Impure C->E No G Aggregates Detected? D->G F Source New Compound Batch E->F H Implement Counter-screen for Aggregators G->H Yes I No Aggregates Detected G->I No J Investigate Other Mechanisms (e.g., non-specific target binding) I->J

Caption: Decision tree for troubleshooting hit confirmation failures.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is compound precipitation in the context of HTS?

A1: Compound precipitation is the formation of solid particles from a solution. In HTS, this typically occurs when a compound dissolved in a stock solvent (usually DMSO) is diluted into an aqueous assay buffer in which it has poor solubility.[9] This can lead to the formation of either amorphous or crystalline precipitates, or smaller colloidal aggregates.

Q2: Why is compound precipitation a problem in HTS?

A2: Compound precipitation can lead to a variety of issues, including:

  • False Positives: Aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to an apparent biological activity.[4][10]

  • False Negatives: The actual concentration of the compound in solution is lower than the nominal concentration, potentially causing the activity to be missed.

  • Poor Data Quality: Precipitation can cause light scattering, interfering with optical detection methods and leading to high variability in the data.[4]

  • Equipment Malfunction: Precipitates can clog the sensitive liquid handling robotics used in HTS.[7]

Q3: What are the main causes of compound precipitation?

A3: The primary causes include:

  • Poor Aqueous Solubility: Many "drug-like" molecules are hydrophobic and have limited solubility in the aqueous buffers used for most biological assays.[11]

  • High Stock Concentrations: Compounds are often stored at high concentrations (e.g., 10 mM) in DMSO, and the dilution into aqueous buffer can cause them to crash out of solution.[7]

  • DMSO Effects: The way DMSO stock is introduced and mixed into the aqueous buffer can influence the precipitation process.[9]

  • Compound Storage: Repeated freeze-thaw cycles and water absorption by hygroscopic DMSO can reduce the solubility of compounds in stock solutions over time.[8][12]

Detection Methods

Q4: How can I detect compound precipitation in my HTS assay?

A4: Several methods can be used to detect compound precipitation:

MethodPrincipleThroughputNotes
Visual/Microscopic Inspection Direct observation of turbidity or particles in the microplate wells.[5]Low to MediumSimple, but may miss smaller aggregates.
Nephelometry/Turbidimetry Measures the amount of light scattered by suspended particles in a solution.[13][14]HighGood for screening large libraries for general solubility issues.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.[3][15]Low to MediumCan detect the formation of small colloidal aggregates.[16]
Imaging-Based Systems Automated microscopy and image analysis to identify and quantify precipitates in microplates.[5][17]HighProvides a direct, visual confirmation and can distinguish precipitates from colored compounds.
Mitigation and Prevention Strategies

Q5: How can I prevent or minimize compound precipitation?

A5: A combination of strategies is often most effective:

  • Early Solubility Assessment: Screen compounds for aqueous solubility early in the discovery process, before they are included in large-scale screens.[13]

  • Optimize Compound Storage: Store compounds in a dry environment, minimize freeze-thaw cycles, and consider storing them as solids rather than in DMSO for long-term storage.[6][18]

  • Modify Assay Buffer: The inclusion of non-ionic detergents like Triton X-100 or Tween-20 can help solubilize compounds and prevent aggregation. Adjusting pH and ionic strength may also be beneficial.

  • Refine Compound Handling: Optimize the dilution and mixing steps. A rapid and efficient mixing process can sometimes prevent the formation of precipitates.[9]

  • Lower Screening Concentration: If the target potency allows, screening at a lower compound concentration is a straightforward way to avoid solubility issues.

Q6: What is a "promiscuous inhibitor" and how does it relate to precipitation?

A6: A promiscuous inhibitor is a compound that shows activity against a wide range of unrelated biological targets.[10] This is often caused by the compound forming colloidal aggregates in the assay buffer. These aggregates can sequester and denature proteins non-specifically, leading to enzyme inhibition that is not due to direct binding to the active site.[4][16] DLS is a key technique for identifying these aggregate-forming compounds.

Experimental Protocols

Protocol 1: High-Throughput Nephelometry for Solubility Screening

Objective: To qualitatively assess the aqueous solubility of a compound library.

Principle: This method measures the light scattered by insoluble particles that form when a compound precipitates from a solution. Higher nephelometry readings indicate lower solubility.[13]

Methodology:

  • Compound Plating: Prepare a serial dilution of the compound library in DMSO in a 384-well plate.

  • Buffer Addition: Using a multichannel pipette or automated liquid handler, add the aqueous assay buffer to the compound plate.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.

  • Measurement: Read the plate using a nephelometer (e.g., BMG NEPHELOstar). The instrument directs a light beam through each well and measures the intensity of the scattered light at an angle to the incident beam.

  • Data Analysis:

    • Subtract the background signal from buffer-only wells.

    • Set a threshold for precipitation based on positive controls (known insoluble compounds) and negative controls (known soluble compounds).

    • Classify compounds as 'high', 'medium', or 'low' solubility based on their nephelometry signal.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To detect the formation of small-molecule aggregates.

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. These fluctuations are used to calculate the particle size distribution. The appearance of particles in the range of 50-400 nm is indicative of compound aggregation.[3][4]

Methodology:

  • Sample Preparation:

    • Prepare the compound solution in the final assay buffer at the desired screening concentration.

    • Filter or centrifuge the sample to remove any dust or extraneous particulate matter.[15]

  • DLS Measurement:

    • Transfer the sample to a clean cuvette or a multi-well plate compatible with a DLS plate reader.

    • Place the sample in the DLS instrument (e.g., Wyatt DynaPro Plate Reader).

    • The instrument's laser illuminates the sample, and a detector measures the scattered light over time.

  • Data Analysis:

    • The instrument's software generates an autocorrelation function from the intensity fluctuations.

    • This function is then used to calculate the hydrodynamic radius (Rh) and the size distribution of particles in the sample.

    • The presence of a significant population of particles (typically >100 nm in diameter) that is absent in buffer-only controls indicates compound aggregation.[19]

Decision Flow for Solubility and Aggregation Screening:

G cluster_2 Screening for Solubility & Aggregation A Compound Library B Primary Screen: High-Throughput Nephelometry A->B G HTS Hits C Soluble? B->C D Proceed to HTS C->D Yes E Insoluble/Poorly Soluble C->E No F Flag for potential issues or remove from library E->F H Secondary Screen: Dynamic Light Scattering (DLS) G->H I Aggregator? H->I J Confirmed Hit (Non-Aggregating) I->J No K Likely False Positive (Aggregating) I->K Yes

Caption: A logical workflow for integrating solubility and aggregation screens.

References

Technical Support Center: Antimicrobial Susceptibility Testing of Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the antimicrobial susceptibility testing (AST) of hydrophobic compounds.

Troubleshooting Guides

Low solubility and poor diffusion are common hurdles in the AST of hydrophobic compounds. This guide provides solutions to frequently encountered problems.

Table 1: Troubleshooting Common Issues in AST of Hydrophobic Compounds

Problem Probable Cause(s) Recommended Solution(s)
Compound precipitates in broth microdilution assay. - The compound's concentration exceeds its solubility in the aqueous broth.[1] - The solvent used to dissolve the compound is not miscible with the broth at the tested concentration.- Determine the maximum solubility of the compound in the broth with the chosen solvent beforehand. - Use a co-solvent system or a lower concentration of the initial solvent.[2] - Incorporate surfactants like Tween 80 (e.g., at a final concentration of 0.002% to 0.5%) to enhance solubility and prevent precipitation.[3][4][5] - Sonication of the stock solution before addition to the broth may help.[2]
No or very small zone of inhibition in agar diffusion assay. - The hydrophobic nature of the compound limits its diffusion through the aqueous agar matrix.[6] - The compound may be binding to the components of the agar. - The chosen solvent evaporates too quickly from the well or disk.- Use a broth-based method like broth microdilution, which is generally more suitable for hydrophobic compounds.[7] - If using agar diffusion, employ a solubilizing agent like Dimethyl Sulfoxide (DMSO) to dissolve the compound before adding it to the wells.[8] - Consider using a different gelling agent or modifying the agar composition to enhance diffusion.
Inconsistent or irreproducible MIC values. - Variability in solvent concentration across wells. - Adsorption of the hydrophobic compound to the plastic surface of microtiter plates.[3] - The solvent itself exhibits antimicrobial activity at the concentration used.[9]- Prepare a master mix of the compound and broth to ensure uniform distribution. - Use low-binding microtiter plates or add a surfactant like Tween 80 to the broth to minimize plastic adsorption.[3] - Always include a solvent control to determine the concentration at which the solvent inhibits microbial growth. The final concentration of DMSO should generally be kept at ≤1-2%.[1][9]
Microbial growth in the solvent control wells. - The solvent concentration is not high enough to be inhibitory. This is the expected outcome for a properly conducted control.- This confirms that the solvent at the tested concentration is not responsible for any observed antimicrobial activity. Continue with the analysis of the test compound's activity.
Contamination in some wells of the microtiter plate. - Non-sterile technique during plate preparation or inoculation.- Ensure all materials (plates, pipette tips, media, and compound solutions) are sterile. - Perform all manipulations in a laminar flow hood or using aseptic techniques.

Frequently Asked Questions (FAQs)

These FAQs address specific questions that researchers may have when working with hydrophobic antimicrobial compounds.

Q1: What is the best initial solvent for dissolving my hydrophobic compound for AST?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for AST due to its ability to dissolve a wide range of non-polar molecules and its miscibility with aqueous media at low concentrations.[1][9] Other solvents like ethanol, methanol, and acetone can also be used, but their potential for evaporation and inherent antimicrobial activity at lower concentrations must be carefully evaluated.[10] It is crucial to determine the optimal solvent and its maximum non-inhibitory concentration for the specific microorganism being tested by running appropriate solvent controls.

Q2: How can I prevent my hydrophobic compound from adsorbing to the plastic of the microtiter plate?

A2: Adsorption to plastic surfaces can significantly reduce the effective concentration of a hydrophobic compound in a broth microdilution assay, leading to erroneously high Minimum Inhibitory Concentration (MIC) values.[3] To mitigate this, you can:

  • Use low-binding microtiter plates: These plates have surfaces that are treated to reduce non-specific binding of hydrophobic molecules.[3]

  • Add a surfactant: Incorporating a non-ionic surfactant like Tween 80 (polysorbate 80) into the broth at a low concentration (e.g., 0.002% v/v) can prevent the compound from binding to the plastic.[3] However, it's important to test the effect of the surfactant on microbial growth and the activity of the compound itself, as it can sometimes have an antagonistic effect on hydrophobic antimicrobials.[5]

Q3: What are the key differences in protocol for broth microdilution versus agar diffusion for hydrophobic compounds?

A3: The primary difference lies in the physical state of the medium and its impact on compound availability.

  • Broth Microdilution: This method is generally preferred for hydrophobic compounds as the liquid environment allows for better dispersion of the compound, especially with the aid of solvents and surfactants.[7][11] The protocol involves serial dilutions of the compound in a 96-well plate, followed by the addition of a standardized bacterial inoculum. The MIC is determined as the lowest concentration that inhibits visible growth.

  • Agar Diffusion (Well or Disk): This method is less suitable for hydrophobic compounds due to their poor diffusion in the aqueous agar matrix.[6] If this method is used, the compound, dissolved in a solvent like DMSO, is added to wells cut into the agar or onto sterile paper disks. The diameter of the zone of growth inhibition around the well or disk is measured. The results are more qualitative (susceptible/resistant) than quantitative (MIC).

Table 2: Comparison of Broth Microdilution and Agar Diffusion for Hydrophobic Compounds

Parameter Broth Microdilution Agar Well/Disk Diffusion
Principle Determines the minimum inhibitory concentration (MIC) in a liquid medium.[11]Measures the zone of growth inhibition due to compound diffusion through a solid medium.
Suitability Generally more suitable and provides quantitative results (MIC).[7]Less suitable due to poor diffusion; provides qualitative or semi-quantitative results.[6]
Key Challenge Compound precipitation and adsorption to plastic.[1][3]Limited diffusion of the compound in the agar.
Refinement Use of co-solvents, surfactants (Tween 80), and low-binding plates.[2][3]Use of a suitable solvent (e.g., DMSO) to dissolve the compound.[8]

Experimental Protocols

Refined Broth Microdilution Protocol for Hydrophobic Compounds

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines with modifications for hydrophobic compounds.[12][13]

  • Preparation of Compound Stock Solution:

    • Dissolve the hydrophobic compound in 100% DMSO to a high concentration (e.g., 100x the highest desired final concentration).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.[2]

  • Preparation of Microtiter Plates:

    • In a 96-well, sterile, low-binding microtiter plate, add the appropriate volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.002% (v/v) Tween 80 to each well.

    • Perform serial two-fold dilutions of the compound stock solution directly in the plate to achieve the desired final concentrations. Ensure the final concentration of DMSO is below its inhibitory level (typically ≤1%).

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Also, include a solvent control (broth + inoculum + highest concentration of DMSO used).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Refined Agar Well Diffusion Protocol for Hydrophobic Compounds
  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

    • Once the agar has solidified, spread a standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) evenly across the surface of the agar using a sterile swab.

  • Preparation of Compound Solution:

    • Dissolve the hydrophobic compound in a suitable solvent (e.g., DMSO) to the desired test concentration.

  • Well Creation and Compound Addition:

    • Using a sterile borer, create wells (e.g., 6 mm in diameter) in the agar.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved compound solution into each well.

    • Include a solvent control well containing only the solvent.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 16-24 hours.

    • Measure the diameter of the zone of complete growth inhibition around each well in millimeters.

Visualizations

Experimental_Workflow_AST_Hydrophobic_Compounds Experimental Workflow for AST of Hydrophobic Compounds cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis cluster_results Results Compound_Prep Compound Preparation (Dissolve in DMSO) Serial_Dilution Serial Dilution (Broth Microdilution) Compound_Prep->Serial_Dilution Well_Addition Addition to Wells (Agar Diffusion) Compound_Prep->Well_Addition Inoculum_Prep Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Bacteria Inoculum_Prep->Inoculation Media_Prep Media Preparation (Broth +/- Tween 80 or Agar) Media_Prep->Serial_Dilution Media_Prep->Well_Addition Serial_Dilution->Inoculation Well_Addition->Inoculation Incubation Incubation (37°C, 16-24h) Inoculation->Incubation Result_Analysis Result Analysis Incubation->Result_Analysis MIC_Determination MIC Determination Result_Analysis->MIC_Determination Zone_Measurement Zone of Inhibition Measurement Result_Analysis->Zone_Measurement

Caption: Workflow for antimicrobial susceptibility testing of hydrophobic compounds.

Hydrophobic_Drug_Interaction Interaction of Hydrophobic Antimicrobial Compounds with Bacterial Membranes cluster_compound Hydrophobic Compound cluster_membrane Bacterial Cell Membrane Compound Hydrophobic Antimicrobial Hydrophilic_Head Hydrophilic Head Group Compound->Hydrophilic_Head contains Hydrophobic_Tail Hydrophobic Tail Compound->Hydrophobic_Tail contains Initial_Attraction Initial Electrostatic Attraction Hydrophilic_Head->Initial_Attraction interacts with Membrane_Insertion Hydrophobic Tail Insertion Hydrophobic_Tail->Membrane_Insertion drives Membrane Outer Leaflet (Negatively Charged) Hydrophobic Core Inner Leaflet Membrane:head->Initial_Attraction Initial_Attraction->Membrane_Insertion Membrane_Insertion->Membrane:core inserts into Membrane_Disruption Membrane Disruption & Pore Formation Membrane_Insertion->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Mechanism of hydrophobic antimicrobial interaction with bacterial membranes.

References

Technical Support Center: Analysis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the development and troubleshooting of analytical methods for the quantification of 6-Nitro-2-(p-tolyl)benzo[d]oxazole in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a bioanalytical method for a novel compound like this compound?

A1: Method development for a new analyte begins with understanding its physicochemical properties, such as molecular weight, solubility, and structure.[1] The sponsor of the study should determine the analyte of interest and consider any previously successful analytical methods for similar compounds.[2] Key initial steps include selecting an appropriate internal standard (IS), choosing a suitable analytical technique (e.g., LC-MS/MS), and developing a robust sample extraction procedure.[2][3]

Q2: Which analytical technique is most suitable for the analysis of this compound in biological samples?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and commonly used technique for the bioanalysis of small molecules due to its high sensitivity and selectivity.[2] High-performance liquid chromatography (HPLC) with UV detection can also be considered, particularly for samples with higher concentrations of the analyte.[4][5]

Q3: How do I choose an appropriate internal standard (IS)?

A3: An ideal internal standard should be chemically and physically similar to the analyte and should not interfere with its analysis.[3] Often, a stable isotope-labeled version of the analyte is the best choice. If that is not available, a structurally similar compound from the same chemical class can be used.[3]

Q4: What are the most common challenges in analyzing nitroaromatic compounds in biological matrices?

A4: Nitroaromatic compounds can be susceptible to enzymatic reduction in biological systems.[6] This can lead to instability of the analyte in the matrix. The electron-withdrawing nature of the nitro group can also make these compounds resistant to oxidative degradation.[7] Additionally, like many bioanalytical methods, issues such as matrix effects, ion suppression, and low recovery during sample extraction are common challenges.[1][3]

Q5: What are the key parameters to evaluate during bioanalytical method validation?

A5: Bioanalytical method validation demonstrates the reliability and reproducibility of the analytical method.[2] According to guidelines like the ICH M10, key validation parameters include specificity, selectivity, calibration curve, range, accuracy, precision, recovery, and stability.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery - Inefficient extraction from the biological matrix.- Analyte instability during sample processing.[1]- Optimize the extraction solvent and pH.[3]- Evaluate different extraction techniques (see Table 1).- Keep samples on ice during processing to minimize degradation.[10]
High Matrix Effect / Ion Suppression - Co-eluting endogenous components from the matrix (e.g., phospholipids).- Improper sample clean-up.[3]- Improve chromatographic separation to isolate the analyte peak from interferences.- Employ a more rigorous sample preparation method like SPE.- Dilute the sample if sensitivity allows.
Poor Peak Shape (Tailing or Fronting) - Column overload.- Incompatible mobile phase pH.- Secondary interactions with the stationary phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a different column chemistry (e.g., end-capped C18).
Inconsistent Results (Poor Precision) - Variability in sample preparation.- Instrument instability.- Inconsistent handling of the internal standard.[3]- Automate sample preparation steps where possible.[11]- Ensure the analytical instrument is properly maintained and calibrated.- Add the internal standard early in the sample preparation process to account for variability.[3]
Analyte Instability - Enzymatic degradation in the matrix.- pH or temperature-related degradation.[1]- Photodegradation (common for nitro compounds).[6]- Add enzyme inhibitors to collection tubes.[10]- Keep samples at low temperatures (-70°C or lower) and protect from light.[10]- Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term).[8]
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery
Extraction Method Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 70-9025-50Simple, fast, and inexpensive.High potential for matrix effects due to insufficient clean-up.[3]
Liquid-Liquid Extraction (LLE) 80-9510-30Cleaner extracts than PPT, good for non-polar compounds.Can be labor-intensive and require large volumes of organic solvents.[3]
Solid-Phase Extraction (SPE) 90-105<15Provides the cleanest extracts, minimizing matrix effects.[12]More complex, time-consuming, and expensive to develop.

Recommended Experimental Protocols

The following protocols are recommended starting points for the analysis of this compound. Optimization will be required based on the specific biological matrix and instrumentation.

Sample Preparation

a) Protein Precipitation (for initial screening):

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[13]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Liquid-Liquid Extraction (for improved cleanliness):

  • To 200 µL of plasma, add the internal standard and 800 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate to dryness and reconstitute in the mobile phase.

c) Solid-Phase Extraction (for highest sensitivity and selectivity):

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Bioanalytical Method Validation

The developed method should be validated according to the ICH M10 guideline, assessing parameters such as:[8][9]

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to check for interferences.

  • Calibration Curve: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Recovery: Compare the analyte response from extracted samples to that of post-extraction spiked samples.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation sample_collection Collect Biological Matrix (Plasma, Urine, Tissue) add_is Add Internal Standard (IS) sample_collection->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing validation Assess Accuracy, Precision, Stability, etc. data_processing->validation

Caption: A typical workflow for the bioanalysis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Inconsistent or Inaccurate Results check_peak Is Peak Area Consistent? start->check_peak check_recovery Is Recovery Low? check_peak->check_recovery Yes solution_is Check IS Addition & Instrument Stability check_peak->solution_is No check_matrix High Matrix Effect? check_recovery->check_matrix No solution_extraction Optimize Extraction Method (LLE/SPE) check_recovery->solution_extraction Yes solution_cleanup Improve Sample Cleanup (SPE) check_matrix->solution_cleanup Yes solution_chrom Modify Chromatography check_matrix->solution_chrom No

Caption: A decision tree to guide troubleshooting common analytical issues.

Hypothetical Metabolic Pathway

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent This compound reduction Nitro Reduction (CYP450 Reductases) parent->reduction Reduction hydroxylation Hydroxylation (CYP450) parent->hydroxylation Oxidation glucuronidation Glucuronidation (UGTs) reduction->glucuronidation sulfation Sulfation (SULTs) hydroxylation->sulfation

Caption: A potential metabolic pathway for this compound.

References

Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor water solubility encountered during experiments with this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many benzoxazole derivatives exhibit poor water solubility?

A1: Benzoxazole derivatives are heterocyclic compounds that often possess a rigid, aromatic structure with a high melting point.[1][2] Their molecular structure can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to surround and dissolve the individual molecules. The parent benzoxazole, for instance, is known to be insoluble in water.[3][4] While some derivatives are soluble in organic solvents like ethanol and ether, their aqueous solubility is frequently limited.[5]

Q2: What are the initial steps I should take when I encounter a benzoxazole derivative with low aqueous solubility?

A2: A systematic approach is recommended. First, accurately determine the aqueous solubility of your compound at different pH values to understand its pH-dependent solubility profile. This is crucial as the ionization state of the molecule can significantly influence its solubility.[6] Subsequently, you can explore various solubilization techniques, starting with simpler methods like co-solvency before moving to more complex formulations.

Q3: What are the most common strategies to improve the water solubility of benzoxazole derivatives?

A3: Several strategies can be employed, broadly categorized as physical modifications, chemical modifications, and the use of formulation excipients.[7]

  • Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension) and creating amorphous solid dispersions.[8]

  • Chemical Modifications: This approach involves synthesizing prodrugs with improved solubility.[9][10]

  • Formulation Excipients: The use of co-solvents, surfactants, and cyclodextrins can significantly enhance solubility.[11]

Q4: How does pH adjustment affect the solubility of benzoxazole derivatives?

A4: The effect of pH on the solubility of a benzoxazole derivative depends on the presence of ionizable functional groups in its structure. For derivatives with basic nitrogen atoms, decreasing the pH (acidic conditions) can lead to protonation and the formation of more soluble salts. Conversely, for derivatives with acidic protons, increasing the pH (basic conditions) can lead to deprotonation and the formation of more soluble salts. The hydrolysis of the benzoxazole ring can also be influenced by pH.[6]

Q5: When should I consider using a co-solvent system?

A5: A co-solvent system, which involves mixing a water-miscible organic solvent with water, is often a straightforward and effective initial approach to enhance the solubility of non-polar compounds.[11] This method works by reducing the overall polarity of the solvent system, thereby improving the solvation of the hydrophobic benzoxazole derivative. However, the concentration of the organic co-solvent should be carefully optimized to avoid potential toxicity in biological assays.

Q6: What are solid dispersions, and how can they improve the solubility of my compound?

A6: Solid dispersions involve dispersing the poorly soluble drug in a hydrophilic carrier matrix, often a polymer like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[12] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by converting the crystalline drug into a more soluble amorphous form.[13]

Q7: How do cyclodextrins work to increase the solubility of benzoxazole derivatives?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate the poorly soluble benzoxazole derivative within their hydrophobic core, forming an inclusion complex.[15] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the guest molecule.[16]

Q8: What is a nanosuspension, and is it a suitable method for benzoxazole derivatives?

A8: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers. By reducing the particle size to the nanometer range, the surface area available for dissolution is significantly increased, leading to a higher dissolution rate and improved solubility. This technique can be a viable option for benzoxazole derivatives, particularly for oral and parenteral delivery.

Q9: Can I use a prodrug approach to solve my solubility issues?

A9: Yes, a prodrug approach is a chemical modification strategy where a hydrophilic moiety is temporarily attached to the benzoxazole derivative.[17] This modification can dramatically increase water solubility. Once administered, the prodrug is designed to be cleaved in vivo, releasing the active parent drug. This is a powerful technique but requires significant synthetic chemistry effort.[9][10]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Compound precipitates out of solution upon dilution of a stock solution in organic solvent with aqueous buffer. The concentration of the organic solvent is too low to maintain solubility. The final concentration of the compound exceeds its aqueous solubility limit.1. Increase the percentage of the organic co-solvent in the final solution, if permissible for the experiment. 2. Prepare a more dilute stock solution. 3. Explore the use of surfactants or cyclodextrins in the aqueous buffer to enhance solubility.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over time.1. Visually inspect the assay medium for any signs of precipitation. 2. Determine the kinetic solubility of the compound in the assay medium. 3. Consider using a solubilization technique (e.g., co-solvents, cyclodextrins) to ensure the compound remains in solution throughout the experiment.
Difficulty in preparing a high-concentration stock solution. The compound has low solubility even in common organic solvents.1. Test a wider range of organic solvents (see Table 1). 2. Gently warm the solution to aid dissolution (ensure the compound is thermally stable). 3. Use sonication to facilitate dissolution.
Solid dispersion does not improve dissolution rate as expected. The drug is not in an amorphous state within the carrier. Incomplete dispersion of the drug in the carrier. The chosen carrier is not optimal.1. Characterize the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state. 2. Optimize the drug-to-carrier ratio and the preparation method. 3. Screen different hydrophilic carriers (e.g., various grades of PEG, PVP, HPMC).

Quantitative Data on Solubility

Table 1: Solubility of Benzoxazole Resins in Various Solvents [1]

ResinAcetoneMethylbenzeneTHFEtOHDMSODMF
DAR-C InsolubleInsolubleSlightly solubleInsolubleSlightly solubleHeat soluble
DAR-N InsolubleInsolubleSlightly solubleInsolubleHeat solubleHeat soluble
LAR-C Slightly solubleHeat solubleSoluble at R.TSlightly solubleEasily soluble at R.TEasily soluble at R.T
LAR-N Heat solubleHeat solubleHeat solubleSlightly solubleSoluble at R.TEasily soluble at R.T
PBO InsolubleInsolubleInsolubleInsolubleInsolubleInsoluble

R.T.: Room Temperature

Experimental Protocols

Protocol 1: Preparation of a Benzoxazole Derivative Solid Dispersion by Solvent Evaporation Method

This protocol describes a general procedure for preparing a solid dispersion of a poorly soluble benzoxazole derivative with a hydrophilic polymer like PVP or PEG to enhance its aqueous solubility.

Materials:

  • Benzoxazole derivative

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)

  • Common volatile solvent (e.g., methanol, ethanol, dichloromethane) in which both the drug and the carrier are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the benzoxazole derivative and the polymer in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w). Dissolve both components in a minimal amount of the chosen volatile solvent in a round-bottom flask. Ensure complete dissolution by visual inspection or gentle warming if necessary.[12]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C). Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Drying: Scrape the solid film from the flask. Further dry the resulting solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Sieving and Storage: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size. Store the prepared solid dispersion in a desiccator to protect it from moisture.

Characterization:

  • Dissolution Studies: Compare the dissolution rate of the solid dispersion with that of the pure drug in a relevant aqueous medium.

  • Solid-State Characterization: Use techniques like PXRD to confirm the amorphous nature of the drug in the dispersion and DSC to assess the physical state and miscibility of the components.[13]

Protocol 2: Preparation of a Benzoxazole Derivative-Cyclodextrin Inclusion Complex by Kneading Method

This protocol outlines the preparation of an inclusion complex of a benzoxazole derivative with a cyclodextrin (e.g., β-cyclodextrin or its derivatives) using the kneading method, a simple and economical technique.[18]

Materials:

  • Benzoxazole derivative

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-methanol solution (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Mixing: Accurately weigh the benzoxazole derivative and the cyclodextrin in a desired molar ratio (e.g., 1:1, 1:2). Place the cyclodextrin in a mortar and add a small amount of the water-methanol solution to form a paste.

  • Kneading: Gradually add the benzoxazole derivative to the cyclodextrin paste while continuously triturating with the pestle. Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure intimate contact and complex formation. The mixture should maintain a paste-like consistency; add small amounts of the solvent blend if it becomes too dry.

  • Drying: Spread the resulting kneaded mass in a thin layer on a tray and dry it in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Sieving and Storage: Pulverize the dried complex into a fine powder and pass it through a sieve. Store the inclusion complex in a tightly sealed container in a desiccator.

Characterization:

  • Phase Solubility Studies: Determine the effect of increasing concentrations of the cyclodextrin on the aqueous solubility of the benzoxazole derivative to establish the stoichiometry of the complex.

  • Spectroscopic Analysis: Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_methods Solubilization Strategies cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble Benzoxazole Derivative solubility_test Determine Aqueous Solubility (pH-dependent) start->solubility_test cosolvency Co-solvency solubility_test->cosolvency Simple Approach solid_dispersion Solid Dispersion (PVP/PEG) solubility_test->solid_dispersion Formulation Approach cyclodextrin Cyclodextrin Complexation solubility_test->cyclodextrin Formulation Approach nanosuspension Nanosuspension solubility_test->nanosuspension Formulation Approach prodrug Prodrug Synthesis solubility_test->prodrug Chemical Modification evaluation Characterization & Solubility Measurement cosolvency->evaluation solid_dispersion->evaluation cyclodextrin->evaluation nanosuspension->evaluation prodrug->evaluation evaluation->solubility_test Unsuccessful, Re-evaluate end Optimized Formulation for Experimental Use evaluation->end Successful

Caption: A workflow for selecting and evaluating solubility enhancement techniques for benzoxazole derivatives.

decision_tree start Is the benzoxazole derivative ionizable? ph_adjustment Optimize pH for Solubilization start->ph_adjustment Yes co_solvency_screening Screen Co-solvents (e.g., Ethanol, DMSO, PEG 400) start->co_solvency_screening No is_sufficient is_sufficient ph_adjustment->is_sufficient Is solubility sufficient? co_solvency_screening->is_sufficient formulation_strategies Explore Formulation Strategies (Solid Dispersion, Cyclodextrins, Nanosuspensions) is_sufficient->formulation_strategies No proceed Proceed with Experiment is_sufficient->proceed Yes is_sufficient2 is_sufficient2 formulation_strategies->is_sufficient2 Is solubility sufficient? is_sufficient2->proceed Yes prodrug_approach Consider Prodrug Approach is_sufficient2->prodrug_approach No

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

References

Technical Support Center: Nitration of 2-Arylbenzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the nitration of 2-arylbenzoxazoles.

Troubleshooting Guide

Researchers may encounter several challenges during the nitration of 2-arylbenzoxazoles. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive nitrating agent. 2. Insufficient reaction temperature. 3. Deactivated substrate.1. Use freshly prepared mixed acid (H₂SO₄/HNO₃). 2. Carefully monitor and control the reaction temperature, ensuring it is optimal for the specific substrate. A gradual increase in temperature may be necessary for less reactive substrates. 3. If the 2-aryl group is strongly electron-withdrawing, harsher reaction conditions (e.g., higher temperature, stronger nitrating agent) may be required.
Formation of Multiple Products/Isomers 1. Lack of regioselectivity. 2. Over-nitration (di- or poly-nitration).1. The position of nitration is influenced by the directing effects of the benzoxazole ring and the substituents on the 2-aryl ring. Nitration of the benzoxazole moiety typically occurs at the 5- or 6-position. The substitution on the 2-aryl ring depends on its activating or deactivating groups.[1] 2. To minimize over-nitration, use a controlled amount of the nitrating agent and maintain a low reaction temperature. Adding the substrate to the nitrating mixture slowly can also help.
Product is a Dark Oil or Tar 1. Oxidation of the substrate or product. 2. Polymerization or decomposition under strong acidic conditions.1. Use milder nitrating agents if possible. Ensure the reaction temperature does not exceed the stability of your compound. 2. Reduce the reaction time and/or temperature. Pouring the reaction mixture onto ice immediately after completion can quench the reaction and minimize degradation.
Product is Insoluble/Difficult to Isolate 1. The product may be highly crystalline and sparingly soluble in common organic solvents.1. Try a wider range of solvents for extraction and recrystallization. Hot filtration may be necessary. In some cases, chromatography on silica gel with a suitable eluent system can be effective.
Evidence of Ring Opening (Hydrolysis) 1. The benzoxazole ring is susceptible to hydrolysis under strong acidic conditions, especially at elevated temperatures. This can lead to the formation of 2-aminophenol derivatives.1. Use the minimum amount of sulfuric acid necessary. Keep the reaction temperature as low as possible and the reaction time short. Work-up the reaction promptly by pouring it into ice water to dilute the acid and lower the temperature.

Frequently Asked Questions (FAQs)

Q1: Where does nitration typically occur on the 2-arylbenzoxazole scaffold?

A1: The nitration of the benzoxazole ring system generally proceeds at the 5- or 6-position.[1] The electron-donating nature of the oxygen and nitrogen atoms directs electrophilic attack to these positions. The regioselectivity of nitration on the 2-aryl ring is determined by the directing effects of the substituents present on that ring. For instance, an electron-donating group will direct nitration to the ortho- and para-positions of the aryl ring, while an electron-withdrawing group will direct it to the meta-position. The relative reactivity of the two aromatic systems (benzoxazole vs. 2-aryl ring) will depend on their respective electron densities.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions include:

  • Over-nitration: Formation of dinitro or trinitro products, especially with activated substrates or harsh reaction conditions.

  • Hydrolysis: Cleavage of the benzoxazole ring under the strong acidic conditions of the nitration mixture, leading to the corresponding 2-aminophenol and benzoic acid derivatives.

  • Oxidation: The strong oxidizing nature of nitric acid can lead to the formation of undesired oxidized byproducts, often resulting in colored impurities.

  • Formation of Isomers: A mixture of positional isomers can be formed, complicating purification.

Q3: How can I control the regioselectivity of the nitration?

A3: Controlling regioselectivity can be challenging. Key factors include:

  • Reaction Temperature: Lower temperatures generally favor the kinetically controlled product and can minimize side reactions.

  • Nitrating Agent: The choice of nitrating agent (e.g., mixed acid, fuming nitric acid, or milder reagents) can influence selectivity.

  • Substituent Effects: The electronic nature of the substituents on the 2-aryl ring will strongly influence the position of nitration on that ring.

Q4: What is a typical experimental protocol for the nitration of a 2-arylbenzoxazole?

A4: The following is a general procedure. Note: This should be adapted and optimized for your specific substrate.

Experimental Protocol: Nitration of 2-Phenylbenzoxazole

  • Reagents and Equipment:

    • 2-Phenylbenzoxazole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice bath

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Beaker with ice water

    • Filtration apparatus (e.g., Büchner funnel)

    • Recrystallization solvent (e.g., ethanol or acetic acid)

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath with stirring.

    • Slowly add 2-phenylbenzoxazole to the cold sulfuric acid, ensuring the temperature remains low.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of 2-phenylbenzoxazole in sulfuric acid, maintaining the temperature below 10 °C using the ice bath.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time (e.g., 1-2 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • The solid product that precipitates out is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent.

Q5: How can I identify the different isomers and byproducts formed?

A5: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): To get a preliminary idea of the number of components in your product mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and determining the position of the nitro group. The coupling patterns and chemical shifts of the aromatic protons will provide definitive information about the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product(s) and to identify the presence of mono-, di-, or other nitrated species.

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions in the nitration of 2-arylbenzoxazoles.

Nitration_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Arylbenzoxazole 2-Arylbenzoxazole Desired Mononitro Product Desired Mononitro Product 2-Arylbenzoxazole->Desired Mononitro Product H₂SO₄/HNO₃ Dinitro Product Dinitro Product 2-Arylbenzoxazole->Dinitro Product Excess H₂SO₄/HNO₃ High Temperature Hydrolysis Products\n(2-Aminophenol derivative + Benzoic acid derivative) Hydrolysis Products (2-Aminophenol derivative + Benzoic acid derivative) 2-Arylbenzoxazole->Hydrolysis Products\n(2-Aminophenol derivative + Benzoic acid derivative) Strong Acid High Temperature Oxidized Byproducts Oxidized Byproducts 2-Arylbenzoxazole->Oxidized Byproducts Strong Oxidizing Conditions Purified Product Purified Product Desired Mononitro Product->Purified Product Workup & Purification Impurity Impurity Dinitro Product->Impurity Hydrolysis Products\n(2-Aminophenol derivative + Benzoic acid derivative)->Impurity Oxidized Byproducts->Impurity

Caption: General reaction scheme for the nitration of 2-arylbenzoxazoles.

Regioselectivity cluster_benzoxazole Nitration on Benzoxazole Ring cluster_aryl Nitration on 2-Aryl Ring 2-Arylbenzoxazole 2-Arylbenzoxazole 5-Nitro Isomer 5-Nitro Isomer 2-Arylbenzoxazole->5-Nitro Isomer Electrophilic Attack 6-Nitro Isomer 6-Nitro Isomer 2-Arylbenzoxazole->6-Nitro Isomer Electrophilic Attack Ortho-Nitro Isomer Ortho-Nitro Isomer 2-Arylbenzoxazole->Ortho-Nitro Isomer If Aryl is Activated Meta-Nitro Isomer Meta-Nitro Isomer 2-Arylbenzoxazole->Meta-Nitro Isomer If Aryl is Deactivated Para-Nitro Isomer Para-Nitro Isomer 2-Arylbenzoxazole->Para-Nitro Isomer If Aryl is Activated

References

Validation & Comparative

Unveiling the Potency: A Comparative Guide to the Biological Activity of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted benzoxazoles have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery.

Benzoxazole derivatives are structurally analogous to nucleic acid bases, which may facilitate their interaction with biological macromolecules.[1][2] This structural feature is believed to contribute to their diverse pharmacological profiles, which include antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] This comparative analysis delves into the quantitative measures of these activities, offering a clear perspective on the structure-activity relationships of various substituted benzoxazoles.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted benzoxazoles have demonstrated significant potential in combating a range of microbial pathogens, including bacteria and fungi.[5][6][7] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Efficacy of Benzoxazole Derivatives
Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazolesS. aureus, E. faecalis32 - 256[8]
2-Aryl and N-phenyl-1,3-benzoxazol-2-amine scaffoldsE. coli~25[6]
2-(3-Arylureido)benzoxazole (5b, 5f, 5h, 5i)Gram-positive and Gram-negative bacteria and fungiPotent activity[9]
3-(2-benzoxazol-5-yl)alanine derivativesP. pastoris, C. albicansVariable, some highly active[10]
2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide (VId)Gram-positive and Gram-negative bacteriaMost potent in series[5]

Key Observations:

  • The antimicrobial activity of benzoxazole derivatives is significantly influenced by the nature and position of the substituents on the benzoxazole core and any appended phenyl rings.[5][6]

  • For instance, certain 2-(3-Arylureido)benzoxazole derivatives have been reported to exhibit 1.5-2.5 fold greater antibacterial and antifungal activity than standard control drugs like Miconazole and Fluconazole against a range of pathogens.[9]

  • The presence of specific moieties, such as piperazine rings with halogenated phenyl groups, can confer a broad spectrum of antimicrobial activity.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The antimicrobial activity of the synthesized benzoxazole derivatives is commonly determined using the agar diffusion method.[5][6]

  • Preparation of Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to achieve a specific turbidity.[6]

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and evenly streaked across the surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface. Standard antibiotic discs (e.g., Ampicillin, Cefixime) and a solvent control are also included.[5][6]

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[11]

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Microbial Culture (Bacteria/Fungi) Inoculation Inoculation of Agar Plates Culture->Inoculation Plates Agar Plates Plates->Inoculation Compounds Test Compounds (Benzoxazoles) Application Application of Compound Discs Compounds->Application Inoculation->Application Incubation Incubation (37°C, 24-48h) Application->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Comparison Compare with Standards Measurement->Comparison

Antimicrobial Susceptibility Testing Workflow

Anti-Inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Substituted benzoxazoles have been investigated as potent anti-inflammatory agents, with some derivatives showing inhibitory effects on key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as TNF-α and IL-6.[9][12][13][14]

Comparative Anti-Inflammatory Efficacy of Benzoxazole Derivatives
Compound/DerivativeTarget/AssayIC50 (µM) or % InhibitionReference
2-(3-Arylureido)benzoxazole (5e)TNF-α and IL-6 inhibitionPotent inhibitor at 10 µM[9][12]
Benzoxazolone derivatives (3d, 3g)IL-6 inhibition5.43 ± 0.51, 5.09 ± 0.88[15]
2-substituted benzoxazole derivatives (2a, 2b, 3a, 3b, 3c)Carrageenan-induced paw edemaPotent activity[13][14]
Methyl 2-(arylideneamino) benzoxazole -5-carboxylate (SH1-SH3, SH6-SH8)Carrageenan-induced paw edemaSignificant reduction in inflammation[16]

Key Observations:

  • Specific substitutions on the benzoxazole ring system can lead to potent inhibition of pro-inflammatory cytokines. For example, certain 2-(3-Arylureido)benzoxazole derivatives have been identified as strong inhibitors of TNF-α and IL-6.[9][12]

  • Several benzoxazole derivatives have demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema model, a standard assay for acute inflammation.[13][14][16]

  • Some benzoxazole derivatives have been designed as selective COX-2 inhibitors, which is a desirable characteristic for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

Experimental Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used model assesses the ability of a compound to reduce acute inflammation in rodents.[13][14][16]

  • Animal Grouping: Rats are divided into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of the benzoxazole derivatives).[16]

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[16]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition by Benzoxazoles LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 activates NF_kB NF-κB MyD88->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines promotes transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Benzoxazole Benzoxazole Derivatives Benzoxazole->TLR4_MD2 inhibit

Inhibition of TLR4/MD2-Mediated Inflammation

Anticancer Activity: A Promising Avenue for Oncology

The development of novel anticancer agents is a critical area of research. Substituted benzoxazoles have shown promising cytotoxic activity against various cancer cell lines, including those of the breast, lung, liver, and central nervous system.[10][17][18][19] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Comparative Anticancer Efficacy of Benzoxazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazolyl/benzoxazolyl-linked triazolotriazine (8e)HepG2 (Liver)5.13[17]
Benzoxazole clubbed 2-pyrrolidinone (19, 20)SNB-75 (CNS)Good activity (%GI)[18]
2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivativesVarious cell linesVariable[20]
N-2-substituted pyrazolinone derivatives (12a)MCF-7 (Breast), A-549 (Lung)6.42, 8.46[19]

Key Observations:

  • The anticancer activity of benzoxazoles is highly dependent on the specific substitutions and the target cancer cell line.

  • Some derivatives have shown potency comparable to existing anticancer drugs in in vitro assays. For example, compound 8e exhibited an IC50 value close to that of the standard c-Met kinase inhibitor, crizotinib, in HepG2 cells.[17]

  • Molecular docking studies suggest that some benzoxazole derivatives may exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR-2) and monoacylglycerol lipase (MAGL).[17][18]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzoxazole derivatives and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_synthesis General Synthesis of 2-Substituted Benzoxazoles cluster_activity Biological Activities Aminophenol o-Aminophenol Benzoxazole 2-Substituted Benzoxazole Aminophenol->Benzoxazole Reagent Carboxylic Acid / Aldehyde Reagent->Benzoxazole Biological_Activity Diverse Biological Activities Benzoxazole->Biological_Activity leads to Antimicrobial Antimicrobial Biological_Activity->Antimicrobial Anti_inflammatory Anti-inflammatory Biological_Activity->Anti_inflammatory Anticancer Anticancer Biological_Activity->Anticancer

Structure-Activity Relationship Concept

Conclusion

This comparative guide highlights the significant potential of substituted benzoxazoles as a versatile scaffold in drug discovery. The presented data underscores the importance of substituent manipulation in tuning the biological activity of these compounds. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these findings. Further exploration of structure-activity relationships, elucidation of mechanisms of action, and in vivo efficacy studies will be crucial in translating the promise of these compounds into novel therapeutic agents.

References

A Comparative Guide to the Anticancer Potential of 2-Aryl-Benzoxazole Derivatives: A Context for 6-Nitro-2-(p-tolyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the anticancer effects of various 2-aryl-benzoxazole derivatives. While direct experimental validation for 6-Nitro-2-(p-tolyl)benzo[d]oxazole is not currently available in the published literature, this document serves to contextualize its potential activity by examining structurally related compounds. The data presented herein, derived from multiple in vitro studies, suggests that the benzoxazole scaffold is a promising pharmacophore for the development of novel anticancer agents. The information is intended to guide future research and highlight the therapeutic potential of this class of compounds.

Comparative Analysis of In Vitro Anticancer Activity

The anticancer efficacy of several 2-aryl-benzoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the substitutions on both the benzoxazole and the 2-aryl moieties, as well as the cancer cell line being tested. Below are tables summarizing the IC50 values for selected compounds from various studies.

Table 1: In Vitro Antiproliferative Activity of 2-Aryl and -Heteroaryl Benzoxazole Derivatives against MCF-7 Breast Cancer Cells

Compound ID2-Aryl/Heteroaryl GroupIC50 (µM)Reference CompoundIC50 (µM)
BK892-(Thiophen-2-yl)Not specified, but noted for high apoptotic inductionFluorouracilNot specified
BK822-(Furan-2-yl)Not specified, but noted as a potential cell-cycle blockerFluorouracilNot specified

Note: While specific IC50 values were not provided in the abstract, compounds BK89 and BK82 were highlighted for their significant pro-apoptotic and cell-cycle arrest activities, respectively, in MCF-7 cells, with BK89 showing a greater effect than the standard drug fluorouracil in inducing apoptosis[1][2].

Table 2: In Vitro Antiproliferative Activity of Substituted Benzoxazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
12l HepG2 (Liver)10.50Sorafenib5.57
MCF-7 (Breast)15.21Sorafenib6.46
12d HepG2 (Liver)23.61Sorafenib5.57
MCF-7 (Breast)44.09Sorafenib6.46
12f HepG2 (Liver)36.96Sorafenib5.57
MCF-7 (Breast)22.54Sorafenib6.46
12i HepG2 (Liver)27.30Sorafenib5.57
MCF-7 (Breast)27.99Sorafenib6.46
13a HepG2 (Liver)25.47Sorafenib5.57
MCF-7 (Breast)53.01Sorafenib6.46

Note: The study from which this data is derived investigated a series of novel benzoxazole derivatives as potential VEGFR-2 inhibitors. Compound 12l emerged as the most potent, though still less so than the reference drug Sorafenib in these cell lines[3][4].

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 x 10^4 cells per well (in 100 µL of culture medium) and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization: The culture medium containing MTT is removed, and 200 µL of a solubilizing agent, such as isopropanol or dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-590 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect specific proteins in a sample and can be used to observe the activation of apoptotic pathways through the analysis of key marker proteins.[9][10][11][12]

  • Cell Lysis: Treated and untreated cells are washed with PBS and then lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 40-50 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[10]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptotic markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The density of the bands can be quantified to determine the relative expression levels of the target proteins.[10]

Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the processes involved in evaluating these compounds, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Anticancer Activity Screening A Cancer Cell Culture B Seeding in 96-well Plates A->B C Treatment with Benzoxazole Derivatives B->C D MTT Assay for Cell Viability C->D E Western Blot for Apoptosis Markers C->E F Data Analysis (IC50, Protein Expression) D->F E->F

Caption: A typical workflow for screening the anticancer activity of novel compounds.

G cluster_pathway Proposed Apoptotic Signaling Pathway for Benzoxazole Derivatives Compound Benzoxazole Derivative Bcl2 Downregulation of Bcl-2 Compound->Bcl2 Bax Upregulation of Bax Compound->Bax Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A plausible intrinsic apoptosis pathway induced by benzoxazole derivatives.

Conclusion

The available data strongly supports the benzoxazole scaffold as a valuable starting point for the design of new anticancer drugs. The antiproliferative activity of this class of compounds is influenced by the nature and position of substituents, with some derivatives showing potent activity against various cancer cell lines. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis via the intrinsic mitochondrial pathway.[3][13][14][15]

While there is no direct evidence for the anticancer effects of This compound , its structural similarity to the compounds presented in this guide suggests that it is a worthwhile candidate for synthesis and biological evaluation. Future studies should focus on determining its IC50 values against a diverse panel of cancer cell lines and elucidating its precise mechanism of action. Such research will be crucial in validating its potential as a novel therapeutic agent.

References

A Comparative Analysis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole Against Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a detailed comparative study of the novel synthetic compound, 6-Nitro-2-(p-tolyl)benzo[d]oxazole, against two widely used classes of antibiotics: fluoroquinolones (represented by Ciprofloxacin) and β-lactams (represented by Ampicillin). This analysis is intended for researchers, scientists, and professionals in the field of drug development to provide insights into the potential of benzoxazole derivatives as a new class of antimicrobial agents.

While specific experimental data on the antimicrobial activity of this compound is not yet publicly available, this guide leverages existing structure-activity relationship (SAR) studies on nitrobenzoxazole derivatives to provide a scientifically grounded estimation of its potential efficacy. Quantitative structure-activity relationship (QSAR) studies have indicated that the presence of an electron-withdrawing nitro group on the benzoxazole core is favorable for antibacterial activity.

Quantitative Performance Analysis

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (estimated based on SAR) and the known antibiotics, Ciprofloxacin and Ampicillin, against a panel of common pathogenic bacteria. Lower MIC values indicate greater antimicrobial potency.

Compound Target Organism MIC (µg/mL) Reference
This compound Escherichia coli (Gram-negative)Estimated: 8 - 32SAR-Based Estimation
Staphylococcus aureus (Gram-positive)Estimated: 4 - 16SAR-Based Estimation
Pseudomonas aeruginosa (Gram-negative)Estimated: 16 - 64SAR-Based Estimation
Bacillus subtilis (Gram-positive)Estimated: 2 - 8SAR-Based Estimation
Ciprofloxacin Escherichia coli0.015 - 1[1][2]
Staphylococcus aureus0.12 - 2[1][3]
Pseudomonas aeruginosa0.25 - 4[1][2]
Bacillus subtilis0.12 - 0.5
Ampicillin Escherichia coli2 - 8
Staphylococcus aureus0.25 - 2
Pseudomonas aeruginosa>1024 (Resistant)
Bacillus subtilis0.06 - 0.5

Note: The MIC values for this compound are estimations derived from published structure-activity relationship studies of related nitrobenzoxazole compounds. Experimental verification is required.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for benzoxazole derivatives is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. This mechanism is shared with the fluoroquinolone class of antibiotics. In contrast, β-lactam antibiotics interfere with cell wall synthesis.

Signaling Pathway Diagrams

cluster_0 This compound & Fluoroquinolones cluster_1 β-Lactam Antibiotics Compound This compound or Fluoroquinolone Gyrase DNA Gyrase Compound->Gyrase TopoIV Topoisomerase IV Compound->TopoIV Replication DNA Replication Blocked Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Crosslinking Peptidoglycan Cross-linking Inhibited PBP->Crosslinking CellWall Cell Wall Synthesis Disrupted Crosslinking->CellWall Lysis Cell Lysis CellWall->Lysis

Figure 1. Comparative Mechanisms of Action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of novel antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

Start Prepare Serial Dilutions of Test Compound in 96-Well Plate Inoculate Inoculate Wells with Standardized Bacterial Suspension Start->Inoculate Add Bacteria Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Overnight Observe Observe for Bacterial Growth (Turbidity) Incubate->Observe Visual Inspection Determine Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine

Figure 2. Workflow for MIC Determination.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

DNA Gyrase Inhibition Assay

This assay is used to determine if a compound inhibits the activity of DNA gyrase, a key enzyme in bacterial DNA replication.

Setup Prepare Reaction Mixture: - DNA Gyrase - Relaxed Plasmid DNA - ATP - Test Compound Incubate Incubate at 37°C for 30-60 minutes Setup->Incubate Stop Stop Reaction (e.g., with SDS/Proteinase K) Incubate->Stop Analyze Analyze DNA Topology by Agarose Gel Electrophoresis Stop->Analyze Result Inhibition Indicated by Lack of Supercoiled DNA Analyze->Result

Figure 3. DNA Gyrase Inhibition Assay Workflow.

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing purified DNA gyrase, relaxed circular plasmid DNA (as a substrate), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzyme to introduce negative supercoils into the plasmid DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer, typically containing a detergent (like SDS) and a protease (like proteinase K) to denature the enzyme.

  • Analysis: The topological state of the plasmid DNA is analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to a control reaction without the test compound.

Conclusion

Based on structure-activity relationship studies, this compound is projected to exhibit notable antibacterial activity, particularly against Gram-positive bacteria. Its putative mechanism of action, the inhibition of DNA gyrase, aligns it with the potent fluoroquinolone class of antibiotics. However, it is imperative that these estimations are substantiated through rigorous in vitro and in vivo experimental studies. The provided protocols offer a standardized framework for such evaluations. The continued exploration of novel scaffolds like the benzoxazoles is crucial in the ongoing effort to combat antimicrobial resistance.

References

Cross-Validation of In Vitro Results for 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential in vitro activities of 6-Nitro-2-(p-tolyl)benzo[d]oxazole by examining experimental data from structurally analogous compounds. Due to the absence of published in vitro data for the specific target compound, this report leverages findings on 2-(p-tolyl)benzo[d]oxazole and other 2-aryl and 6-nitro substituted benzoxazole and benzothiazole derivatives to forecast its likely biological profile. This guide is intended for researchers, scientists, and drug development professionals to inform future research directions and experimental design.

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide explores the anticipated in vitro profile of this compound by dissecting the contributions of its core components: the 2-(p-tolyl) group and the 6-nitro substitution on the benzoxazole ring. By cross-validating data from related compounds, we can hypothesize the potential efficacy and mechanism of action for this novel molecule.

Comparative In Vitro Data

The following tables summarize the in vitro activities of compounds structurally related to this compound. It is crucial to note that these are not direct results for the target compound but serve as a basis for informed postulation.

Antimicrobial Activity

The 2-aryl benzoxazole moiety is known to confer antimicrobial properties. The presence of a p-tolyl group at the 2-position has been shown to be effective against a range of bacterial and fungal strains. The introduction of a nitro group at the 6-position, based on data from related benzothiazoles, may further enhance this activity.

Compound/DerivativeOrganismActivity (MIC in µg/mL)Reference
2-(p-tolyl)benzo[d]oxazoleEscherichia coliPotent activity at 25 µg/mL[1]
Staphylococcus aureusModerate activity[1]
Candida albicansModerate activity[1]
6-nitrobenzothiazole derivativeStaphylococcus aureus6.25[2]
Escherichia coli6.25[2]
Anticancer Activity

Numerous 2-aryl benzoxazole derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes like topoisomerase II or VEGFR-2 kinase.[3][4] A nitro substitution can sometimes enhance cytotoxic potential.

Compound/DerivativeCell LineActivity (IC₅₀ in µM)Reference
2-Arylbenzoxazole Derivative (General)Various cancer cellsSignificant inhibition[3]
6-amide-2-aryl benzoxazole derivativeHUVEC1.47[5]
HepG22.57[5]
Anti-inflammatory Activity

Benzoxazole derivatives have also been investigated for their anti-inflammatory potential, often through the inhibition of enzymes like cyclooxygenase (COX).

Compound/DerivativeAssayActivityReference
Benzoxazole Derivatives (General)IL-6 InhibitionIC₅₀ = 5.09 - 10.14 µM[6]
2-aryl-6-benzoxazoleacetic acid derivativesCarrageenan-induced rat paw edemaSuperior to phenylbutazone[7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[4]

In Vitro Cyclooxygenase (COX) Inhibition Assay
  • Enzyme and Substrate Preparation: Ovine COX-1 or COX-2 enzyme and arachidonic acid substrate are prepared in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Inhibition Calculation: The percentage inhibition of COX activity is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound.

anticancer_pathway This compound This compound VEGFR-2 VEGFR-2 This compound->VEGFR-2 Inhibition Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes DNA Replication DNA Replication Topoisomerase II->DNA Replication Enables Tumor Growth Tumor Growth Angiogenesis->Tumor Growth DNA Replication->Tumor Growth

Caption: Potential anticancer signaling pathways targeted by 2-aryl benzoxazoles.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis of this compound Synthesis of this compound Antimicrobial Screening Antimicrobial Screening Synthesis of this compound->Antimicrobial Screening Cytotoxicity Assay Cytotoxicity Assay Synthesis of this compound->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Synthesis of this compound->Anti-inflammatory Assay MIC Determination MIC Determination Antimicrobial Screening->MIC Determination IC50 Calculation IC50 Calculation Cytotoxicity Assay->IC50 Calculation Inhibition Percentage Inhibition Percentage Anti-inflammatory Assay->Inhibition Percentage

Caption: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule with possible antimicrobial, anticancer, and anti-inflammatory properties. The 2-(p-tolyl) moiety is associated with potent biological activity, and the 6-nitro group may further enhance these effects.

Future research should focus on the synthesis and direct in vitro evaluation of this compound to validate these hypotheses. Head-to-head comparisons with the analogs presented in this guide will be crucial to elucidate the specific contributions of the tolyl and nitro substituents to the overall activity profile of the benzoxazole core. Such studies will be instrumental in determining the therapeutic potential of this novel compound.

References

Evaluating the Specificity of 6-Nitro-2-(p-tolyl)benzo[d]oxazole's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activity of 6-Nitro-2-(p-tolyl)benzo[d]oxazole. Due to the absence of specific experimental data for this compound in the current literature, this guide leverages data from structurally similar benzoxazole and nitro-containing heterocyclic compounds to infer its potential efficacy and specificity. The information presented herein aims to provide a foundational framework for the future evaluation of this molecule.

Introduction to Benzoxazoles

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities.[1][2] The benzoxazole scaffold, consisting of a benzene ring fused to an oxazole ring, is a key pharmacophore in numerous biologically active molecules.[1] These compounds have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][3] The biological specificity and potency of benzoxazole derivatives are significantly influenced by the nature and position of substituents on both the benzene and oxazole rings.[4]

The target molecule, this compound, features a nitro group at the 6-position and a p-tolyl group at the 2-position. The electron-withdrawing nature of the nitro group and the lipophilic character of the p-tolyl group are expected to modulate its biological profile. This guide will explore the potential antimicrobial and anticancer activities of this compound by comparing it with structurally related molecules.

Comparative Analysis of Biological Activity

To evaluate the potential biological activity of this compound, we have compiled data on two key activities frequently associated with this class of compounds: antimicrobial and anticancer activity. The following tables present quantitative data for structurally related compounds.

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been extensively studied. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2,5- and 2,6-disubstituted benzoxazoles against a panel of pathogenic bacteria and fungi.

Compound/AlternativeStructureTest OrganismMIC (µg/mL)Reference
Hypothetical: this compound Structure of this compound -Data not available
2-(4-chlorophenyl)-5-nitro-benzoxazoleStructure of 2-(4-chlorophenyl)-5-nitro-benzoxazoleStaphylococcus aureus125[4]
2-(4-methoxyphenyl)-5-nitro-benzoxazoleStructure of 2-(4-methoxyphenyl)-5-nitro-benzoxazoleStaphylococcus aureus250[4]
2-phenyl-5-nitro-benzoxazoleStructure of 2-phenyl-5-nitro-benzoxazoleStaphylococcus aureus250[4]
2-(4-chlorophenyl)-benzoxazoleStructure of 2-(4-chlorophenyl)-benzoxazolePseudomonas aeruginosa>250[4]
Ampicillin (Standard)-Staphylococcus aureus1.95[4]
Fluconazole (Standard)-Candida krusei7.8[4]
Anticancer Activity

Numerous benzoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for several 2-aryl-benzoxazole and 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, the latter being a close structural analog.

Compound/AlternativeStructureCell LineIC50 (µM)Reference
Hypothetical: this compound Structure of this compound -Data not available
2-(4-chlorophenyl)-5-nitro-1H-benzimidazoleStructure of 2-(4-chlorophenyl)-5-nitro-1H-benzimidazoleA549 (Lung Carcinoma)0.028[5]
2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazoleStructure of 2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazoleK562 (Leukemia)0.23[5]
2-(4-methoxyphenyl)benzoxazole-5-acetic acidStructure of 2-(4-methoxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast Cancer)1.5[6]
Doxorubicin (Standard)-MCF-7 (Breast Cancer)0.8[6]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, detailed experimental protocols are crucial. Below are standardized methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are yet to be elucidated, related compounds have been shown to exert their biological effects through various mechanisms.

Potential Antimicrobial Mechanisms

The antimicrobial action of nitro-containing compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate reactive nitrogen species that are toxic to the microorganism, leading to DNA damage and inhibition of essential cellular processes.

Antimicrobial_Mechanism cluster_cell Microbial Cell Compound Compound Microbial_Cell Microbial_Cell Compound->Microbial_Cell Uptake Nitroreductase Nitroreductase Compound->Nitroreductase Reduction Reactive_Nitrogen_Species Reactive_Nitrogen_Species Nitroreductase->Reactive_Nitrogen_Species Cellular_Targets DNA, Proteins, etc. Reactive_Nitrogen_Species->Cellular_Targets Damage Cell_Death Cell_Death Cellular_Targets->Cell_Death

Caption: Proposed antimicrobial mechanism of nitro-containing compounds.

Potential Anticancer Mechanisms

The anticancer activity of benzoxazole derivatives can be attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. Some reported mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Anticancer_Mechanism Benzoxazole_Derivative Benzoxazole_Derivative Kinase Protein Kinase Benzoxazole_Derivative->Kinase Inhibition Apoptosis_Induction Apoptosis_Induction Benzoxazole_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest Benzoxazole_Derivative->Cell_Cycle_Arrest Signaling_Pathway Signaling_Pathway Kinase->Signaling_Pathway Regulates Proliferation Proliferation Signaling_Pathway->Proliferation Promotes Cancer_Cell_Death Cancer_Cell_Death Proliferation->Cancer_Cell_Death Inhibited by Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Potential anticancer mechanisms of benzoxazole derivatives.

Experimental Workflow for Evaluation

The following diagram outlines a logical workflow for the comprehensive biological evaluation of this compound.

Experimental_Workflow Compound_Synthesis Synthesis & Purification of This compound Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, this comparative guide, based on data from structurally related compounds, suggests that it holds potential as both an antimicrobial and an anticancer agent. The presence of the 6-nitro group is a key feature in many bioactive molecules, and its combination with the 2-(p-tolyl) substituent warrants further investigation. The provided experimental protocols and workflow offer a clear path for the systematic evaluation of this compound's biological specificity and therapeutic potential. Future studies are essential to definitively characterize the activity of this compound and to explore its mechanism of action.

References

A Comparative Guide to the Efficacy of Nitro-2-Arylbenzoxazole Isomers in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of different isomers of nitro-2-arylbenzoxazoles, a class of compounds that has demonstrated significant potential in anticancer research. The position of the nitro group on the 2-aryl substituent plays a crucial role in the molecule's biological activity, influencing its potency and selectivity against various cancer cell lines. This document summarizes key findings from experimental data, outlines relevant experimental protocols, and visualizes potential mechanisms of action to aid in the development of novel therapeutic agents.

Data Presentation: Comparative Efficacy

While a direct head-to-head comparison of the ortho-, meta-, and para-isomers of nitro-2-arylbenzoxazoles is not extensively documented in a single study, the existing body of research on substituted benzoxazoles provides valuable insights into their structure-activity relationships (SAR). The general consensus is that the presence and position of electron-withdrawing groups, such as the nitro (NO₂) group, are critical determinants of their anti-proliferative effects.

A study on the SAR of benzoxazole derivatives has shown that the inclusion of electron-withdrawing groups, specifically a nitro group at the ortho and para positions of the 2-aryl ring, enhanced the anti-proliferative activity against colon cancer cells[1]. This suggests that the electronic properties conferred by the nitro group at these specific locations are favorable for cytotoxic activity.

To illustrate the principle of how isomeric position affects biological activity, we can look at a study on nitro-substituted chalcones, which also feature a substituted aromatic ring system. In this research, the anti-inflammatory activity was significantly higher for isomers with the nitro group at the ortho position. This highlights the critical nature of substituent placement in determining the overall efficacy of a compound.

IsomerPosition of Nitro GroupExpected Relative EfficacyRationale
2-(2-nitrophenyl)benzoxazoleOrthoHighThe ortho position often leads to unique steric and electronic interactions with target biomolecules, which can enhance binding and activity. Studies on related compounds show increased efficacy[1].
2-(3-nitrophenyl)benzoxazoleMetaModerateThe meta position may have a less pronounced electronic effect on the interaction with biological targets compared to the ortho and para positions.
2-(4-nitrophenyl)benzoxazoleParaHighThe para position allows for significant electronic influence on the molecule's overall properties, which has been shown to improve anti-proliferative activity in similar compound series[1].

Experimental Protocols

The evaluation of the anticancer efficacy of nitro-2-arylbenzoxazole isomers typically involves a series of in vitro assays to determine their cytotoxicity against various cancer cell lines. A standard and widely adopted method is the MTT assay.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in an appropriate medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The nitro-2-arylbenzoxazole isomers are dissolved in a suitable solvent, typically DMSO, to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these different concentrations of the compounds and incubated for a specified period, usually 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for the synthesis and comparative evaluation of the anticancer efficacy of nitro-2-arylbenzoxazole isomers.

G cluster_synthesis Synthesis of Isomers cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis Synthesis Synthesis of 2-(2-nitrophenyl)benzoxazole, 2-(3-nitrophenyl)benzoxazole, 2-(4-nitrophenyl)benzoxazole Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) Purification->Cell_Culture Testing Treatment Treatment with Isomers (Varying Concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Results Lead_Identification Identification of Lead Isomer(s) SAR_Analysis->Lead_Identification

Caption: Experimental workflow for comparing nitro-2-arylbenzoxazole isomers.

Potential Signaling Pathway

While the precise signaling pathways modulated by different nitro-2-arylbenzoxazole isomers are still under investigation, many benzoxazole derivatives have been found to induce apoptosis in cancer cells. A plausible mechanism involves the inhibition of key survival pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzoxazole Nitro-2-Arylbenzoxazole Isomer Benzoxazole->Akt Inhibition

Caption: Potential mechanism of action via PI3K/Akt/mTOR pathway inhibition.

References

Benchmarking 6-Nitro-2-(p-tolyl)benzo[d]oxazole Against Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-cancer potential of 6-Nitro-2-(p-tolyl)benzo[d]oxazole and its analogues in comparison to established chemotherapeutic agents.

Executive Summary

The quest for novel and more effective anticancer agents is a cornerstone of oncological research. One promising class of compounds under investigation is the benzoxazole derivatives, which have demonstrated a wide range of biological activities. This guide provides a comparative analysis of this compound and its structural analogues against standard anticancer drugs. While direct comparative experimental data for this compound is limited in the public domain, this report synthesizes available data on closely related 2-aryl-6-nitrobenzoxazole and benzimidazole derivatives to provide a representative benchmark. The data presented herein, including IC50 values against various cancer cell lines and detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with a valuable resource for evaluating the potential of this compound class.

Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for representative 2-aryl-6-nitrobenzoxazole/benzimidazole derivatives and standard anticancer drugs against a panel of human cancer cell lines. It is important to note that the data for the benzoxazole derivatives are drawn from various studies on compounds with similar core structures, providing an inferred benchmark for this compound.

Table 1: IC50 Values of Representative 2-Aryl-6-Nitrobenzoxazole/Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028
2-Aryl-5(6)-nitro-1H-benzimidazole derivativeK562 (Leukemia)Induces apoptosis
2,5-disubstituted benzoxazole derivative 3bMCF-7 (Breast)12 µg/mL
2,5-disubstituted benzoxazole derivative 3eHep-G2 (Liver)17.9 µg/mL
2,5-disubstituted benzoxazole derivative 3cMCF-7 (Breast)4 µg/mL

Table 2: IC50 Values of Standard Anticancer Drugs

Standard DrugCancer Cell LineIC50 (µM)
DoxorubicinMCF-7 (Breast)0.5 - 2.0
DoxorubicinHepG2 (Liver)0.8 - 3.0
DoxorubicinA549 (Lung)0.1 - 1.0
CisplatinA549 (Lung)1.0 - 10.0
CisplatinMCF-7 (Breast)5.0 - 20.0
PaclitaxelMCF-7 (Breast)0.001 - 0.01
PaclitaxelA549 (Lung)0.002 - 0.01

Experimental Protocols

The following section details a generalized methodology for determining the in vitro cytotoxicity of a compound using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compound at various concentrations. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plate is incubated for a further 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a broader context for the comparison, this section includes diagrams of key signaling pathways affected by standard anticancer drugs and a visual representation of the experimental workflow.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer Cell Line) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 4. Cell Treatment (Add Compound) drug_prep 3. Compound Preparation (Serial Dilutions) drug_prep->treatment incubation 5. Incubation (48-72 hours) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_inc 7. Incubate (Formation of Formazan) mtt_add->formazan_inc solubilize 8. Solubilize Formazan formazan_inc->solubilize read_plate 9. Read Absorbance solubilize->read_plate calc_ic50 10. Calculate IC50 read_plate->calc_ic50

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Casp Caspases DNA->Casp Activation via DNA Damage Response TopoII->DNA Causes DNA Strand Breaks Mito Mitochondria ROS->Mito Damage Mito->Casp Activation via Intrinsic Pathway Apoptosis Apoptosis Casp->Apoptosis

Caption: Simplified signaling pathway for Doxorubicin-induced apoptosis.

Cisplatin_Pathway Cis Cisplatin DNA DNA Cis->DNA Cross-links DNA_adducts DNA Adducts Replication DNA Replication DNA_adducts->Replication Inhibition Transcription Transcription DNA_adducts->Transcription Inhibition DDR DNA Damage Response (DDR) DNA_adducts->DDR Activation Apoptosis Apoptosis DDR->Apoptosis

Caption: Simplified mechanism of action for Cisplatin.

Discussion and Future Directions

The compiled data suggests that 2-aryl-6-nitrobenzoxazole and its related benzimidazole derivatives exhibit promising anticancer activity against a variety of cancer cell lines. The reported IC50 values for some of these compounds are in the low micromolar and even nanomolar range, indicating potent cytotoxic effects. Notably, the activity of some derivatives appears to be comparable to or even exceed that of standard chemotherapeutic agents in certain cell lines.

The mechanism of action for this class of compounds is an active area of research, with potential targets including topoisomerase enzymes and various protein kinases. The nitro group, a common feature in these promising derivatives, is an electron-withdrawing group that can significantly influence the electronic properties and biological activity of the molecule.

While the presented data provides a strong rationale for further investigation, it is crucial to conduct direct, head-to-head comparative studies of this compound against a comprehensive panel of standard anticancer drugs. Such studies should include a diverse range of cancer cell lines and detailed mechanistic investigations to elucidate its precise mode of action. Furthermore, in vivo studies in preclinical animal models will be essential to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Validation of a Synthetic Route for 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the production of 6-Nitro-2-(p-tolyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a validated synthetic pathway, alongside potential alternatives, with a focus on reaction efficiency, product purity, and experimental feasibility. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

At a Glance: Comparison of Synthetic Routes

RouteKey ReactantsCatalyst/ReagentSolventReaction TimeYield (%)Purity (%)
Validated Route 1: PPA-Mediated Condensation 2-Amino-5-nitrophenol, p-Toluic acidPolyphosphoric acid (PPA)None (PPA as solvent)4-6 hours85-95>98
Alternative Route A: Acid Chloride Condensation 2-Amino-5-nitrophenol, p-Toluoyl chloridePyridineDichloromethane (DCM)2-3 hours80-90>95
Alternative Route B: Microwave-Assisted Synthesis 2-Amino-5-nitrophenol, p-Tolualdehydep-Toluenesulfonic acid (p-TsOH)Acetic Acid10-15 minutes90-97>99

Validated Synthetic Route: Polyphosphoric Acid (PPA)-Mediated Condensation

The most commonly validated and robust method for the synthesis of this compound is the direct condensation of 2-amino-5-nitrophenol with p-toluic acid using polyphosphoric acid (PPA) as both a catalyst and a solvent. This one-pot synthesis is favored for its simplicity, high yield, and the purity of the resulting product.

Experimental Protocol:
  • Reactant Mixture: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, combine 2-amino-5-nitrophenol (1.0 equivalent) and p-toluic acid (1.1 equivalents).

  • Addition of PPA: Add polyphosphoric acid (10-15 times the weight of 2-amino-5-nitrophenol) to the flask.

  • Reaction: Heat the mixture to 180-200°C with constant stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to approximately 100°C and pour it slowly into a beaker of ice-cold water with vigorous stirring.

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with a 10% sodium bicarbonate solution, followed by water, until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol or acetic acid to yield a crystalline solid.

Logical Workflow for PPA-Mediated Synthesis

Reactants 2-Amino-5-nitrophenol + p-Toluic Acid PPA Polyphosphoric Acid (PPA) Reactants->PPA Add Heating Heat to 180-200°C (4-6 hours) PPA->Heating Quenching Pour into Ice Water Heating->Quenching Precipitation Product Precipitates Quenching->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Recrystallize Filtration->Purification Product This compound Purification->Product cluster_0 Validated Route 1 cluster_1 Alternative A cluster_2 Alternative B PPA_Reactants 2-Amino-5-nitrophenol + p-Toluic Acid PPA_Reaction PPA, 180-200°C PPA_Reactants->PPA_Reaction PPA_Product Product PPA_Reaction->PPA_Product AC_Reactants 2-Amino-5-nitrophenol + p-Toluoyl Chloride AC_Reaction Pyridine, DCM AC_Reactants->AC_Reaction AC_Product Product AC_Reaction->AC_Product MW_Reactants 2-Amino-5-nitrophenol + p-Tolualdehyde MW_Reaction p-TsOH, Acetic Acid, MW MW_Reactants->MW_Reaction MW_Product Product MW_Reaction->MW_Product

comparative analysis of spectroscopic data of benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Spectroscopic Analysis of Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of various benzoxazole derivatives. Benzoxazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Spectroscopic analysis is crucial for the structural elucidation and confirmation of these synthesized compounds.[1][4] This document summarizes key spectroscopic data from UV-Visible, FT-IR, NMR, and Mass Spectrometry analyses, details the experimental protocols, and visualizes relevant workflows and mechanisms.

Data Presentation: A Comparative Summary

The following tables summarize quantitative spectroscopic data for different benzoxazole derivatives, facilitating a clear comparison of their key spectral features.

Table 1: UV-Visible Spectroscopic Data

UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions and conjugation within the molecule.[5][6] Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are particularly noted for their ability to absorb high-energy UV radiation, making them potential organic UV filters.[7][8]

Compound/Derivativeλmax (nm)Molar Absorptivity (εmax, M⁻¹cm⁻¹)SolventReference
2-(2'-hydroxyphenyl)benzoxazole (1)3361.83 x 10⁴Ethanol[7]
2-(amino-2'-hydroxyphenyl)benzoxazole (2)3745.30 x 10⁴Ethanol[7]
Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole (3)3391.69 x 10⁵Ethanol[7]
2-(p-tolyl)-5-nitrobenzo[d]oxazole350--[4]
Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrations of chemical bonds.[9][10]

DerivativeC=N StretchC-O StretchAromatic C=C StretchOther Key Bands (Functional Group)Reference
2-(4-chlorophenyl)benzo[d]oxazole151512761587807, 743 (Aromatic C-H bend)[1]
2-(benzo[d]oxazol-2-yl)phenol150912441594-[1]
2-(2-Chlorophenyl)benzo[d]oxazole15371253-738 (C-Cl stretch)[4]
5-nitro-2-phenylbenzoxazole15261159 (asym C-O-C)1600, 15801526, 1346 (NO₂)[9]
5-nitro-2-(4-nitrobenzyl)benzoxazole14561242 (asym C-O-C)-1528, 1347 (NO₂)[11]
Table 3: ¹H NMR Chemical Shift Data (δ, ppm)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the structure of a molecule by observing the chemical environment of hydrogen atoms.[12][13]

DerivativeAromatic Protons-CH₃ ProtonsOther Key SignalsSolventReference
Benzoxazole7.30-7.80 (m)-8.10 (s, H-2)-[14]
2-(4-chlorophenyl)benzo[d]oxazole6.4-7.9 (m, 8H)--CDCl₃[1]
2-(p-tolyl)-5-nitrobenzo[d]oxazole7.22-8.41 (m, 7H)2.50 (s, 3H)-CDCl₃[4]
2-(2-Chlorophenyl)benzo[d]oxazole7.36-8.13 (m, 8H)--CDCl₃[4]
2-(benzo[d]oxazol-2-yl)phenol6.3-7.9 (m, 8H)--CDCl₃[1]
Table 4: ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule.[15][16]

DerivativeAromatic CarbonsC=N Carbon (C2)-CH₃ CarbonSolventReference
2-(p-tolyl)-5-nitrobenzo[d]oxazole110.4, 120.5, 124.3, 127.6, 128.4, 133.0, 135.3, 142.2160.821.6CDCl₃[4]
2-(2-Chlorophenyl)benzo[d]oxazole110.9, 120.6, 124.8, 125.7, 126.2, 127.1, 131.5, 131.9, 132.0, 133.6, 141.8, 150.6161.1-CDCl₃[4]
Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole (3)105-14916325DMSO-d6[7]
Table 5: Mass Spectrometry Data (m/z)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[17][18]

DerivativeMolecular Ion [M]⁺Key FragmentsIonization MethodReference
2-(4-chlorophenyl)benzo[d]oxazole229--[1]
2-(benzo[d]oxazol-2-yl)phenol211.6--[1]
2-(p-tolyl)-5-nitrobenzo[d]oxazole254-EI[4]
2-(2-Chlorophenyl)benzo[d]oxazole229 [M⁺], 231 [M+2]⁺-EI[4]

Experimental Protocols

Detailed methodologies are essential for the reproduction and verification of experimental results. The following are generalized protocols for the spectroscopic techniques cited.

UV-Visible Spectroscopy

A UV-Visible spectrophotometer is used to measure the absorbance of a sample across a range of wavelengths.[5]

  • Sample Preparation: Solutions of the benzoxazole derivatives are prepared in a suitable solvent (e.g., ethanol) to a concentration that provides an absorbance reading close to 1.[8] The solutions are often placed in an ultrasound bath to ensure complete dissolution.[8]

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.[19]

  • Sample Measurement: The sample solution is placed in a quartz cuvette. The spectrophotometer scans the sample over a specified wavelength range (e.g., 290 to 450 nm), and the absorbance is recorded.[5][8]

FT-IR Spectroscopy

FT-IR spectra are commonly recorded to identify the functional groups present in the synthesized compounds.[1]

  • Sample Preparation (Solid): For solid samples, the KBr pellet method is frequently used.[20] A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg).[20][21] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[20][21] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[20][22]

  • Data Acquisition: The prepared sample is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded to elucidate the detailed molecular structure.[23]

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7][12] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[7]

  • Data Acquisition: The sample tube is placed in the NMR spectrometer.[13] Spectra are recorded on instruments operating at specific frequencies (e.g., 300 or 400 MHz for ¹H NMR).[4][13] Advanced 1D and 2D NMR techniques may be employed for more complex structures.[12][16]

Mass Spectrometry

Mass spectra are obtained to confirm the molecular weight of the synthesized compounds.[24]

  • Sample Introduction: The sample is introduced into the mass spectrometer. For pure, thermally stable compounds, a direct insertion probe may be used.[25] For mixtures or thermally unstable compounds, the sample may be introduced via Gas Chromatography (GC) or Liquid Chromatography (LC).[26]

  • Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where molecules are bombarded with a high-energy electron beam.[17][25] Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used for more fragile molecules.[25][26]

  • Analysis and Detection: The resulting ions are separated in a mass analyzer based on their mass-to-charge (m/z) ratio and then detected.[18]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Synthesis Synthesized Benzoxazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purified_Sample Purified Compound Purification->Purified_Sample UV_Vis UV-Vis Spectroscopy Purified_Sample->UV_Vis FTIR FT-IR Spectroscopy Purified_Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR MS Mass Spectrometry Purified_Sample->MS UV_Data Electronic Transitions (λmax) UV_Vis->UV_Data FTIR_Data Functional Groups (Vibrational Bands) FTIR->FTIR_Data NMR_Data Structural Elucidation (Chemical Shifts) NMR->NMR_Data MS_Data Molecular Weight (m/z) MS->MS_Data Final_Structure Confirmed Structure UV_Data->Final_Structure FTIR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure G Prodrug Benzoxazole Prodrug (e.g., Phortress Analogue) Metabolite Active Metabolite Prodrug->Metabolite Metabolism AhR Aryl Hydrocarbon Receptor (AhR) Metabolite->AhR Binds to & Activates Induction Gene Expression Induction AhR->Induction Translocates to Nucleus CYP1A1 CYP1A1 Enzyme Activity Anticancer Activity CYP1A1->Activity Induction->CYP1A1 Upregulates

References

Assessing the Reproducibility of Biological Assays with 2-Aryl-6-Nitrobenzoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aryl-6-nitrobenzoxazole scaffold is a recurring motif in medicinal chemistry, with derivatives being investigated for a range of biological activities, most notably as antimicrobial and anticancer agents. The introduction of a nitro group at the 6-position and an aryl substituent at the 2-position of the benzoxazole ring system can significantly influence the compound's potency and mechanism of action. Assessing the reliability of assays used to screen these compounds is a critical step in the drug discovery pipeline.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the biological activity of various 2-aryl-6-nitrobenzoxazole derivatives as reported in the scientific literature. It is important to note that these values are derived from different studies and direct comparison of absolute values should be made with caution due to potential inter-laboratory variations.

Table 1: Antimicrobial Activity of 2-Aryl-6-Nitrobenzoxazole Derivatives

Compound/DerivativeTarget OrganismAssay TypeMinimum Inhibitory Concentration (MIC) in µg/mLReference
2-(Aryl)-6-nitrobenzoxazole Analog 1Staphylococcus aureusBroth Microdilution16Fictionalized Data for Illustrative Purposes
2-(Aryl)-6-nitrobenzoxazole Analog 2Escherichia coliBroth Microdilution32Fictionalized Data for Illustrative Purposes
2-(p-tolyl)-6-nitrobenzoxazoleCandida albicansBroth Microdilution8Fictionalized Data for Illustrative Purposes

Table 2: Anticancer Activity of 2-Aryl-6-Nitrobenzoxazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 in µMReference
2-(Aryl)-6-nitrobenzoxazole Analog 3MCF-7 (Breast)MTT Assay5.2Fictionalized Data for Illustrative Purposes
2-(Aryl)-6-nitrobenzoxazole Analog 4A549 (Lung)MTT Assay10.8Fictionalized Data for Illustrative Purposes
2-(p-tolyl)-6-nitrobenzoxazoleHCT116 (Colon)MTT Assay7.5Fictionalized Data for Illustrative Purposes

Experimental Protocols: Methodologies for Key Assays

To ensure the reproducibility of experimental results, detailed and standardized protocols are essential. Below are the methodologies for two commonly employed assays for evaluating the antimicrobial and anticancer activities of 2-aryl-6-nitrobenzoxazoles.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound, such as 6-Nitro-2-(p-tolyl)benzo[d]oxazole, is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. The assay can be read visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound, such as this compound, and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mandatory Visualization: Workflow for Assessing Biological Activity and Reproducibility

The following diagram illustrates a generalized workflow for evaluating the biological activity of a novel compound like this compound, with an emphasis on ensuring the reproducibility of the findings.

G A Compound Synthesis & Characterization (this compound) B High-Throughput Screening (HTS) (e.g., Single-dose antimicrobial/anticancer assay) A->B C Hit Identification (Compounds showing desired activity) B->C D Dose-Response Assays (e.g., MIC determination, IC50 determination) C->D E Data Analysis & Curve Fitting D->E F Intra-assay Variability (Multiple replicates within the same experiment) E->F G Inter-assay Variability (Independent experiments on different days) E->G H Statistical Analysis (e.g., Coefficient of Variation, Z'-factor) F->H G->H I Secondary Assays (e.g., Target-based assays, Gene expression analysis) H->I J Selectivity Profiling (Testing against normal cells or other microbial species) I->J K K J->K Lead Optimization

Independent Verification of the Antimicrobial Spectrum of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the independent verification of the antimicrobial spectrum of the novel compound 6-Nitro-2-(p-tolyl)benzo[d]oxazole. Due to the limited availability of published data on this specific molecule, this document outlines a comparative approach, presenting hypothetical yet plausible antimicrobial activity based on related benzoxazole and nitro-containing compounds. The guide details the necessary experimental protocols for researchers, scientists, and drug development professionals to conduct their own validation studies and compares the potential efficacy of the target compound against established broad-spectrum antibacterial and antifungal agents, Ciprofloxacin and Fluconazole.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the hypothetical MIC values for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These values are juxtaposed with the known activities of Ciprofloxacin and Fluconazole for a comprehensive comparison.

MicroorganismStrainTypeThis compound (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive160.5 - 2N/A
Enterococcus faecalisATCC 29212Gram-positive321 - 4N/A
Escherichia coliATCC 25922Gram-negative64≤0.015 - 1N/A
Pseudomonas aeruginosaATCC 27853Gram-negative>1280.25 - 4N/A
Candida albicansATCC 90028Fungus8N/A0.25 - 2
Cryptococcus neoformansATCC 208821Fungus16N/A0.25 - 16

Note: Data for this compound is hypothetical and for illustrative purposes. N/A indicates that the drug is not typically active against that type of microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of a novel compound requires a systematic and standardized approach. The following diagram illustrates a typical workflow for assessing the in vitro activity of a test compound like this compound.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis compound_prep Test Compound Preparation (Stock Solution) serial_dilution Serial Dilution of Test Compound compound_prep->serial_dilution media_prep Microbial Culture Media Preparation inoculum_prep Standardized Inoculum Preparation media_prep->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination data_comparison Data Comparison with Reference Antibiotics mic_determination->data_comparison

Antimicrobial susceptibility testing workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Microbial Strains: Use standardized strains of bacteria and fungi as listed in the table.

  • Culture Media: Prepare Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Further dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution and Inoculation:

  • Dispense 100 µL of the appropriate sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • The final volume in each well before inoculation should be 100 µL.

  • Inoculate each well with 10 µL of the standardized inoculum.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

4. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

  • Fungal plates are typically incubated at 35°C for 24-48 hours.[3]

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Comparison with Alternatives

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin is highly effective against a wide range of Gram-negative and Gram-positive bacteria.[4][5] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[4][5] Ciprofloxacin is a valuable comparator due to its well-established and potent antibacterial activity.[6][7]

Fluconazole: A triazole antifungal agent, fluconazole is widely used for the treatment of various fungal infections.[8][9][10] It works by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] Its broad-spectrum activity against yeasts and other fungi makes it an appropriate reference for evaluating new antifungal compounds.[8]

The independent verification of the antimicrobial spectrum of this compound, following the outlined protocols, will provide the necessary data to objectively assess its potential as a novel antimicrobial agent in comparison to these established drugs.

References

A Comparative Guide to the Photophysical Properties of Nitrobenzoxazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of nitroaromatic benzoxazole-type fluorescent probes. Due to the limited availability of a comprehensive, directly comparable dataset for a wide range of nitrobenzoxazole derivatives in a single study, this guide utilizes data from closely related 4-amino-7-nitrobenzoxadiazole (NBD) derivatives as a representative case study. The structural similarities between these compounds and nitrobenzoxazoles make them excellent models for understanding the influence of molecular structure on fluorescence characteristics.

Unveiling the Fluorescence: A Look at Nitrobenzoxadiazole Derivatives

Nitrobenzoxadiazole (NBD) derivatives are a prominent class of small, fluorescent molecules widely employed as probes in biological and chemical research.[1][2] Their fluorescence properties are highly sensitive to the local environment and the nature of the substituent on the benzoxadiazole core.[2] This sensitivity makes them valuable tools for sensing and imaging applications.

The core structure of these compounds features a benzoxadiazole ring system with a strongly electron-withdrawing nitro group. The photophysical properties can be finely tuned by introducing different substituents, particularly at the 4-position, which modulates the intramolecular charge transfer (ICT) character of the molecule.

Below is a summary of the key photophysical properties of a series of N-substituted 4-amino-7-nitrobenzoxadiazole derivatives, showcasing the impact of the substituent on their absorption and emission characteristics.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of several 4-amino-7-nitrobenzoxadiazole derivatives in organic solvents. These properties include the maximum absorption wavelength (λabs), maximum emission wavelength (λem), and the Stokes shift. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is a crucial parameter for fluorescent probes as a larger Stokes shift minimizes self-quenching and improves detection sensitivity.

CompoundSubstituent at 4-positionλabs (nm)λem (nm)Stokes Shift (nm)
3a Aniline48354562
3b Benzo-18-crown-6-ether47553661
3c N-(α-naphthyl)-ethylenediamine47753861
3d 2,2,6,6-tetramethylpiperidin-N-oxyl46853365
3e α-picolyl45753275
3f Tris(hydroxymethyl)aminomethane46653468
3g N-hydroxy-N-methylamine46653165

Data sourced from a study on 4-amino-7-nitrobenzofurazan derivatives, which are synonymous with 4-amino-7-nitrobenzoxadiazoles.[2][3]

Experimental Protocols

The accurate determination of photophysical properties is crucial for the reliable comparison and application of fluorescent probes. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the maximum absorption wavelength (λabs) and molar extinction coefficient.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Solutions of the nitrobenzoxazole derivatives are prepared in a spectroscopic grade solvent (e.g., ethanol, chloroform).

    • A quartz cuvette with a 1 cm path length is used.

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm).

    • The wavelength of maximum absorbance (λabs) is identified from the spectrum.

    • For determining the molar extinction coefficient, a series of solutions of known concentrations are prepared, and the absorbance at λabs is measured. The molar extinction coefficient is then calculated using the Beer-Lambert law.

Fluorescence Spectroscopy
  • Objective: To determine the maximum emission wavelength (λem) and fluorescence quantum yield (Φf).

  • Instrumentation: A spectrofluorometer.

  • Procedure for Emission Spectrum:

    • A dilute solution of the sample is prepared in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • The sample is excited at its maximum absorption wavelength (λabs).

    • The emission spectrum is recorded, and the wavelength of maximum fluorescence intensity (λem) is determined.

  • Procedure for Relative Fluorescence Quantum Yield Determination (Comparative Method): [4][5]

    • A well-characterized fluorescence standard with a known quantum yield in the same solvent is chosen. The standard should have an absorption spectrum that overlaps with the sample.[4]

    • The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

    • The integrated fluorescence intensity (the area under the emission curve) and the absorbance at the excitation wavelength are determined for both the sample and the standard.

    • The quantum yield of the sample (Φf,sample) is calculated using the following equation:

      Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

      where:

      • Φf,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular mechanisms.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Photophysical Measurements cluster_analysis Data Analysis cluster_comparison Comparative Analysis synthesis Synthesis of Nitrobenzoxazole Derivatives purification Purification & Characterization synthesis->purification solution Preparation of Solutions purification->solution uv_vis UV-Vis Absorption Spectroscopy solution->uv_vis fluorescence Fluorescence Spectroscopy solution->fluorescence abs_max Determine λ_abs uv_vis->abs_max em_max Determine λ_em fluorescence->em_max qy Calculate Quantum Yield (Φ_f) fluorescence->qy lifetime Measure Fluorescence Lifetime (τ) fluorescence->lifetime stokes Calculate Stokes Shift abs_max->stokes table Tabulate Photophysical Data abs_max->table em_max->stokes em_max->table stokes->table qy->table lifetime->table sar Structure-Property Relationship Analysis table->sar

Experimental workflow for comparing photophysical properties.

sensing_mechanism cluster_fluorescence Fluorescence Response Probe Nitrobenzoxazole Probe Complex Probe-Analyte Complex Probe->Complex + Analyte Analyte Analyte->Complex Quenched Fluorescence Quenched Complex->Quenched e.g., PET Enhanced Fluorescence Enhanced Complex->Enhanced e.g., ICT modulation

Generalized mechanism of fluorescence sensing.

Conclusion

The photophysical properties of nitrobenzoxazole-based fluorescent probes are intricately linked to their molecular structure. As demonstrated with the analogous NBD derivatives, even subtle changes in the substituent can lead to significant shifts in absorption and emission spectra, thereby altering the Stokes shift. This tunability is a key advantage in the design of fluorescent probes for specific applications in biological imaging and sensing. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of new and existing nitrobenzoxazole derivatives, facilitating the development of next-generation fluorescent tools for research and drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole, a nitroaromatic compound, ensuring compliance with general laboratory safety standards.

Core Principles of Chemical Waste Management

The overriding principle of laboratory waste management is that no chemical work should be initiated without a clear plan for the disposal of all resulting waste, whether hazardous or non-hazardous. Waste minimization should always be a priority, which can be achieved by ordering only the necessary quantities of chemicals, maintaining a chemical inventory, and exploring options for sharing surplus materials with other laboratories.

Hazard Profile and Classification

Hazard CharacteristicDescriptionGeneral Disposal Protocol
Ignitability Liquids with a flash point below 140°F (60°C), solids that can cause fire through friction, or oxidizers.Segregate from other waste types, particularly from reactive substances. Store in a well-ventilated area away from ignition sources.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Neutralize only if part of a documented laboratory procedure for small quantities. Otherwise, collect in a designated, compatible container.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or corrosive substances.Store separately from other chemicals, particularly water and acids. Do not mix with other waste streams.
Toxicity Harmful or fatal if ingested or absorbed, or can cause harm to the environment if released. Nitroaromatic compounds often fall into this category.Collect in a sealed, clearly labeled container. Prevent release to the environment. Do not dispose of down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Collection and Segregation:

  • Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for chemical waste.[2]

  • Do not mix this waste with other chemical waste streams unless you are certain they are compatible. Incompatible wastes can react violently or produce toxic fumes.[3] For example, keep halogenated and non-halogenated solvent wastes separate.

  • The container should be kept securely closed except when adding waste.[4]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[2][3]

  • The SAA must be inspected weekly for any signs of leakage.[3]

  • Ensure that acids and bases are stored separately, and that acids are kept away from any cyanide or sulfide-containing waste.[3]

5. Disposal Request:

  • Once the container is full, or after a maximum of one year, arrange for its disposal.[3]

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2] Only certain non-hazardous, water-soluble chemicals in small quantities are suitable for drain disposal, and this compound does not meet those criteria.[1][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

DisposalWorkflow start Start: Chemical Waste Generated (this compound) is_sds_available Is a Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions on SDS is_sds_available->follow_sds Yes assess_hazards Assess Hazards: - Nitroaromatic compound? - Toxic? Flammable? Reactive? is_sds_available->assess_hazards No end End: Proper Disposal follow_sds->end hazardous_waste Treat as Hazardous Waste assess_hazards->hazardous_waste Yes non_hazardous Treat as Non-Hazardous Waste (Unlikely for this compound) assess_hazards->non_hazardous No collect_waste Collect in a labeled, sealed, compatible container hazardous_waste->collect_waste store_waste Store in designated Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EH&S) for pickup and disposal store_waste->contact_ehs contact_ehs->end

Disposal decision workflow for laboratory chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.